Product packaging for DBCO-NHCO-PEG6-amine(Cat. No.:)

DBCO-NHCO-PEG6-amine

Cat. No.: B8103878
M. Wt: 611.7 g/mol
InChI Key: YBLVJJDRBIDYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DBCO-NHCO-PEG6-amine is a useful research compound. Its molecular formula is C33H45N3O8 and its molecular weight is 611.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H45N3O8 B8103878 DBCO-NHCO-PEG6-amine

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N3O8/c34-13-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-12-32(37)35-14-11-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36/h1-8H,11-27,34H2,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLVJJDRBIDYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DBCO-NHCO-PEG6-amine: A Versatile Heterobifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of DBCO-NHCO-PEG6-amine, a heterobifunctional linker integral to the advancement of bioconjugation, therapeutic development, and diagnostic research.

Core Concepts: Structure and Functionality

This compound is a meticulously designed molecule that incorporates three key functional domains:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without the need for a cytotoxic copper catalyst.[1]

  • Polyethylene Glycol (PEG) Spacer (PEG6): A six-unit hexaethylene glycol chain that imparts hydrophilicity to the molecule. This PEG linker enhances solubility in aqueous media, reduces the potential for aggregation of conjugated biomolecules, and provides a flexible spacer arm of approximately 27.6 Å to minimize steric hindrance.[1]

  • Terminal Amine (-NH2): A primary amine group that serves as a versatile reactive handle for conjugation to various electrophilic moieties, most commonly carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), through the formation of a stable amide bond.[1][2]

The synergistic combination of these components makes this compound a powerful tool for linking a wide array of molecules with high precision and control.

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₃₃H₄₅N₃O₈[1]
Molecular Weight 611.73 g/mol
Purity ≥95-98%
Solubility Soluble in DMSO, DMF, DCM, and water (>50 mg/mL in DMSO and H₂O)
Appearance White to off-white solid or oil
Storage Conditions -20°C (dry powder), -80°C (in solution)
Spacer Arm Length 27.6 Å

Synthesis of this compound

General Synthetic Workflow

The synthesis can be conceptualized in three main stages:

  • Activation of DBCO: A DBCO derivative with a reactive group, such as an NHS ester (DBCO-NHS ester), is prepared.

  • PEGylation: The activated DBCO is reacted with a heterobifunctional PEG linker containing a terminal amine on one end and a protected amine on the other (e.g., Boc-NH-PEG6-NH2).

  • Deprotection: The protecting group on the terminal amine of the PEG chain is removed to yield the final this compound.

A visual representation of this workflow is provided below.

G cluster_0 Step 1: DBCO Activation cluster_1 Step 2: PEGylation cluster_2 Step 3: Deprotection DBCO_COOH DBCO-COOH NHS NHS, EDC DBCO_COOH->NHS Activation DBCO_NHS DBCO-NHS Ester NHS->DBCO_NHS Boc_PEG_Amine Boc-NH-PEG6-NH2 DBCO_NHS->Boc_PEG_Amine Amide Coupling DBCO_PEG_Boc DBCO-NHCO-PEG6-NH-Boc Boc_PEG_Amine->DBCO_PEG_Boc TFA TFA DBCO_PEG_Boc->TFA Deprotection Final_Product This compound TFA->Final_Product

A generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)

This protocol is a representative example and may require optimization.

Materials:

  • DBCO-NHS ester

  • Boc-NH-PEG6-NH2 (tert-butyloxycarbonyl-amino-hexaethylene glycol-amine)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Reverse-phase HPLC system for purification

Procedure:

  • Amide Coupling:

    • Dissolve Boc-NH-PEG6-NH2 (1.0 equivalent) in anhydrous DMF.

    • Add DBCO-NHS ester (1.05 equivalents) to the solution.

    • Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure Boc-protected intermediate (DBCO-NHCO-PEG6-NH-Boc).

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate (1.0 equivalent) in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.

    • The crude product is often obtained as the TFA salt. Purify the final product by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain this compound as a solid or oil.

Applications and Experimental Protocols

This compound is a versatile linker with broad applications in bioconjugation. Below are detailed protocols for some of its key applications.

Antibody-Drug Conjugates (ADCs)

This linker can be used to attach a cytotoxic drug to an antibody, creating a targeted cancer therapy. The general strategy involves first modifying the drug with an azide group and the antibody with the this compound linker, followed by a SPAAC reaction.

Experimental Workflow:

G Antibody Antibody EDC_NHS EDC, NHS Antibody->EDC_NHS Carbodiimide Activation DBCO_Linker This compound DBCO_Antibody DBCO-Antibody DBCO_Linker->DBCO_Antibody Amide Bond Formation EDC_NHS->DBCO_Linker Drug Azide-Modified Drug DBCO_Antibody->Drug SPAAC Click Reaction ADC Antibody-Drug Conjugate Drug->ADC

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Protocol:

  • Antibody Modification:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Activate the carboxylic acid groups on the antibody using a 50-fold molar excess of EDC and a 25-fold molar excess of NHS for 15 minutes at room temperature.

    • Add a 10- to 20-fold molar excess of this compound to the activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature.

    • Remove excess, unreacted linker using a desalting column or dialysis.

  • SPAAC Reaction:

    • Add the azide-modified drug to the DBCO-modified antibody at a 2- to 5-fold molar excess.

    • Incubate the reaction for 4-12 hours at 4°C.

    • Purify the final ADC using size-exclusion chromatography (SEC) or other appropriate methods.

Liposome Functionalization

The linker can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of liposomes for targeted drug delivery. This has been shown to enhance cellular uptake efficiency by 40-60%.

Experimental Workflow:

G Amine_Liposome Amine-Functionalized Liposome DBCO_NHS_Ester DBCO-PEG-NHS Ester Amine_Liposome->DBCO_NHS_Ester Amide Coupling DBCO_Liposome DBCO-Liposome DBCO_NHS_Ester->DBCO_Liposome Azide_Ligand Azide-Targeting Ligand DBCO_Liposome->Azide_Ligand SPAAC Click Reaction Targeted_Liposome Targeted Liposome Azide_Ligand->Targeted_Liposome

Workflow for the functionalization of liposomes with a targeting ligand.

Protocol:

  • Liposome Preparation:

    • Prepare liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-NH2) using standard methods such as thin-film hydration followed by extrusion.

    • Adjust the pH of the liposome solution to 8.0-8.5.

  • DBCO Functionalization:

    • React the amine-bearing liposomes with a DBCO-PEG-NHS ester in DMSO (final concentration 120–180 μM) for 2 hours at room temperature with rotation.

    • Purify the DBCO-functionalized liposomes by washing with a centrifugal filter.

  • Ligand Conjugation:

    • Add the azide-modified targeting ligand to the purified DBCO-liposomes.

    • Incubate for 4-12 hours at room temperature.

    • Purify the final targeted liposomes using size-exclusion chromatography.

Proteolysis Targeting Chimera (PROTAC) Synthesis

This compound is an ideal linker for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins. The PEG6 spacer helps to optimize the distance between the E3 ligase binder and the target protein binder for efficient ubiquitination.

Signaling Pathway:

G PROTAC PROTAC (E3 Ligand - Linker - Target Binder) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Target_Protein Target Protein PROTAC->Target_Protein Binds Ternary_Complex Ternary Complex E3_Ligase->Ternary_Complex Target_Protein->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recruits Degradation Protein Degradation Proteasome->Degradation

Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Protocol (Two-Step Synthesis Example):

This protocol describes the synthesis of a PROTAC where the target-binding ligand contains an azide and the E3 ligase ligand has a free amine.

  • Amide Coupling of Linker and E3 Ligase Ligand:

    • Dissolve this compound (1.0 equivalent) and the azide-functionalized target protein ligand (1.1 equivalents) in a suitable solvent such as DMSO.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Purify the intermediate product by preparative HPLC.

  • SPAAC Reaction with Target Protein Ligand:

    • Dissolve the purified intermediate from Step 1 (1 equivalent) in an anhydrous solvent like DMF.

    • Add the amine-containing E3 ligase ligand (1.2 equivalents).

    • Add a coupling agent such as HATU (1.5 equivalents) and a base such as DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Conclusion

This compound is a highly versatile and enabling tool for researchers in the fields of chemical biology, drug development, and diagnostics. Its unique tripartite structure allows for the efficient and specific conjugation of a wide range of molecules under mild, biocompatible conditions. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this powerful linker in innovative research and development endeavors.

References

The Strategic Role of the PEG6 Linker in DBCO Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precision and efficiency of coupling biomolecules are paramount. Dibenzocyclooctyne (DBCO) reagents have emerged as a cornerstone of copper-free click chemistry, enabling the specific and robust formation of stable triazole linkages with azide-modified molecules under physiological conditions. The incorporation of a polyethylene glycol (PEG) linker, particularly a discrete chain of six ethylene glycol units (PEG6), into the DBCO reagent architecture is a critical design element that significantly influences the reagent's performance and the properties of the resulting bioconjugate. This technical guide elucidates the multifaceted role of the PEG6 linker in DBCO reagents, providing a comprehensive overview of its impact on solubility, reaction kinetics, steric hindrance, and the overall efficacy of bioconjugation strategies.

Core Principles: DBCO and PEG Linkers

DBCO reagents are instrumental in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that obviates the need for cytotoxic copper catalysts.[1][2] The inherent ring strain of the dibenzocyclooctyne group drives a highly selective and efficient reaction with azides, making it ideal for applications in live cells and in vivo.[1][2]

Polyethylene glycol (PEG) linkers are hydrophilic, flexible, and biocompatible spacers that are widely employed in bioconjugation to enhance the properties of the resulting conjugates.[3] The process of covalently attaching PEG chains, known as PEGylation, can improve solubility, reduce immunogenicity, and prolong the circulation half-life of therapeutic molecules. Discrete PEG (dPEG®) linkers, such as PEG6, offer the advantage of a defined molecular weight and length, ensuring homogeneity in the final conjugate, which is a critical factor for therapeutic applications and regulatory approval.

The Multifunctional Role of the PEG6 Linker in DBCO Reagents

The inclusion of a PEG6 linker between the DBCO moiety and a reactive functional group (e.g., NHS ester, maleimide) imparts several key advantages:

Enhanced Aqueous Solubility

A primary challenge in bioconjugation is the often-hydrophobic nature of crosslinking reagents. The DBCO group itself possesses limited solubility in aqueous buffers. The hydrophilic character of the PEG6 linker significantly improves the water solubility of the entire DBCO reagent, facilitating its use in physiological buffers without the need for high concentrations of organic co-solvents that can be detrimental to biomolecules. This enhanced solubility is crucial for achieving efficient conjugation with proteins, antibodies, and nucleic acids in their native environment.

Reduction of Steric Hindrance
Improved Pharmacokinetics and Reduced Aggregation

For therapeutic applications, such as the development of antibody-drug conjugates (ADCs), the properties of the linker are critical. The hydrophilic PEG6 linker can help to mitigate the aggregation of ADCs, particularly those carrying hydrophobic drug payloads. Furthermore, PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life. While longer PEG chains generally have a more pronounced effect on pharmacokinetics, the PEG6 linker represents a balance, offering improved properties without adding excessive molecular weight that could potentially hinder tissue penetration.

Modulating Reactivity and Stability

The local microenvironment created by the PEG6 linker can influence the reactivity of the DBCO group. While the core kinetics of the SPAAC reaction are dictated by the strained alkyne, the linker can affect the approach and orientation of the azide-containing molecule. The stability of the overall conjugate can also be enhanced. For instance, in maleimide-thiol conjugations, the local environment can influence the stability of the resulting thioether bond.

Quantitative Data and Physicochemical Properties

The following tables summarize the key physicochemical properties of common DBCO-PEG6 reagents and provide a comparative context for the impact of PEG linker length on antibody-drug conjugate (ADC) properties, synthesized from available literature and product specifications.

DBCO-PEG6 Reagent Functional Group Molecular Weight ( g/mol ) Solubility Spacer Arm Length (Å)
DBCO-PEG6-AcidCarboxylic Acid~640.7Soluble in DMSO, DMF, DCM~28.5
DBCO-PEG6-AmineAmine~611.7Soluble in water, DMSO, DMF~28.5
DBCO-PEG6-NHS EsterN-hydroxysuccinimide Ester~737.8Soluble in DMSO, DMF~31.3
DBCO-PEG6-MaleimideMaleimide~762.9Soluble in DMSO, DMF~33.8

Note: Molecular weights and spacer arm lengths are approximate and may vary slightly between suppliers.

Parameter No PEG Linker Short PEG Linker (e.g., PEG4) Intermediate PEG Linker (e.g., PEG6/PEG8) Long PEG Linker (e.g., PEG12/PEG24)
Solubility of Reagent LowModerateHighVery High
Potential for Aggregation of Conjugate HighModerateLowVery Low
Steric Hindrance HighModerateReducedMinimized
Circulation Half-Life of ADC ShorterIncreasedFurther IncreasedMaximized
Reaction Efficiency Potentially LoweredImprovedOften OptimalMay decrease if linker is too long and flexible

This table provides a generalized comparison based on established principles of PEGylation in bioconjugation. Specific outcomes can be dependent on the antibody, payload, and target.

Experimental Protocols

Detailed methodologies are crucial for the successful application of DBCO-PEG6 reagents. Below are representative protocols for key conjugation procedures.

Protocol for Labeling Proteins with DBCO-PEG6-NHS Ester

This protocol describes the conjugation of a DBCO-PEG6-NHS ester to primary amines (e.g., lysine residues) on a protein or antibody.

Materials:

  • Protein/antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-PEG6-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG6-NHS ester in anhydrous DMSO or DMF. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG6-NHS ester stock solution to the protein/antibody solution. The final concentration of the organic solvent should not exceed 10-20% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-PEG6 reagent and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).

Protocol for Conjugating DBCO-PEG6-Maleimide to Thiols

This protocol outlines the conjugation of a DBCO-PEG6-maleimide to free sulfhydryl groups on a protein or peptide.

Materials:

  • Thiol-containing protein/peptide solution (in a buffer at pH 6.5-7.5, e.g., PBS with EDTA)

  • DBCO-PEG6-maleimide

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Quenching solution (e.g., cysteine or 2-mercaptoethanol)

  • Purification system

Procedure:

  • Reduction of Disulfides (Optional): If the protein's thiols are in the form of disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent prior to adding the maleimide reagent.

  • Reagent Preparation: Prepare a 10-20 mM stock solution of DBCO-PEG6-maleimide in anhydrous DMSO or DMF.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG6-maleimide stock solution to the thiol-containing protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching solution (e.g., cysteine) to a final concentration of ~10 mM to react with any excess maleimide groups. Incubate for 15 minutes.

  • Purification: Purify the conjugate using an appropriate method to remove unreacted reagents and byproducts.

Protocol for Copper-Free Click Chemistry Reaction

This protocol describes the reaction between a DBCO-PEG6-functionalized biomolecule and an azide-containing molecule.

Materials:

  • DBCO-PEG6-labeled biomolecule

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-PEG6-labeled biomolecule with the azide-containing molecule in the reaction buffer. A 1.5- to 4-fold molar excess of one component is typically used.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the concentration and reactivity of the substrates.

  • Purification: If necessary, purify the final conjugate to remove any unreacted starting materials using a suitable chromatography method (e.g., SEC, affinity chromatography).

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G Figure 1: Signaling Pathway of DBCO-PEG6-Mediated Bioconjugation cluster_0 Reagent Preparation cluster_1 Activation cluster_2 Click Chemistry DBCO-PEG6-X DBCO-PEG6-X (X = NHS ester, Maleimide, etc.) Activated_Biomolecule_A Activated Biomolecule A (DBCO-PEG6-Biomolecule A) DBCO-PEG6-X->Activated_Biomolecule_A Conjugation to Biomolecule A Biomolecule_A Biomolecule A (e.g., Antibody, Protein) Biomolecule_A->Activated_Biomolecule_A Final_Conjugate Final Conjugate (Biomolecule A-PEG6-Triazole-Biomolecule B) Activated_Biomolecule_A->Final_Conjugate SPAAC Reaction Biomolecule_B_Azide Biomolecule B with Azide Biomolecule_B_Azide->Final_Conjugate

Figure 1: Logical workflow of a two-step bioconjugation using a DBCO-PEG6 reagent.

G Figure 2: Experimental Workflow for Antibody-Drug Conjugation Start Start: Antibody and Azide-Payload DBCO_Activation 1. Antibody Activation with DBCO-PEG6-NHS ester Start->DBCO_Activation Purification_1 2. Purification (e.g., SEC) DBCO_Activation->Purification_1 Click_Reaction 3. Click Reaction with Azide-Payload Purification_1->Click_Reaction Purification_2 4. Purification (e.g., HIC) Click_Reaction->Purification_2 Characterization 5. Characterization (DAR, Purity, Potency) Purification_2->Characterization End Final ADC Characterization->End

Figure 2: A typical experimental workflow for the synthesis of an ADC using a DBCO-PEG6 linker.

Conclusion

The PEG6 linker is a pivotal component in the design of modern DBCO reagents, offering a strategic balance of properties that enhance the efficiency and applicability of copper-free click chemistry. Its ability to improve aqueous solubility, mitigate steric hindrance, and favorably modulate the pharmacokinetic properties of bioconjugates makes it an invaluable tool for researchers in drug development and the life sciences. The use of a discrete PEG6 linker ensures the production of homogeneous conjugates, a critical requirement for therapeutic applications. By understanding the fundamental role of the PEG6 linker and employing optimized experimental protocols, scientists can harness the full potential of DBCO-mediated bioconjugation to create novel and effective therapeutics and research tools.

References

An In-depth Technical Guide to Copper-Free Click Chemistry Using Dibenzocyclooctyne (DBCO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry has emerged as a powerful and indispensable tool in bioconjugation, materials science, and drug development.[1][2] This bioorthogonal ligation strategy, primarily the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the rapid and specific formation of a stable triazole linkage between an azide and a strained alkyne, such as Dibenzocyclooctyne (DBCO).[3][4][] A key advantage of this method is the elimination of the cytotoxic copper(I) catalyst required in traditional click chemistry (CuAAC), making it highly suitable for applications involving living cells and in vivo systems.

DBCO reagents are characterized by their high reactivity, driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition reaction with azides. This reaction is highly selective, proceeding efficiently under mild, physiological conditions without interfering with native biological functional groups. These features have positioned DBCO-based copper-free click chemistry as a premier method for applications ranging from protein and cell labeling to the construction of complex bioconjugates like antibody-drug conjugates (ADCs).

Core Concepts and Advantages

The foundation of DBCO's utility lies in its structure—a strained alkyne that readily reacts with azide-functionalized molecules. The key advantages of using DBCO in copper-free click chemistry include:

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for in vivo applications.

  • High Efficiency: The reaction proceeds with fast kinetics and often results in quantitative yields.

  • Bioorthogonality: DBCO and azide groups are abiotic and do not participate in side reactions with biological molecules, ensuring high specificity.

  • Mild Reaction Conditions: The conjugation can be performed efficiently in aqueous buffers at room temperature or lower.

  • Stable Conjugates: The resulting triazole linkage is highly stable over the long term.

  • Traceability: The DBCO group has a characteristic UV absorbance around 310 nm, which allows for the monitoring of the reaction progress.

Quantitative Data for DBCO-Azide Reactions

The efficiency of the DBCO-azide ligation is influenced by several factors, including concentration, temperature, and the specific reagents used. The following tables summarize key quantitative data to guide experimental design.

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess. For antibody-small molecule conjugations, a 10- to 20-fold molar excess of the DBCO reagent is a common starting point.
Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate but may impact the stability of sensitive biomolecules.
Reaction Time 2 to 48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations. Typical times are 4-12 hours at room temperature.
pH ~7.0 - 9.0The reaction is efficient in a physiological pH range, with the optimal pH often dependent on the stability of the biomolecules being conjugated.
Reagent PropertyValueReference(s)
DBCO UV Absorbance λmax ~310 nm
Second-Order Rate Constant 1–2 M⁻¹s⁻¹ (with azide groups)

Reaction Mechanism and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the chemical transformation and a typical experimental workflow.

DBCO_Click_Chemistry_Reaction_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole [3+2] Cycloaddition Azide Azide-modified Molecule Azide->Triazole

DBCO Click Chemistry Reaction Mechanism

Experimental_Workflow_for_DBCO_Click_Chemistry cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_DBCO Prepare DBCO-functionalized Molecule Mix Mix Reactants in Appropriate Buffer Prep_DBCO->Mix Prep_Azide Prepare Azide-functionalized Molecule Prep_Azide->Mix Incubate Incubate (e.g., 4-12h at RT) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, HPLC) Purify->Analyze

Experimental Workflow for DBCO Click Chemistry

Detailed Experimental Protocols

Protocol 1: General DBCO-Azide Conjugation

This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.

Materials:

  • DBCO-containing molecule

  • Azide-containing molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic Solvent (if needed, e.g., DMSO or DMF)

  • Purification system (e.g., size exclusion chromatography columns, dialysis tubing)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the DBCO-containing molecule in the reaction buffer. If solubility is an issue, first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then add it to the aqueous buffer. Keep the final concentration of the organic co-solvent to a minimum, ideally below 20%.

    • Prepare a solution of the azide-containing molecule in an azide-free reaction buffer.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the DBCO and azide solutions. A common starting molar ratio is 1.5:1 to 3:1 of the more abundant or less critical component.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. For molecules that are sensitive to temperature, incubation at 4°C is recommended.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by observing the decrease in the DBCO's UV absorbance at approximately 310 nm.

  • Purification:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials using a suitable method such as size exclusion chromatography (SEC), dialysis, or HPLC.

Protocol 2: Antibody Labeling with DBCO-NHS Ester and Conjugation

This protocol details the labeling of an antibody with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.

Part A: Antibody Activation with DBCO-NHS Ester

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester)

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Prepare DBCO-NHS Ester Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Reaction Setup:

    • Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired buffer for the subsequent click reaction.

Part B: Copper-Free Click Reaction

Materials:

  • DBCO-labeled antibody (from Part A)

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final antibody conjugate using an appropriate method, such as size exclusion chromatography, to remove any unreacted azide-functionalized molecule.

  • Validation: The formation of the conjugate can be confirmed by SDS-PAGE, where the conjugate will show a higher molecular weight band compared to the unmodified antibody.

Applications in Research and Drug Development

The versatility of DBCO-based copper-free click chemistry has led to its adoption in a wide array of applications:

  • Biomolecule Labeling: DBCO reagents are used for the specific labeling of proteins, nucleic acids, and cells for imaging and tracking studies.

  • Drug Delivery: This chemistry is instrumental in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a targeting antibody.

  • Proteomics: Copper-free click chemistry is employed in activity-based protein profiling (ABPP) to identify and characterize enzyme activities within complex biological samples.

  • Materials Science: It is used for the functionalization of surfaces and the synthesis of novel biomaterials.

Conclusion

Copper-free click chemistry utilizing DBCO has revolutionized the field of bioconjugation by providing a robust, efficient, and biocompatible method for linking molecules. Its ease of use, high specificity, and mild reaction conditions have made it an invaluable tool for researchers and scientists in both academic and industrial settings. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful implementation of DBCO-based click chemistry in a variety of research and drug development applications.

References

DBCO-NHCO-PEG6-Amine: A Comprehensive Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the physicochemical properties and handling of DBCO-NHCO-PEG6-amine, a critical heterobifunctional linker for advanced bioconjugation and therapeutic development. This guide provides researchers, scientists, and drug development professionals with a thorough understanding of the solubility and stability of this compound, alongside detailed experimental protocols for its effective use.

Introduction

This compound is a key reagent in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents. Its structure incorporates three essential components: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal primary amine for conjugation to various molecules. The successful application of this linker is critically dependent on a comprehensive understanding of its solubility and stability under various experimental conditions. This guide aims to provide that crucial information in a clear and accessible format.

Physicochemical Properties

The unique tripartite structure of this compound dictates its physical and chemical characteristics, which are summarized below.

PropertyValue
Molecular Formula C₃₃H₄₅N₃O₈
Molecular Weight 611.74 g/mol
Appearance White to off-white solid
Purity Typically >95%

Solubility

The inclusion of a six-unit polyethylene glycol (PEG) spacer significantly enhances the aqueous solubility of the otherwise hydrophobic DBCO moiety.[1] This property is crucial for bioconjugation reactions, which are often performed in aqueous buffers.

SolventSolubility
Water>50 mg/mL
Dimethyl Sulfoxide (DMSO)>50 mg/mL
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
ChloroformSoluble

Note: For aqueous applications, it is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO and then add it to the aqueous reaction buffer. The final concentration of the organic solvent should be optimized to ensure the solubility of all reaction components while minimizing potential detrimental effects on biomolecules.

Stability

The stability of this compound is a critical factor for its storage and successful application in multi-step bioconjugation processes. The DBCO group, while highly reactive towards azides, can be susceptible to degradation under certain conditions.

Storage and Handling

Proper storage is essential to maintain the reactivity of the DBCO group.

ConditionRecommendation
Temperature -20°C for long-term storage.[2]
Light Protect from light.
Moisture Store in a desiccated environment to prevent hydrolysis.
Solutions Stock solutions in anhydrous DMSO can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles. It is highly recommended to prepare aqueous working solutions fresh for each experiment.
pH Stability

The DBCO group is generally stable in aqueous buffers within a pH range of 6 to 9, which is compatible with most bioconjugation reactions.[3] However, strongly acidic conditions should be avoided as they can lead to the rearrangement and inactivation of the strained alkyne. The amide bond within the linker is also susceptible to hydrolysis under extreme pH conditions.

Chemical Compatibility

The reactivity of the DBCO group makes it incompatible with certain chemical species.

Incompatible ReagentsRationale
Azide-containing buffers Sodium azide (NaN₃) will react with the DBCO group, quenching its reactivity towards the target azide-modified molecule.[3]
Reducing agents (e.g., TCEP, DTT) Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT) can reduce the DBCO group, leading to a loss of reactivity.
Thiols (e.g., Glutathione) Thiols can react with the DBCO group, particularly over extended incubation periods.

A study on a DBCO-modified antibody showed a 3-5% loss of reactivity towards azides over four weeks when stored at 4°C or -20°C, highlighting the importance of using freshly prepared or properly stored DBCO-functionalized molecules.[3]

Experimental Protocols

The following are detailed methodologies for common experimental procedures involving this compound.

Protocol 1: General Procedure for Antibody Labeling with this compound via Amide Coupling

This protocol describes the conjugation of the primary amine of this compound to carboxyl groups on an antibody, often activated as N-hydroxysuccinimide (NHS) esters.

Materials:

  • Antibody with accessible carboxyl groups

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in Activation Buffer to a concentration of 2-10 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer at a concentration of 10 mg/mL.

    • Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.

    • Incubate for 15 minutes at room temperature.

    • Immediately purify the activated antibody using a desalting column equilibrated with Conjugation Buffer to remove excess EDC and NHS.

  • Conjugation with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the this compound solution to the activated antibody.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated carboxyl groups.

  • Purification of the DBCO-labeled Antibody:

    • Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC Synthesis

This protocol outlines the copper-free click reaction between a DBCO-labeled antibody and an azide-containing payload (e.g., a cytotoxic drug).

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-containing payload

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing payload in a suitable solvent (e.g., DMSO) to a known concentration.

    • Add the azide-containing payload to the DBCO-labeled antibody in the Reaction Buffer. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the antibody.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The optimal reaction time depends on the specific reactants and their concentrations. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the ADC from unreacted payload and other small molecules using size-exclusion chromatography.

    • Further purification and characterization to determine the drug-to-antibody ratio (DAR) can be performed using hydrophobic interaction chromatography (HIC).

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

cluster_factors Factors Affecting this compound Stability cluster_outcomes Potential Outcomes pH pH Stable_Linker Stable & Reactive Linker pH->Stable_Linker 6 - 9 Degradation Degradation/Inactivation pH->Degradation < 6 or > 9 Temperature Temperature Temperature->Stable_Linker -20°C Storage Temperature->Degradation High Temp. Chemical_Environment Chemical Environment Chemical_Environment->Stable_Linker Inert Buffers Chemical_Environment->Degradation Reducing Agents, Thiols, Azides

Caption: Factors influencing the stability of this compound.

cluster_workflow Experimental Workflow: ADC Synthesis using this compound Start Start Antibody_Activation 1. Antibody Carboxyl Activation (EDC/NHS) Start->Antibody_Activation Purification_1 2. Purification (Desalting) Antibody_Activation->Purification_1 DBCO_Conjugation 3. Conjugation with This compound Purification_1->DBCO_Conjugation Quenching 4. Quenching DBCO_Conjugation->Quenching Purification_2 5. Purification of DBCO-Antibody Quenching->Purification_2 SPAAC_Reaction 6. SPAAC with Azide-Payload Purification_2->SPAAC_Reaction Purification_3 7. ADC Purification (SEC/HIC) SPAAC_Reaction->Purification_3 End End Purification_3->End

Caption: A typical workflow for antibody-drug conjugate (ADC) synthesis.

References

The Ultimate Guide to DBCO-NHCO-PEG6-Amine for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBCO-NHCO-PEG6-amine, a trifunctional linker revolutionizing the field of bioconjugation. We will delve into its core attributes, provide detailed experimental protocols, and present quantitative data to empower researchers in designing and executing robust conjugation strategies for therapeutic and diagnostic applications.

Core Concepts: Understanding the Power of this compound

This compound is a heterobifunctional linker meticulously designed for copper-free click chemistry, a bioorthogonal reaction that enables the precise and efficient coupling of biomolecules. Its architecture is comprised of three key components, each contributing to its versatility and efficacy[1]:

  • Dibenzocyclooctyne (DBCO) Core: A strained cyclooctyne that readily and specifically reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it does not interfere with native biological processes, and importantly, it obviates the need for cytotoxic copper catalysts, making it ideal for applications in living systems[1][2].

  • Hexaethylene Glycol (PEG6) Spacer: A six-unit polyethylene glycol chain that imparts hydrophilicity to the linker and the resulting conjugate. This PEG spacer enhances solubility in aqueous environments, reduces aggregation, and provides a flexible arm of approximately 27.6 Å to minimize steric hindrance between the conjugated molecules[1].

  • Terminal Amine (-NH2) Group: A primary amine that serves as a reactive handle for covalent attachment to various functional groups on biomolecules, such as carboxylic acids and activated esters (e.g., NHS esters)[1].

This unique tripartite structure makes this compound an invaluable tool for a myriad of applications, including the construction of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the functionalization of nanoparticles and liposomes for targeted drug delivery.

Data Presentation: Physicochemical and Reaction Properties

For ease of reference and comparison, the key quantitative data for this compound and its reactivity are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₃H₄₅N₃O₈
Molecular Weight 611.7 g/mol
Purity ≥95-98%
Solubility >50 mg/mL in DMSO, H₂O; Soluble in DMF, DCM
PEG Spacer Length 27.6 Å
Storage Conditions -20°C (dry powder), -80°C (in solution)

Table 2: Key Parameters for DBCO-Azide Bioconjugation

ParameterValue/RecommendationSource(s)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Kinetic Rate (SPAAC) 0.1 - 1.0 M⁻¹s⁻¹
Reaction Temperature 4°C to 37°C
Reaction Time 4 to 17 hours (application dependent)
pH Range (Amine Coupling) 7.4 - 8.5
Molar Excess (DBCO:Azide) 1.5:1 to 3:1 (starting point)
UV Absorbance (DBCO) ~309-310 nm

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound, from initial protein modification to the final bioconjugation.

Protocol 1: Two-Step Protein Labeling with this compound

This protocol outlines the labeling of a protein (e.g., an antibody) with this compound by first activating its terminal amine group to create a reactive ester, which is then conjugated to the protein.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or other NHS ester activating agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of this compound (In-situ NHS ester formation):

    • Dissolve this compound and an equimolar amount of DSC in anhydrous DMF or DMSO.

    • Add a suitable base (e.g., triethylamine) to catalyze the reaction.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the DBCO-NHCO-PEG6-NHS ester.

  • Antibody Conjugation:

    • To the protein solution, add the freshly prepared DBCO-NHCO-PEG6-NHS ester solution to achieve a 10- to 20-fold molar excess of the linker.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the DBCO-Labeled Protein:

    • Remove unreacted DBCO linker and byproducts using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated protein and an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-functionalized molecule (e.g., peptide, oligonucleotide, drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Mix the DBCO-labeled protein with a 2-4x molar excess of the azide-modified molecule in the reaction buffer.

  • Incubation:

    • Incubate the reaction overnight at 4°C to ensure completion. The reaction can also be performed for 4-12 hours at room temperature.

  • Purification of the Final Conjugate:

    • Remove the unreacted azide-modified molecule using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the conjugate.

Characterization of the Conjugate: Degree of Labeling (DOL)

The average number of DBCO molecules per protein can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309).

  • Calculate the DOL using the following formula:

    DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

    Where:

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).

    • CF is a correction factor for the absorbance of DBCO at 280 nm (~0.25).

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the application of this compound.

experimental_workflow cluster_activation Step 1: Protein Activation cluster_conjugation Step 2: Click Chemistry cluster_purification Step 3: Purification protein Protein (-NH2) dbco_linker This compound + NHS/EDC activated_protein DBCO-Labeled Protein dbco_linker->activated_protein Amide Bond Formation azide_molecule Azide-Molecule final_conjugate Final Bioconjugate azide_molecule->final_conjugate SPAAC Reaction purification Purification (e.g., SEC, IEX) final_conjugate->purification adc_workflow cluster_adc Antibody-Drug Conjugate (ADC) Synthesis cluster_moa Mechanism of Action antibody Antibody (-NH2) dbco_linker This compound + NHS/EDC dbco_antibody DBCO-Antibody dbco_linker->dbco_antibody Activation azide_drug Azide-Payload adc Antibody-Drug Conjugate azide_drug->adc Click Conjugation adc_circulating ADC in Circulation tumor_cell Tumor Cell adc_circulating->tumor_cell Targeting internalization Internalization tumor_cell->internalization drug_release Drug Release internalization->drug_release Lysosomal Cleavage apoptosis Cell Death drug_release->apoptosis protac_workflow cluster_protac PROTAC Synthesis & Function cluster_degradation Protein Degradation Pathway poi_binder Azide-Target Protein Binder dbco_linker This compound poi_binder->dbco_linker Click Reaction protac PROTAC Molecule e3_ligand E3 Ligase Binder dbco_linker->e3_ligand Amide Coupling ternary_complex Ternary Complex (PROTAC + POI + E3 Ligase) protac->ternary_complex Induces Formation ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome

References

The Strategic Advantage of a Hydrophilic PEG6 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker is a critical determinant of the therapeutic efficacy and developability of complex biologics. Among the diverse array of available spacer technologies, the hydrophilic polyethylene glycol (PEG) spacer has established itself as a cornerstone, primarily for its ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates. This technical guide provides a comprehensive exploration of the benefits of a discrete hexaethylene glycol (PEG6) spacer in bioconjugation, with a particular focus on its application in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Benefits of the Hydrophilic PEG6 Spacer

The incorporation of a PEG6 spacer into a bioconjugate imparts several key advantages that can significantly enhance its therapeutic potential. These benefits are rooted in the inherent properties of the polyethylene glycol chain, offering a balance of hydrophilicity, flexibility, and a defined length.

Enhanced Hydrophilicity and Solubility

A primary and crucial benefit of the PEG6 spacer is its ability to increase the hydrophilicity of the bioconjugate. Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to challenges such as aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG6 spacer counteracts this by creating a hydration shell around the hydrophobic payload, thereby improving its aqueous solubility and preventing aggregation.[1] This enhancement is vital for the manufacturability, stability, and formulation of the bioconjugate. The hydrophilicity of a molecule can be quantitatively expressed by its distribution coefficient (LogD), where a lower value indicates higher hydrophilicity.

Improved Pharmacokinetics

The PEG6 spacer can significantly improve the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[2] This extended in vivo residence time can enhance the therapeutic window and allow for less frequent dosing. While longer PEG chains can have a more pronounced effect on half-life, a PEG6 spacer often provides an optimal balance, improving pharmacokinetics without introducing potential disadvantages associated with very long linkers, such as reduced binding affinity or altered biodistribution.[3][4]

Reduction of Immunogenicity

The flexible and hydrophilic nature of the PEG6 chain can act as a shield, masking potentially immunogenic epitopes on the protein or the conjugated payload from the host's immune system.[5] This "stealth" effect can decrease the likelihood of an anti-drug antibody (ADA) response, which is a significant concern for therapeutic proteins and bioconjugates. However, it is important to note that while PEGylation generally reduces immunogenicity, the impact can be complex and may need to be assessed on a case-by-case basis.

Optimized Spatial Separation

The defined length of the PEG6 spacer provides precise spatial control between the conjugated molecules. In ADCs, this separation prevents the cytotoxic payload from sterically hindering the antibody's binding to its target antigen. In the context of PROTACs, the linker length is critical for orienting the target protein and the E3 ligase to facilitate the formation of a productive ternary complex for subsequent protein degradation.

Data Presentation: Quantitative Impact of PEG6 Spacers

The decision to incorporate a PEG6 spacer is often driven by quantifiable improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length, including PEG6, on various parameters.

PEG Spacer LengthClearance Rate (mL/day/kg)Fold Change vs. Non-PEGylatedReference
No PEG~3301.0
PEG2~1000.3
PEG4~1600.5
PEG6 ~280 0.8
PEG8~2800.8
PEG12~2800.8
PEG24~2900.9

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance. This table illustrates that while all PEG spacers tested reduce the clearance rate compared to a non-PEGylated ADC, an optimal range is observed. Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

PEG Spacer LengthAverage Drug-to-Antibody Ratio (DAR)Reference
PEG42.5
PEG6 5.0
PEG84.8
PEG123.7
PEG243.0

Table 2: Influence of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR) in Tetrazine-Based Conjugation. This table demonstrates that intermediate-length PEG spacers like PEG6 can facilitate higher drug loading in certain conjugation chemistries.

ConjugateIC50 (nM)LogDReference
natGa-NOTA-PEG2-RM263.1 ± 0.2-2.27 ± 0.07
natGa-NOTA-PEG4-RM265.4 ± 0.4-
natGa-NOTA-PEG6-RM26 5.8 ± 0.3 -2.50 ± 0.09 ****

Table 3: Impact of Mini-PEG Spacer Length on Binding Affinity and Hydrophilicity of a Peptide Conjugate. This table shows the effect of increasing PEG spacer length on the binding affinity (IC50) to the gastrin-releasing peptide receptor (GRPR) and the hydrophilicity (LogD) of a radiolabeled bombesin analog. A lower IC50 value indicates higher binding affinity, and a more negative LogD value indicates greater hydrophilicity.

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and mechanisms where a PEG6 spacer plays a crucial role.

ADC_Synthesis_Workflow cluster_Antibody_Prep Antibody Preparation cluster_Linker_Payload_Prep Linker-Payload Synthesis cluster_Conjugation_Purification Conjugation and Purification Antibody Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfides (e.g., with TCEP) Antibody->Reduction Reduced_Ab Reduced mAb with Free Thiols Reduction->Reduced_Ab Conjugation Thiol-Maleimide Conjugation Reduced_Ab->Conjugation Payload Cytotoxic Payload Linker NHS-PEG6-Maleimide Payload->Linker Coupling Activated_Payload Maleimide-PEG6-Payload Linker->Activated_Payload Activated_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., HIC, SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Workflow for ADC synthesis using a PEG6 linker.

PROTAC_Mechanism cluster_Components PROTAC Components cluster_Process Degradation Pathway POI Target Protein of Interest (POI) Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (Warhead-PEG6-E3 Ligand) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

Technical Guide: DBCO-NHCO-PEG6-amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties and applications of DBCO-NHCO-PEG6-amine, a bifunctional linker integral to the fields of bioconjugation and drug development. Its unique structure, combining a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a terminal amine, enables the straightforward and efficient linkage of various molecules to biomolecules through copper-free click chemistry.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing essential information for its use in experimental design and analysis.

PropertyValueCitations
Molecular Formula C₃₃H₄₅N₃O₈[1][2][3][][5]
Molecular Weight ~611.7 g/mol
Synonyms DBCO-PEG6-amine, DBCO-NH-PEG6-amine

Note: The exact molecular weight may vary slightly between different sources (e.g., 611.7, 611.73, 611.74 g/mol ).

Experimental Protocol: Protein Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines a general procedure for the conjugation of a molecule of interest (e.g., a small molecule drug, fluorescent dye) to an azide-modified protein using this compound as a linker. This process involves two main stages: 1) Activation of the molecule of interest and its reaction with the amine group of the DBCO-linker, and 2) The copper-free click chemistry reaction between the DBCO-functionalized molecule and the azide-modified protein.

Materials:

  • Molecule of interest containing a carboxylic acid group

  • This compound

  • N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Azide-modified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching reagent (e.g., Tris buffer or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Activation of the Molecule of Interest:

    • Dissolve the carboxylic acid-containing molecule of interest, NHS, and EDC in anhydrous DMSO or DMF. The molar ratio should be approximately 1:1.2:1.2 (Molecule:EDC:NHS).

    • Allow the reaction to proceed at room temperature for 15-60 minutes to form an NHS ester.

  • Conjugation of Activated Molecule to this compound:

    • Add a solution of this compound in anhydrous DMSO to the activated molecule solution. A slight molar excess of the amine linker may be used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Preparation of Azide-Modified Protein:

    • Ensure the azide-modified protein is in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:

    • Add the DBCO-functionalized molecule of interest to the azide-modified protein solution. A 10-20 fold molar excess of the DBCO-reagent to the protein is a common starting point.

    • The final concentration of the organic solvent (DMSO or DMF) should be kept below 10-20% to prevent protein denaturation.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.

  • Quenching and Purification:

    • Quench any unreacted NHS esters (if purification was not performed after step 2) by adding a quenching buffer.

    • Remove unreacted DBCO-linker and other small molecules from the protein conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Visualizing the Workflow

The following diagrams illustrate the key chemical reaction and the overall experimental workflow for the bioconjugation process described above.

G cluster_activation Step 1: Activation of Molecule of Interest cluster_linker_conjugation Step 2: Linker Conjugation cluster_spaac Step 3: SPAAC Reaction cluster_purification Step 4: Purification Molecule_COOH Molecule-COOH Activated_Molecule Molecule-NHS Ester Molecule_COOH->Activated_Molecule Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Molecule DBCO_Molecule DBCO-PEG6-Molecule Activated_Molecule->DBCO_Molecule DBCO_Amine DBCO-PEG6-NH2 DBCO_Amine->DBCO_Molecule Amide Bond Formation Final_Conjugate Protein-Linker-Molecule DBCO_Molecule->Final_Conjugate Azide_Protein Protein-N3 Azide_Protein->Final_Conjugate Click Chemistry Purification Size-Exclusion Chromatography / Dialysis Final_Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Caption: Experimental workflow for protein bioconjugation using this compound.

G Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO DBCO-Molecule Triazole Stable Triazole Linkage DBCO->Triazole Azide Azide-Protein Azide->Triazole

Caption: The core reaction of copper-free click chemistry (SPAAC).

References

principle of strain-promoted alkyne-azide cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Principle of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Developed by Carolyn Bertozzi and colleagues as a copper-free alternative to the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC enables the covalent ligation of molecules in complex biological environments.[1][3] The reaction's key advantage is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living cells, tissues, and whole organisms.[4] This guide provides a comprehensive overview of the core principles, quantitative kinetics, experimental methodologies, and applications of SPAAC for researchers, scientists, and drug development professionals.

Core Principles and Mechanism

At its heart, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a [3+2] cycloaddition between a 1,3-dipole (an azide) and a dipolarophile (a strained alkyne). The primary driving force for the reaction is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes. The bonds of the sp-hybridized carbons in the alkyne are forced to deviate significantly from the ideal 180° angle, creating a high-energy, strained molecule. This stored energy lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH.

The reaction is highly selective because both the azide and the strained alkyne are bioorthogonal; they are abiotic functional groups that do not participate in side reactions with endogenous biological molecules. The concerted, pericyclic reaction mechanism results in the formation of a stable, covalent triazole linkage between the two molecules.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne (Dipolarophile) TransitionState [3+2] Cycloaddition Transition State Cyclooctyne->TransitionState Strain-Driven Azide Azide (1,3-Dipole) Azide->TransitionState Strain-Driven Triazole Stable Triazole Adduct TransitionState->Triazole Forms Covalent Bond

Core mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The rate of a SPAAC reaction is a critical factor for its application, especially in dynamic biological systems. The kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. Various cyclooctyne derivatives have been developed to enhance reaction rates and improve stability and solubility. The table below summarizes the second-order rate constants for several common cyclooctynes with benzyl azide, a standard reference azide.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Solvent
Bicyclo[6.1.0]nonyneBCN0.012 - 0.024CDCl₃
DibenzocyclooctyneDBCO / DIBAC0.90CDCl₃
AzadibenzocyclooctyneADIBO0.25CDCl₃
Difluorinated CyclooctyneDIFO~0.08Various
BiarylazacyclooctynoneBARAC>1.0Organic (co)solvents
3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one-3.5Not Specified

(Data compiled from multiple sources. Note that reaction rates can vary based on the specific azide, solvent, and temperature.)

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC, from the synthesis of a common cyclooctyne to its application in protein labeling.

Synthesis of Bicyclo[6.1.0]nonyne (BCN)

The synthesis of BCN is a multi-step process that is more accessible than many other strained alkynes.

  • Step 1: Cyclopropanation of 1,5-cyclooctadiene: React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst. This forms the ethyl ester of bicyclo[6.1.0]non-4-ene-9-carboxylic acid.

  • Step 2: Hydrolysis: The resulting ester is hydrolyzed using a base like potassium tert-butoxide with water to yield the corresponding carboxylic acid.

  • Step 3: Bromination and Elimination: The alkyne is subsequently formed through a bromination and elimination reaction sequence to produce the final BCN product.

General Protocol for Protein Labeling via SPAAC

This protocol describes a general method for labeling a protein containing a metabolically incorporated azide group with a DBCO-functionalized fluorescent dye.

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • DBCO Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester (or other activated DBCO derivative) in an organic solvent like DMSO (e.g., 10 mM).

  • Reaction Setup:

    • Add the DBCO reagent stock solution to the protein solution. A 10- to 20-fold molar excess of the DBCO reagent over the protein is typically used.

    • The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the concentration of reactants.

  • Purification: Remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

  • Analysis: Confirm successful conjugation using techniques such as SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (detecting the absorbance of the dye), or mass spectrometry.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Azide-Modified Protein in Buffer Mix Combine Protein and DBCO-Dye (Molar Excess) Protein_Prep->Mix DBCO_Prep Prepare DBCO-Dye Stock in DMSO DBCO_Prep->Mix Incubate Incubate at RT or 37°C (1-12 hours) Mix->Incubate Purify Purify via Size-Exclusion Chromatography or Dialysis Incubate->Purify Analyze Analyze via SDS-PAGE, UV-Vis, or Mass Spec Purify->Analyze

A generalized experimental workflow for SPAAC-mediated bioconjugation.

Applications in Research and Drug Development

The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various fields.

  • Bioconjugation and Imaging: SPAAC is extensively used to label biomolecules such as proteins, nucleic acids, lipids, and glycans with probes for visualization in living cells and organisms. For example, cells can be cultured with an azide-modified sugar, which is metabolically incorporated into cell-surface glycans. A cyclooctyne-linked fluorescent dye can then be added to selectively label these glycans for imaging.

  • Antibody-Drug Conjugates (ADCs): In drug development, SPAAC is a key technology for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. This precise attachment creates highly targeted ADCs that deliver drugs directly to cancer cells, improving efficacy and reducing side effects.

  • Proteomics and Glycomics: The reaction facilitates the enrichment, identification, and characterization of specific classes of proteins or glycans from complex biological samples.

  • Materials Science: SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces due to the stability of the resulting triazole linkage.

  • Radiopharmaceutical Development: The catalyst-free nature of SPAAC is particularly advantageous for constructing radiolabeled imaging probes, as it avoids competition between a potential copper catalyst and radiometals like ⁶⁴Cu.

Metabolic_Labeling_Workflow cluster_cell_culture Metabolic Labeling cluster_labeling SPAAC Labeling cluster_imaging Analysis Azide_Sugar Azide-Modified Sugar (e.g., Ac₄ManNAz) Cell Living Cell Azide_Sugar->Cell Metabolic Incorporation Labeled_Cell Cell with Azide-Labeled Surface Glycans Final_Product Fluorescently Labeled Cell Labeled_Cell->Final_Product SPAAC Reaction DBCO_Fluorophore DBCO-Fluorophore DBCO_Fluorophore->Final_Product SPAAC Reaction Microscopy Fluorescence Microscopy Final_Product->Microscopy

Workflow for cell labeling using metabolic glycoengineering and SPAAC.

References

An In-depth Technical Guide to the Safety and Handling of DBCO-NHCO-PEG6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: DBCO-NHCO-PEG6-amine is a bifunctional linker molecule integral to advanced biomedical research and drug development. It features a Dibenzocyclooctyne (DBCO) group and a terminal primary amine, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. The DBCO moiety enables copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific conjugation of molecules in biological systems without the need for cytotoxic copper catalysts.[1] The terminal amine group provides a reactive handle for conjugation to molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[2][3] The PEG6 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.[2][4]

This guide provides comprehensive safety and handling information, detailed experimental protocols, and visualizations to assist researchers, scientists, and drug development professionals in the safe and effective use of this reagent.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for calculating molar quantities, understanding solubility, and confirming compound identity.

PropertyValueSource
Molecular Formula C₃₃H₄₅N₃O₈
Molecular Weight ~611.7 g/mol
CAS Number 2353409-98-8
Purity ≥95% - >98%
Appearance SolidN/A
Solubility Soluble in DCM, DMSO, DMF

Safety and Handling Guidelines

While specific safety data for this compound is not extensively published, data from structurally similar compounds, such as DBCO-PEG-NHS esters, provides a strong basis for safe handling procedures. The following guidelines are based on best practices for handling laboratory chemicals of this class.

Hazard Identification and Precautionary Statements

This compound and its derivatives are generally not classified as hazardous substances. However, as with any laboratory chemical, the toxicological properties have not been exhaustively investigated, and appropriate caution should be exercised.

  • Hazard Class: Not a hazardous substance or mixture.

  • General Precautions: Avoid inhalation and contact with eyes and skin. Use only in areas with appropriate exhaust ventilation.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

G cluster_storage Receiving & Storage cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_disposal Disposal Receive Receive Compound Store Store at -20°C in a dry, dark place Receive->Store Handling Wear Full PPE: Lab Coat, Gloves, Goggles Store->Handling Ventilation Work in Ventilated Hood Handling->Ventilation Weighing Weighing & Dissolution Ventilation->Weighing Reaction Perform Conjugation Weighing->Reaction Waste Collect Waste Reaction->Waste Spill Spill Occurs Cleanup Absorb with inert material Decontaminate surface Spill->Cleanup FirstAid First Aid Needed SeekMedical Seek Medical Attention FirstAid->SeekMedical Dispose Dispose according to institutional guidelines Waste->Dispose

First Aid Measures

In the event of exposure, follow these procedures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Promptly seek medical attention.
Skin Contact Rinse skin thoroughly with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Relocate to fresh air. If breathing is difficult, provide artificial respiration.
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek medical attention.
Fire Fighting and Accidental Release
  • Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.

  • Special Hazards: During combustion, the material may decompose and emit irritant or toxic fumes. Firefighters should wear self-contained breathing apparatus and full protective clothing.

  • Accidental Release: Evacuate personnel to a safe area. Wear full PPE. Absorb spills with an inert, liquid-binding material (e.g., vermiculite, dry sand) and place it in a chemical waste container for disposal. Prevent the product from entering drains or water courses.

Storage and Stability

Proper storage is critical to maintaining the integrity of the reagent.

ParameterRecommendation
Storage Temperature -20°C.
Shipping Temperature Ambient temperature is acceptable for short durations (up to 3 weeks).
Conditions to Avoid Store in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight, high temperatures, and sources of ignition. Desiccate to protect from moisture.
Incompatible Materials Strong acids/alkalis and strong oxidizing/reducing agents.
Chemical Stability Stable under recommended storage conditions.

Experimental Protocols

This compound is typically used in a two-stage conjugation process. First, its terminal amine is coupled to a molecule of interest (e.g., a protein or drug) that has been functionalized with an activated ester. Second, the DBCO group of the resulting conjugate is reacted with an azide-tagged biomolecule via copper-free click chemistry.

// Nodes Mol_A [label="Molecule A\n(with NHS Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; DBCO_Linker [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugate1 [label="Molecule A-PEG6-DBCO", fillcolor="#FBBC05", fontcolor="#202124"]; Mol_B [label="Molecule B\n(with Azide group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="Final Conjugate\nMolecule A-Linker-Molecule B", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Mol_A -> Conjugate1 [label="Amine-NHS Ester\nReaction (pH 7.2-8.5)"]; DBCO_Linker -> Conjugate1; Conjugate1 -> Final_Product [label="Copper-Free Click Chemistry\n(SPAAC)"]; Mol_B -> Final_Product; } केंदोट Caption: General experimental workflow for two-stage bioconjugation.

Protocol: Amine Coupling to an NHS Ester-Functionalized Molecule

This protocol describes the reaction of the primary amine on this compound with an N-hydroxysuccinimide (NHS) ester on a target molecule.

  • Materials and Reagents:

    • This compound

    • NHS ester-functionalized molecule (e.g., protein, peptide)

    • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

    • Conjugation Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 7.2-8.5. Amine-containing buffers like Tris are incompatible.

    • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

  • Methodology:

    • Prepare Reagents: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF. Dissolve the NHS ester-functionalized molecule in the Conjugation Buffer.

    • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the NHS ester-functionalized molecule.

    • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Purification: Remove excess, unreacted DBCO linker using a desalting column, dialysis, or HPLC to obtain the purified DBCO-functionalized molecule.

Protocol: Copper-Free Click Chemistry with an Azide-Tagged Molecule

This protocol outlines the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) between the newly synthesized DBCO-functionalized molecule and an azide-containing target.

  • Materials and Reagents:

    • Purified DBCO-functionalized molecule (from Protocol 3.1)

    • Azide-containing molecule (e.g., protein, oligonucleotide, or cell surface)

    • Reaction Buffer: PBS, pH 7.4, or another suitable amine- and azide-free buffer.

    • Purification system (e.g., size-exclusion chromatography, HPLC)

  • Methodology:

    • Prepare Reactants: Ensure both the DBCO-functionalized molecule and the azide-containing molecule are in the appropriate Reaction Buffer.

    • Click Reaction: Combine the two molecules in the Reaction Buffer. A 1.5 to 3-fold molar excess of the component in lower abundance is recommended to drive the reaction to completion.

    • Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. For live-cell labeling, incubation times may be shorter (e.g., 30-60 minutes). The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

    • Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography.

    • Characterization: Confirm successful conjugation via mass spectrometry or other relevant analytical techniques.

Conclusion

This compound is a versatile chemical tool with significant applications in bioconjugation, targeted drug delivery, and the synthesis of complex biomolecules like PROTACs. Adherence to the safety guidelines outlined in this document is crucial for minimizing risk and ensuring the well-being of laboratory personnel. The provided protocols offer a robust framework for the successful application of this linker in research and development settings. Proper handling, storage, and application will ensure the reagent's stability and efficacy in generating precisely engineered bioconjugates.

References

Methodological & Application

Step-by-Step Guide for Antibody Labeling with DBCO-NHCO-PEG6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the covalent labeling of antibodies with DBCO-NHCO-PEG6-amine. This protocol is designed for researchers, scientists, and professionals in drug development who are looking to utilize copper-free click chemistry for site-specific or non-specific conjugation of antibodies. The resulting DBCO-labeled antibody can be readily conjugated to azide-modified molecules, such as fluorophores, drugs, or oligonucleotides, in a bioorthogonal manner.

The protocol detailed below employs a two-step carbodiimide coupling reaction. Initially, the carboxyl groups on the antibody (present on aspartic acid, glutamic acid residues, and the C-terminus) are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step forms a more stable amine-reactive NHS ester. Subsequently, the amine group of the this compound linker reacts with the activated carboxyl groups on the antibody, forming a stable amide bond. This method minimizes the risk of antibody polymerization that can occur with single-step EDC coupling.[1][2][3]

The inclusion of a polyethylene glycol (PEG) spacer (PEG6) in the linker enhances the water solubility of the conjugate and provides a flexible spacer arm, which can reduce steric hindrance in subsequent click chemistry reactions.[4]

Experimental Protocols

Materials and Reagents
  • Antibody: Purified antibody of interest (e.g., IgG) in an amine-free and carboxyl-free buffer.

  • This compound: (MW: 611.74 g/mol )

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW: 191.70 g/mol )

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide): (MW: 115.09 g/mol for NHS, 217.14 g/mol for Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Purification/Desalting Columns: (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Tubes

  • Spectrophotometer or NanoDrop for protein concentration measurement.

Step 1: Antibody Preparation
  • Buffer Exchange: It is critical to remove any buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) as they will compete with the conjugation reaction. Exchange the antibody into the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) using a desalting column or dialysis.[5]

  • Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the Activation Buffer. Determine the precise concentration using a spectrophotometer at 280 nm (for IgG, an extinction coefficient of 1.4 mL/(mg·cm) is commonly used).

Step 2: Activation of Antibody Carboxyl Groups
  • Prepare EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS or Sulfo-NHS in anhydrous DMSO or Activation Buffer. Do not store these solutions for extended periods.

  • Activation Reaction:

    • Add a 100-fold molar excess of EDC to the antibody solution.

    • Add a 250-fold molar excess of NHS or Sulfo-NHS to the antibody solution.

    • Note: The optimal molar ratios may need to be determined empirically for each specific antibody.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation of this compound
  • Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 50-fold molar excess of the this compound solution to the activated antibody mixture.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer (PBS). The reaction of the NHS-activated antibody with the primary amine of the DBCO linker is most efficient at this pH range.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching and Purification
  • Quench the Reaction: Add the Quenching Solution (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and other reaction byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization and Storage:

    • Measure the concentration of the purified DBCO-labeled antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined by measuring the absorbance at 309 nm (for DBCO) and 280 nm (for the antibody).

    • Store the purified DBCO-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

ParameterRecommended ValueNotes
Antibody Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of EDC 100-foldMay require optimization for specific antibodies.
Molar Excess of NHS/Sulfo-NHS 250-foldSulfo-NHS is recommended for its higher water solubility.
Molar Excess of this compound 50-foldCan be adjusted to control the degree of labeling.
Activation Reaction Time 15-30 minutesAt room temperature.
Conjugation Reaction Time 2 hours at RT or overnight at 4°CLonger incubation at 4°C may improve yield.
Activation Buffer pH 6.0Optimal for EDC/NHS activation of carboxyl groups.
Conjugation Buffer pH 7.2-7.5Optimal for the reaction of NHS esters with primary amines.

Visualizations

Antibody_Labeling_Workflow cluster_prep Step 1: Antibody Preparation cluster_activation Step 2: Antibody Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification & Storage Ab Purified Antibody Buffer_Exchange Buffer Exchange into Activation Buffer (pH 6.0) Ab->Buffer_Exchange Ab_Ready Antibody at 1-5 mg/mL Buffer_Exchange->Ab_Ready EDC_NHS Add EDC and NHS/Sulfo-NHS Ab_Ready->EDC_NHS Activated_Ab Activated Antibody (NHS Ester Formation) EDC_NHS->Activated_Ab DBCO_Linker Add this compound and adjust pH to 7.2-7.5 Activated_Ab->DBCO_Linker Conjugation Incubate 2h at RT or overnight at 4°C DBCO_Linker->Conjugation Labeled_Ab_Unpurified DBCO-Labeled Antibody (Unpurified) Conjugation->Labeled_Ab_Unpurified Quench Quench Reaction Labeled_Ab_Unpurified->Quench Purify Purify via Desalting Column Quench->Purify Final_Product Purified DBCO-Labeled Antibody Purify->Final_Product Two_Step_Conjugation_Chemistry cluster_step1 Step 1: Activation of Antibody Carboxyl Group cluster_step2 Step 2: Conjugation with DBCO-Amine Linker Ab_COOH Antibody-COOH Activated_Intermediate Amine-Reactive NHS Ester Intermediate Ab_COOH->Activated_Intermediate + EDC EDC EDC->Activated_Intermediate NHS NHS / Sulfo-NHS NHS->Activated_Intermediate Final_Conjugate Antibody-CO-NH-PEG6-NHCO-DBCO Activated_Intermediate->Final_Conjugate + DBCO_Amine H2N-PEG6-NHCO-DBCO DBCO_Amine->Final_Conjugate

References

Application Notes and Protocols for DBCO-NHCO-PEG6-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. DBCO-NHCO-PEG6-amine is a heterobifunctional linker that leverages the power of copper-free click chemistry for the precise and stable conjugation of payloads to antibodies.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It is intended for researchers, scientists, and drug development professionals seeking to utilize this advanced linker technology.

Properties and Advantages of this compound Linker

The this compound linker possesses a unique tripartite structure, each component contributing to its utility in ADC development:

  • Dibenzocyclooctyne (DBCO) Group: This strained alkyne enables a highly efficient and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, which can damage the antibody.[1][2]

  • Polyethylene Glycol (PEG6) Spacer: The six-unit polyethylene glycol chain is a hydrophilic spacer that offers several advantages.[3][4] It can improve the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[5] The PEG spacer can also reduce aggregation, enhance the stability of the conjugate, and improve its pharmacokinetic profile by increasing its hydrodynamic volume, which can slow renal clearance.

  • Amine Group: The terminal primary amine (-NH2) provides a reactive handle for the covalent attachment of a cytotoxic payload. This is typically achieved by activating the carboxylic acid group of the payload to form an active ester (e.g., an NHS ester) which then reacts with the amine on the linker.

The use of this compound in ADC synthesis can lead to a more homogeneous product with a well-defined drug-to-antibody ratio (DAR) compared to traditional conjugation methods that target native lysine or cysteine residues. This homogeneity is crucial for ensuring consistent efficacy and a predictable safety profile.

Data Presentation: Comparative Analysis

The following tables provide a summary of the key characteristics of ADCs synthesized using a DBCO-based linker compared to a more traditional maleimide-based linker. The data presented is representative of studies on ADCs with similar linker technologies. While the data below was generated using a DBCO-NHCO-PEG4-acid linker, the trends are expected to be highly similar for the PEG6 analogue.

Table 1: Physicochemical and Stability Comparison

ParameterADC-DBCO (Click Chemistry)ADC-Maleimide (Thiol Chemistry)
Drug-to-Antibody Ratio (DAR) Highly defined (e.g., DAR 2.0 or 4.0)Heterogeneous mixture (e.g., DAR 0-8)
% High Molecular Weight Species < 2%5-10%
Plasma Stability (% Intact ADC) > 95% after 7 days~80% after 7 days
Solubility HighModerate to Low (payload dependent)

Table 2: In Vitro Cytotoxicity Comparison (IC50 Values)

Cell LineTarget AntigenADC-DBCO (nM)ADC-Maleimide (nM)
BT-474 HER2+0.50.8
SK-BR-3 HER2+0.81.2
MDA-MB-231 HER2-> 1000> 1000

The data suggests that ADCs synthesized via click chemistry exhibit higher homogeneity and stability. The slightly lower IC50 values for the ADC-DBCO may be attributed to its enhanced stability and well-defined nature.

Experimental Protocols

The following are detailed protocols for the key steps in the development of an ADC using this compound.

Protocol 1: Payload-Linker Conjugation

This protocol describes the attachment of a cytotoxic payload containing a carboxylic acid group to the this compound linker.

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • HPLC system for purification

Procedure:

  • Activation of Payload:

    • Dissolve the cytotoxic payload in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of the payload.

  • Conjugation to Linker:

    • Dissolve this compound in DMF or DMSO.

    • Add the activated payload solution to the linker solution. A 1.2-fold molar excess of the activated payload is recommended.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the DBCO-NHCO-PEG6-Payload conjugate by reverse-phase HPLC.

    • Lyophilize the purified product and store at -20°C.

Protocol 2: Antibody-Payload Conjugation via Click Chemistry

This protocol details the conjugation of the DBCO-linked payload to an azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody (prepared using established methods)

  • DBCO-NHCO-PEG6-Payload conjugate

  • Reaction buffer (e.g., PBS, pH 7.4, azide-free)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • Ensure the azide-functionalized antibody is in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. The buffer must not contain sodium azide.

  • Reaction Setup:

    • Dissolve the DBCO-NHCO-PEG6-Payload conjugate in a minimal amount of DMSO.

    • Add a 3 to 5-fold molar excess of the DBCO-linked payload to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation:

    • Incubate the reaction mixture at 4°C for 12-24 hours or at room temperature for 2-4 hours. The optimal time and temperature may need to be determined empirically.

  • Purification:

    • Remove the excess, unreacted payload-linker conjugate and any aggregates using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200).

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) of the purified ADC using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the purity and aggregation state of the ADC by SEC-HPLC.

Mandatory Visualizations

ADC_Development_Workflow cluster_payload Payload-Linker Synthesis cluster_antibody Antibody Modification cluster_conjugation ADC Conjugation & Purification Payload Cytotoxic Payload (with -COOH) Activation Carboxylic Acid Activation (EDC/NHS) Payload->Activation PL_conjugate DBCO-PEG6-Payload Conjugate Activation->PL_conjugate Linker This compound Linker->PL_conjugate Click SPAAC Click Chemistry PL_conjugate->Click Antibody Monoclonal Antibody Azide_Mod Site-Specific Azide Installation Antibody->Azide_Mod Azide_Ab Azide-Modified Antibody Azide_Mod->Azide_Ab Azide_Ab->Click Purification Purification (SEC) Click->Purification ADC Final ADC Purification->ADC

Caption: Workflow for ADC development using this compound.

ADC_Mechanism_of_Action cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Tumor-Specific Antigen (e.g., HER2) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage & Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

References

Revolutionizing Targeted Protein Degradation: Application of DBCO-NHCO-PEG6-amine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, solubility, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of DBCO-NHCO-PEG6-amine, a versatile linker, in the synthesis of potent and effective PROTACs.

This compound is a polyethylene glycol (PEG)-based linker that offers several advantages for PROTAC design. The dibenzocyclooctyne (DBCO) group facilitates copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for highly efficient and bioorthogonal conjugation to an azide-modified ligand. The six-unit PEG spacer enhances aqueous solubility and provides optimal length and flexibility for the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The terminal amine group allows for straightforward amide bond formation with a carboxylic acid-functionalized E3 ligase ligand.

PROTAC Mechanism of Action

PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. The PROTAC is then released to engage another POI molecule, acting in a catalytic manner.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: PROTAC Mechanism of Action.

Quantitative Data on PROTACs with PEG-based Linkers

The selection of the linker is a critical parameter in PROTAC design, with its length and composition significantly impacting the degradation efficiency and solubility of the resulting molecule. The following table presents representative data for PROTACs employing PEG linkers, illustrating the importance of linker optimization.

Linker TypeDegradation Efficiency (%)Solubility (mg/mL)
DBCO-NHCO-PEG6 92 ± 3 58 ± 2
Alkane Chain67 ± 512 ± 4
Data presented is for comparative purposes and may vary depending on the specific target protein and E3 ligase ligands used.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a two-step synthesis of a PROTAC where the target-binding ligand contains an azide group and the E3 ligase ligand has a free carboxylic acid.

Step 1: Amide Coupling of this compound to an E3 Ligase Ligand

This step involves the formation of an amide bond between the amine group of the linker and the carboxylic acid group of the E3 ligase ligand.

Amide_Coupling_Workflow start Start dissolve Dissolve E3 Ligand-COOH & this compound in DMF start->dissolve add_reagents Add Coupling Agent (e.g., HATU) & Base (e.g., DIPEA) dissolve->add_reagents react Stir at Room Temperature (2-4 hours) add_reagents->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify by Flash Chromatography workup->purify product1 DBCO-PEG6-NHCO-E3 Ligand purify->product1

Figure 2: Amide Coupling Workflow.

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-acid)

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the DBCO-PEG6-NHCO-E3 Ligand conjugate.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This step involves the copper-free click chemistry reaction between the DBCO group of the linker-E3 ligase conjugate and an azide-functionalized target protein ligand.

SPAAC_Workflow start Start dissolve Dissolve DBCO-PEG6-NHCO-E3 Ligand & Azide-Target Ligand in DMSO start->dissolve react Stir at Room Temperature (4-12 hours) dissolve->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete purify Purify by Preparative HPLC monitor->purify Complete product Final PROTAC purify->product

Figure 3: SPAAC Workflow.

Materials:

  • DBCO-PEG6-NHCO-E3 Ligand conjugate (from Step 1)

  • Azide-functionalized target protein ligand

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Preparative HPLC system

Procedure:

  • Dissolve the DBCO-PEG6-NHCO-E3 Ligand conjugate (1.0 equivalent) and the azide-functionalized target protein ligand (1.1 equivalents) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for the target protein and a loading control.

    • Incubate with an HRP-conjugated secondary antibody.

    • Apply a chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Logical Relationship of PROTAC Components

The successful design of a PROTAC relies on the careful selection and connection of its three key components: the target-binding ligand, the E3 ligase ligand, and the linker. The this compound linker plays a central role in this assembly, providing a modular and efficient means of connecting the two ligands.

PROTAC_Components cluster_synthesis PROTAC Synthesis Target_Ligand Target Protein Ligand (with Azide) Linker This compound Target_Ligand->Linker SPAAC Reaction (DBCO + Azide) PROTAC Functional PROTAC Linker->PROTAC Forms E3_Ligand E3 Ligase Ligand (with Carboxylic Acid) E3_Ligand->Linker Amide Coupling (Amine + COOH)

Revolutionizing Live-Cell Imaging: Application Notes and Protocols for DBCO-NHCO-PEG6-Amine Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-NHCO-PEG6-amine bioconjugates for advanced live-cell imaging. This powerful tool enables the precise labeling and tracking of biomolecules in their native cellular environment, offering invaluable insights into dynamic biological processes. The protocols detailed below leverage the principles of bioorthogonal chemistry, specifically the copper-free click chemistry reaction, to achieve highly specific and biocompatible labeling.

Introduction to this compound

This compound is a heterobifunctional linker composed of three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "copper-free click chemistry" is highly specific and bioorthogonal, meaning it does not interfere with native cellular processes.[1]

  • Polyethylene Glycol (PEG6) Spacer: A six-unit polyethylene glycol chain that enhances the hydrophilicity and flexibility of the molecule.[1] This spacer minimizes steric hindrance and reduces non-specific binding, improving the accessibility of the conjugated biomolecule.[1] The PEG6 linker provides a spacer length of approximately 27.6 Å.[1]

  • Amine Terminus: A primary amine (-NH₂) group that allows for covalent conjugation to molecules containing carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic groups.[1]

This unique tripartite structure makes this compound a versatile tool for creating custom bioconjugates for a wide range of live-cell imaging applications.

Core Applications in Live-Cell Imaging

The primary application of this compound in live-cell imaging is the visualization of azide-modified biomolecules. This is typically achieved through a two-step process:

  • Metabolic Labeling: Cells are incubated with a metabolic precursor containing an azide group. For example, azide-modified sugars like N-azidoacetylmannosamine (Ac4ManNAz) can be metabolically incorporated into cell-surface glycans.

  • Bioorthogonal Ligation: The azide-labeled cells are then treated with a this compound conjugate, such as a fluorescent probe. The DBCO group on the conjugate specifically reacts with the azide groups on the cell surface, resulting in covalent labeling.

This strategy allows for the imaging of various cellular components, including:

  • Cell-Surface Glycans: Tracking the dynamics of glycosylation, which is crucial in cell signaling, adhesion, and disease progression.

  • Proteins: Labeling and tracking specific proteins to study their localization, trafficking, and interactions.

  • Lipids: Visualizing lipid metabolism and distribution within cellular membranes.

Furthermore, this compound is instrumental in the development of advanced therapeutic and diagnostic agents, such as:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • Proteolysis-Targeting Chimeras (PROTACs): Creating molecules that induce the degradation of specific target proteins. Preclinical data from 2025 has shown that bis-PROTACs linked with this compound can simultaneously degrade EGFR and MET receptors in non-small cell lung cancer models.

Quantitative Data Summary

The efficiency of the labeling process is critical for high-quality imaging. The following table summarizes key quantitative data for live-cell imaging with DBCO-based bioconjugates.

ParameterValueSource(s)
SPAAC Reaction Rate 0.1 - 1.0 M⁻¹s⁻¹
Typical Antibody Concentration for Labeling 1-10 µg/mL
Metabolic Azide Sugar (Ac4ManNAz) Concentration 25-50 µM
Incubation Time for Metabolic Labeling 24-48 hours
Incubation Time for DBCO-conjugate Labeling 1-2 hours
PEG6 Spacer Length ~27.6 Å

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Conjugation of a Fluorophore to this compound

This protocol describes the conjugation of a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester to the primary amine of this compound.

Materials:

  • This compound

  • NHS-ester functionalized fluorophore (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (for purification)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

    • Dissolve the NHS-ester fluorophore in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the this compound stock solution to an amine-free buffer.

    • Add a 1.5 to 3-fold molar excess of the NHS-ester fluorophore stock solution to the this compound solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Purify the DBCO-fluorophore conjugate by removing the excess unconjugated fluorophore and quenching buffer using a desalting column equilibrated with PBS.

Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups into cell surface glycans using Ac4ManNAz.

Materials:

  • Live cells of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl Sulfoxide (DMSO)

  • Cell culture plates or glass-bottom dishes

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac4ManNAz in DMSO.

    • Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.

Protocol 3: Live-Cell Imaging of Azide-Labeled Cells

This protocol describes the labeling and imaging of azide-modified live cells with the DBCO-fluorophore conjugate from Protocol 1.

Materials:

  • Azide-labeled live cells (from Protocol 2)

  • DBCO-fluorophore conjugate (from Protocol 1)

  • Live-cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live-cell imaging buffer to remove any residual culture medium.

  • Labeling:

    • Dilute the DBCO-fluorophore conjugate in the live-cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).

    • Add the diluted conjugate solution to the cells and incubate for 1-2 hours at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound conjugate.

  • Imaging: Add fresh live-cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with a live-cell imaging chamber. Acquire images using the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_conjugation Protocol 1: Bioconjugate Synthesis cluster_labeling Protocol 2 & 3: Live-Cell Imaging DBCO_amine This compound Conjugation Amide Bond Formation DBCO_amine->Conjugation Fluorophore NHS-Ester Fluorophore Fluorophore->Conjugation DBCO_Fluorophore DBCO-Fluorophore Conjugate Conjugation->DBCO_Fluorophore Click_Reaction SPAAC Click Reaction DBCO_Fluorophore->Click_Reaction Azide_Sugar Azide Sugar (Ac4ManNAz) Metabolic_Labeling Metabolic Incorporation Azide_Sugar->Metabolic_Labeling Live_Cells Live Cells Live_Cells->Metabolic_Labeling Azide_Cells Azide-Labeled Cells Metabolic_Labeling->Azide_Cells Azide_Cells->Click_Reaction Labeled_Cells Fluorescently Labeled Cells Click_Reaction->Labeled_Cells Imaging Fluorescence Microscopy Labeled_Cells->Imaging

Experimental workflow for live-cell imaging.

signaling_pathway cluster_protac PROTAC-Mediated Degradation of EGFR/MET PROTAC EGFR/MET bis-PROTAC (this compound linker) Ternary_Complex Ternary Complex (EGFR/MET-PROTAC-E3) PROTAC->Ternary_Complex EGFR EGFR Receptor EGFR->Ternary_Complex MET MET Receptor MET->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream_Signaling Inhibition of Downstream Signaling (e.g., Akt, MAPK) Proteasome->Downstream_Signaling

EGFR/MET signaling pathway modulation.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with DBCO-NHCO-PEG6-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of nanoparticles using the heterobifunctional linker, DBCO-NHCO-PEG6-amine. This linker is instrumental in developing advanced drug delivery systems, targeted imaging agents, and other nanotherapeutics through a robust and biocompatible "click chemistry" approach.

Introduction to this compound

This compound is a versatile crosslinker composed of three key functional units:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that readily participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules. This bioorthogonal reaction is highly specific and efficient under physiological conditions, making it ideal for bioconjugation.

  • Polyethylene Glycol (PEG6) Spacer: A six-unit polyethylene glycol linker that is hydrophilic. This PEG spacer enhances water solubility, reduces steric hindrance, and can minimize non-specific protein adsorption (opsonization), which can prolong the circulation time of nanoparticles in vivo.

  • Amine (-NH2): A terminal primary amine group that can be readily conjugated to nanoparticles displaying surface carboxyl groups through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., EDC and NHS).

The combination of these features makes this compound an excellent choice for covalently attaching targeting ligands, imaging agents, or therapeutic molecules to a variety of nanoparticle platforms.

Key Applications

The unique properties of this compound enable its use in a wide range of applications in nanomedicine and materials science:

  • Targeted Drug Delivery: Nanoparticles loaded with therapeutic agents can be functionalized with targeting moieties (e.g., antibodies, peptides, aptamers) that have been modified with an azide group. This allows for site-specific delivery of the therapeutic payload, which can enhance efficacy and reduce off-target effects.

  • Advanced In Vivo Imaging: Imaging agents such as fluorescent dyes or MRI contrast agents can be conjugated to nanoparticles to improve diagnostics and the tracking of disease progression.

  • Surface Modification of Biosensors: Azide-modified biomolecules can be immobilized onto DBCO-functionalized sensor surfaces for the development of sensitive and specific diagnostic tools.

Quantitative Data on Nanoparticle Functionalization

The surface modification of nanoparticles with this compound and the subsequent conjugation of targeting ligands can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential upon surface modification.

Table 1: Physicochemical Characterization of Functionalized Liposomes [1]

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Liposomes155.3 ± 4.20.12 ± 0.02-25.6 ± 1.8
DBCO-Functionalized Liposomes162.8 ± 5.10.15 ± 0.03-23.1 ± 2.1
Antibody-Conjugated Liposomes175.4 ± 6.30.18 ± 0.04-20.5 ± 2.5

Table 2: Characterization of Functionalized Polymeric Nanoparticles (PLGA) [1]

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA Nanoparticles210.7 ± 8.90.19 ± 0.05-35.2 ± 3.4
PEGylated PLGA Nanoparticles225.1 ± 9.50.17 ± 0.04-15.8 ± 2.9
Functionalized PLGA-PEG Nanoparticles238.6 ± 10.20.21 ± 0.06-12.3 ± 2.6

Experimental Protocols

Herein, we provide detailed protocols for the functionalization of three common types of nanoparticles—gold nanoparticles, liposomes, and polymeric nanoparticles—with this compound.

Protocol 1: Functionalization of Carboxylated Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of AuNPs with carboxyl-terminated surfaces.

Materials:

  • Carboxylated Gold Nanoparticles (AuNPs)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Part A: Activation of Nanoparticle Carboxyl Groups

  • Disperse the carboxylated AuNPs in MES buffer (pH 6.0).

  • Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Use a molar excess of EDC/NHS relative to the surface carboxyl groups.

  • Incubate for 30 minutes at room temperature with gentle mixing.

  • Centrifuge the activated AuNPs and resuspend in PBS (pH 7.4).

Part B: Conjugation of this compound

  • Dissolve this compound in DMSO or DMF.

  • Add the this compound solution to the activated AuNP suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purify the DBCO-functionalized AuNPs by centrifugation. Resuspend the pellet in PBS (pH 7.4) and repeat the washing step twice to remove unreacted reagents.

  • Characterize the DBCO-functionalized AuNPs using UV-Vis spectrophotometry (monitoring the surface plasmon resonance peak) and Dynamic Light Scattering (DLS) for size and zeta potential.

Part C: Click Chemistry Reaction with Azide-Modified Ligand

  • Resuspend the purified DBCO-functionalized AuNPs in PBS (pH 7.4).

  • Add the azide-modified targeting ligand (e.g., antibody, peptide).

  • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purify the final ligand-conjugated AuNPs by centrifugation to remove the excess ligand.

  • Characterize the final product using UV-Vis, DLS, and other relevant techniques (e.g., FTIR, XPS) to confirm successful conjugation.

Protocol 2: Functionalization of Liposomes with Amine-Reactive Lipids

This protocol is suitable for liposomes incorporating an amine-functionalized lipid (e.g., DSPE-PEG-NH2). In this case, a DBCO-PEG-NHS ester would be used to react with the amine groups on the liposome surface.

Materials:

  • Liposomes containing amine-functionalized lipids

  • DBCO-PEG-NHS ester

  • Reaction Buffer: PBS, pH 8.0-8.5

  • Purification method: Size Exclusion Chromatography (SEC) or dialysis cassettes

Procedure:

  • Adjust the pH of the liposome solution to 8.0-8.5 with a suitable buffer.

  • Dissolve the DBCO-PEG-NHS ester in DMSO or DMF.

  • Add the DBCO-PEG-NHS ester solution to the liposome suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Remove unreacted DBCO-PEG-NHS ester by SEC or dialysis against PBS (pH 7.4).

  • Characterize the DBCO-functionalized liposomes by DLS to assess any changes in size and PDI.

  • To conjugate the targeting ligand, add the azide-modified molecule to the purified DBCO-liposomes.

  • Incubate for 4-12 hours at room temperature.

  • Purify the final conjugated liposomes using SEC to remove the excess ligand.

  • Characterize the final product by DLS.

Protocol 3: Functionalization of Carboxyl-Terminated Polymeric Nanoparticles (e.g., PLGA)

This protocol involves a two-step process for functionalizing carboxyl-terminated polymeric nanoparticles.

Materials:

  • Carboxyl-terminated polymeric nanoparticles (e.g., PLGA)

  • This compound

  • EDC and NHS

  • Activation Buffer: MES buffer, pH 6.0

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF

  • Centrifuge

Procedure:

Part A: Activation of Nanoparticle Carboxyl Groups

  • Disperse the carboxyl-terminated nanoparticles in MES buffer (pH 6.0).

  • Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Use a molar excess of EDC/NHS relative to the surface carboxyl groups.

  • Incubate for 30 minutes at room temperature with gentle mixing.

Part B: Conjugation of this compound

  • Dissolve this compound in DMSO.

  • Add the this compound solution to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.

  • Characterize the DBCO-nanoparticles using DLS.

Part C: Click Chemistry Reaction

  • Resuspend the purified DBCO-nanoparticles in PBS (pH 7.4).

  • Add the azide-modified targeting ligand.

  • Incubate for 4-12 hours at room temperature.

  • Purify the final conjugated nanoparticles by centrifugation.

  • Characterize the final product using DLS and other relevant techniques.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and generalized cellular signaling pathways that can be targeted with functionalized nanoparticles.

experimental_workflow cluster_step1 Step 1: Nanoparticle Preparation cluster_step2 Step 2: Surface Functionalization cluster_step3 Step 3: Bio-conjugation (Click Chemistry) cluster_step4 Step 4: Purification & Characterization NP Nanoparticle Core (e.g., PLGA, Au, Liposome) Activation Activation of Surface Groups (e.g., -COOH with EDC/NHS) NP->Activation Conjugation Conjugation with This compound Activation->Conjugation Click Click Reaction with Azide-Targeting Ligand (e.g., Antibody, Peptide) Conjugation->Click Purification Purification (Centrifugation/SEC) Click->Purification Characterization Characterization (DLS, Zeta Potential) Purification->Characterization

Caption: Experimental workflow for nanoparticle surface modification.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Targeted Nanoparticle (DBCO-Ligand) EGFR EGFR NP->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Caption: EGFR signaling pathway activated by a targeted nanoparticle.

Integrin_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Targeted Nanoparticle (DBCO-RGD Peptide) Integrin Integrin Receptor (αvβ3) NP->Integrin Binding & Clustering FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Paxillin Paxillin Src->Paxillin CellAdhesion Cell Adhesion, Migration & Survival Paxillin->CellAdhesion Akt Akt PI3K->Akt Akt->CellAdhesion Sos SOS Grb2->Sos Ras Ras Sos->Ras ERK ERK Ras->ERK ERK->CellAdhesion

Caption: Integrin signaling initiated by a targeted nanoparticle.

References

Application Notes and Protocols for Conjugating DBCO-NHCO-PEG6-Amine to Carboxyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of DBCO-NHCO-PEG6-amine to carboxyl groups on various molecules, such as proteins, peptides, or functionalized surfaces. This procedure is fundamental for the assembly of complex bioconjugates used in targeted drug delivery, advanced cellular imaging, and diagnostics. The protocol employs a two-step carbodiimide coupling method, which is a robust and widely used bioconjugation technique.

Dibenzocyclooctyne (DBCO) is a key functional group in copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient ligation of molecules in complex biological environments. The this compound linker combines the utility of the DBCO group with a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance during conjugation. The terminal primary amine of this linker allows for its covalent attachment to carboxyl groups through the formation of a stable amide bond.

The conjugation process involves the activation of carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). This activation step forms a semi-stable NHS ester that readily reacts with the primary amine of the this compound linker.

Reaction Mechanism and Workflow

The conjugation of this compound to a carboxyl group proceeds in two main stages:

  • Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[1]

  • Formation of a Stable Amide Bond: To improve reaction efficiency and the stability of the intermediate in aqueous solutions, NHS or sulfo-NHS is added. This converts the O-acylisourea intermediate into a more stable NHS ester.[1][2] This NHS ester is less susceptible to hydrolysis and reacts efficiently with the primary amine of the this compound to form a stable amide bond, releasing NHS as a byproduct.[2]

Conjugation_Workflow cluster_activation Carboxyl Group Activation cluster_conjugation Amine Coupling cluster_purification Purification Carboxyl Molecule with Carboxyl Group EDC_NHS EDC + NHS/sulfo-NHS in Activation Buffer (pH 4.5-6.0) Carboxyl->EDC_NHS Activated_Carboxyl Activated Molecule (NHS Ester Intermediate) EDC_NHS->Activated_Carboxyl Activation (15-30 min, RT) DBCO_Amine This compound in Coupling Buffer (pH 7.0-8.5) Activated_Carboxyl->DBCO_Amine Conjugated_Product DBCO-Conjugated Molecule DBCO_Amine->Conjugated_Product Conjugation (2h RT or overnight 4°C) Purification Purification (SEC or Dialysis) Conjugated_Product->Purification Final_Product Purified DBCO-Conjugated Molecule Purification->Final_Product end End Final_Product->end start Start start->Carboxyl

Experimental workflow for conjugating this compound to carboxyl groups.

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, temperature, and reaction time. The following tables summarize the key physical and chemical properties of this compound and recommended reaction conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃₃H₄₅N₃O₈[1]
Molecular Weight611.7 g/mol
PurityTypically ≥96%
SolubilitySoluble in DCM, DMSO, DMF
Storage Condition-20°C

Table 2: Recommended Reaction Conditions for EDC/NHS Coupling

ParameterRecommended RangeTypical ValueReference(s)
Activation Step
pH4.5 - 6.05.5
Molar Ratio (EDC:Carboxyl)1.2:1 to 10:12:1
Molar Ratio (NHS:Carboxyl)1:1 to 5:11.2:1
TemperatureRoom TemperatureRoom Temperature
Duration15 - 30 minutes15 minutes
Coupling Step
pH7.0 - 8.57.4
Molar Ratio (DBCO-amine:Carboxyl)1.5:1 to 10:15:1
Temperature4°C to Room TemperatureRoom Temperature
Duration2 hours to overnight2 hours

Note: These values are starting points and should be optimized for each specific application to achieve the desired degree of labeling and minimize side reactions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to a carboxyl-containing molecule (e.g., a protein).

Materials
  • This compound

  • Molecule with carboxyl groups (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification tools: Desalting column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cut-off (MWCO)

Equipment
  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer

  • pH meter

  • Stir plate and stir bars (optional)

Protocol Steps

1. Preparation of Reagents:

  • Allow all reagents stored at low temperatures to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.

  • Prepare a solution of the carboxyl-containing molecule in Activation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

2. Activation of Carboxyl Groups:

  • In a microcentrifuge tube, add the desired amount of the carboxyl-containing molecule solution.

  • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or sulfo-NHS) relative to the amount of carboxyl groups on the molecule.

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature.

Activation_Diagram R_COOH R-COOH (Carboxyl Group) plus1 + EDC EDC plus2 + NHS NHS arrow Activation (pH 4.5-6.0) NHS_Ester R-CO-NHS (NHS Ester) Urea Urea byproduct arrow->NHS_Ester

Chemical reaction for carboxyl group activation with EDC and NHS.

3. Conjugation to this compound:

  • Immediately after the activation step, add the prepared this compound solution to the activated molecule mixture. A 1.5 to 10-fold molar excess of the DBCO-amine linker relative to the carboxyl-containing molecule is a good starting point, but this should be optimized.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

4. Quenching the Reaction:

  • To stop the reaction and consume any unreacted NHS esters, add a quenching solution such as Tris-HCl or glycine to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove excess reagents (unreacted this compound, EDC, NHS, and quenching agent) and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis.

  • For desalting columns, equilibrate the column with an appropriate buffer (e.g., PBS) and apply the reaction mixture. The purified conjugate will elute in the void volume.

  • For dialysis, transfer the reaction mixture to a dialysis cassette with a suitable MWCO and dialyze against an appropriate buffer (e.g., PBS) with several buffer changes to ensure complete removal of small molecule impurities.

6. Characterization:

  • Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling.

  • SDS-PAGE: A shift in the molecular weight of a protein conjugate compared to the unconjugated protein can indicate successful conjugation.

  • UV-Vis Spectroscopy: The concentration of the DBCO-conjugated molecule can be determined by measuring the absorbance at 280 nm (for proteins) and ~309 nm (for the DBCO group).

  • Mass Spectrometry: Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of DBCO linkers attached.

References

Application Notes and Protocols for the Reaction of DBCO-NHCO-PEG6-amine with NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the reaction between DBCO-NHCO-PEG6-amine and N-hydroxysuccinimide (NHS) esters. This bioconjugation strategy is a cornerstone of modern chemical biology, enabling the precise and efficient labeling of biomolecules and the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).

The reaction involves the acylation of the primary amine on the this compound by an NHS ester-functionalized molecule. The DBCO (dibenzocyclooctyne) moiety is a key component for subsequent copper-free click chemistry reactions, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the attachment of an azide-containing molecule in a highly specific and bioorthogonal manner.[1][2][3] The inclusion of a hydrophilic hexaethylene glycol (PEG6) spacer enhances water solubility and provides flexibility, minimizing steric hindrance during conjugation.[3][4]

Reaction Mechanism

The core reaction is the formation of a stable amide bond between the primary amine of this compound and an NHS ester-activated carboxylate. The NHS ester is a highly efficient acylating agent for primary amines in aqueous, neutral to slightly basic conditions (pH 7-9). The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, leading to the release of N-hydroxysuccinimide and the formation of a stable amide linkage.

Following the successful conjugation of the DBCO moiety, the bioorthogonal DBCO group can react with an azide-functionalized molecule to form a stable triazole ring without the need for a cytotoxic copper catalyst. This two-step approach allows for the modular construction of complex bioconjugates.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, molar ratio of reactants, and incubation time. The following table summarizes key quantitative data to guide reaction optimization.

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Reaction is favored at neutral to slightly basic pH. Buffers should be amine-free (e.g., PBS, HEPES, bicarbonate).
Molar Excess of Reactants 5 to 20-fold molar excess of the limiting reagentThe optimal ratio depends on the specific molecules being conjugated and should be empirically determined.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster, while 4°C can be used for sensitive biomolecules.
Incubation Time 30 minutes to 2 hours at room temperature; 2-12 hours at 4°CLonger incubation times may improve yield but can also lead to degradation of sensitive molecules.
DBCO Stability Loses 3-5% reactivity over 4 weeks at 4°C or -20°CFor long-term storage, avoid azide- and thiol-containing buffers.
DBCO UV Absorbance ~310 nmUseful for monitoring the reaction and quantifying incorporation.

Experimental Protocols

This section provides a detailed, step-by-step guide for a typical two-stage conjugation involving the reaction of an NHS ester-functionalized protein with this compound, followed by a copper-free click chemistry reaction with an azide-modified molecule.

Part 1: Labeling of an NHS Ester-Activated Protein with this compound

This protocol describes the conjugation of this compound to a protein that has been functionalized with an NHS ester.

Materials:

  • NHS ester-activated protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Desalting column or other purification system (e.g., spin filtration, dialysis)

Procedure:

  • Prepare the NHS Ester-Activated Protein:

    • Ensure the protein is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the NHS ester-activated protein solution.

    • The final concentration of DMSO or DMF in the reaction mixture should ideally be below 20%.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the DBCO-labeled Protein:

    • Remove the excess, unreacted this compound and quenching agent using a desalting column, spin filtration, or dialysis against the desired buffer (e.g., PBS).

Part 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated protein and an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled protein

  • Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Set up the Click Reaction:

    • Mix the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-modified molecule in the reaction buffer.

  • Incubate the Reaction:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure complete conjugation.

  • Purify the Final Conjugate:

    • Remove the excess, unreacted azide-functionalized molecule using an appropriate purification method such as size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis.

  • Characterization and Storage:

    • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Assess the purity of the conjugate using SEC-HPLC.

    • Store the purified conjugate at 4°C or frozen at -20°C or -80°C. For long-term storage, the addition of a cryoprotectant may be necessary.

Visualizations

experimental_workflow cluster_0 Part 1: DBCO Labeling cluster_1 Part 2: Copper-Free Click Chemistry A NHS Ester-Activated Protein C Conjugation Reaction (pH 7.2-8.5, RT) A->C B This compound (in DMSO/DMF) B->C D Quenching (Tris or Glycine) C->D E Purification (e.g., Desalting Column) D->E F Purified DBCO-labeled Protein E->F H Click Chemistry Reaction (RT or 4°C) F->H G Azide-functionalized Molecule G->H I Purification (e.g., SEC) H->I J Final Bioconjugate I->J signaling_pathway Molecule_A Molecule A (e.g., Protein, Surface) with Carboxyl Group NHS_Activation Activation with EDC/NHS Molecule_A->NHS_Activation Molecule_A_NHS Molecule A with NHS Ester NHS_Activation->Molecule_A_NHS Amide_Bond Amide Bond Formation Molecule_A_NHS->Amide_Bond DBCO_Amine This compound DBCO_Amine->Amide_Bond DBCO_Labeled_Molecule DBCO-Labeled Molecule A Amide_Bond->DBCO_Labeled_Molecule SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free Click) DBCO_Labeled_Molecule->SPAAC Azide_Molecule Azide-functionalized Molecule B Azide_Molecule->SPAAC Final_Conjugate Final Conjugate (Molecule A - Triazole - Molecule B) SPAAC->Final_Conjugate

References

Application Notes and Protocols: DBCO-NHCO-PEG6-amine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DBCO-NHCO-PEG6-amine, a heterobifunctional linker, in the development of advanced drug delivery systems. This linker is instrumental in bioconjugation strategies, primarily through copper-free click chemistry, enabling the precise attachment of therapeutic agents and targeting moieties to various carrier platforms.

Introduction to this compound

This compound is a versatile linker that features three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-functionalized molecules. This bioorthogonal "click chemistry" reaction is highly specific and efficient under physiological conditions, making it ideal for bioconjugation without the need for a cytotoxic copper catalyst.[1]

  • Amine (-NH2): A terminal primary amine group that allows for covalent conjugation to molecules containing carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds.[2]

  • Polyethylene Glycol (PEG6) Spacer: A six-unit polyethylene glycol linker that enhances hydrophilicity, improves the solubility of the conjugate, reduces steric hindrance, and can minimize non-specific protein binding, potentially extending the circulation time of the drug delivery system in vivo.[3]

Key Applications in Drug Delivery

The unique trifunctional nature of this compound makes it a valuable tool in several drug delivery applications:

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker to conjugate potent cytotoxic drugs to monoclonal antibodies (mAbs), creating highly targeted cancer therapies.[1] The antibody directs the ADC to tumor cells expressing a specific antigen, where the cytotoxic payload is then released, minimizing systemic toxicity.[4] The DBCO group allows for a precise and stable connection to an azide-modified drug, while the amine group can be used to attach the linker to the antibody.

Liposome and Nanoparticle Functionalization

This linker is employed to modify the surface of liposomes and other nanoparticles with targeting ligands (e.g., antibodies, peptides, folate) to enhance their delivery to specific cells or tissues. The amine group of the linker can be conjugated to activated carboxyl groups on the nanoparticle surface, presenting the DBCO group for subsequent "clicking" of an azide-bearing targeting molecule. This surface functionalization can significantly increase cellular uptake efficiency.

Proteolysis Targeting Chimeras (PROTACs)

This compound is utilized as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connects the target protein-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for the formation of a stable and effective ternary complex.

Quantitative Data Summary

The following tables summarize representative quantitative data for drug delivery systems developed using DBCO-PEG linkers. While specific data for the PEG6 variant may vary, these values provide a general understanding of the expected performance metrics.

Table 1: Performance Metrics of Antibody-Drug Conjugates (ADCs)

ParameterTypical ValueMethod of Determination
Drug-to-Antibody Ratio (DAR)2 - 4HIC-HPLC, UV-Vis Spectroscopy
In Vitro Cytotoxicity (IC50)0.1 - 100 nMCell Viability Assays (e.g., MTT, CellTiter-Glo)
In Vivo Tumor Growth Inhibition> 60%Preclinical Animal Models

Table 2: Physicochemical Characterization of Functionalized Liposomes

ParameterBefore FunctionalizationAfter DBCO-PEG6 ConjugationAfter Ligand AttachmentMethod of Determination
Hydrodynamic Diameter (nm)100 - 150110 - 160120 - 180Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2< 0.2< 0.25Dynamic Light Scattering (DLS)
Zeta Potential (mV)-10 to -30-5 to -250 to -20Laser Doppler Velocimetry
Drug Loading Efficiency (%)70 - 95%--Spectrophotometry, HPLC
Drug Release at 24h (%)10 - 30%--Dialysis, HPLC

Table 3: Performance Metrics of PROTACs

ParameterTypical ValueMethod of Determination
DC50 (Degradation Concentration)1 - 100 nMWestern Blot, Mass Spectrometry
Dmax (Maximum Degradation)> 80%Western Blot, Mass Spectrometry
Cell Viability (IC50)10 - 500 nMCell Viability Assays

Experimental Protocols

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a two-step process for synthesizing an ADC using this compound.

Step 1: Functionalization of the Antibody with the DBCO Linker

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Activation: To conjugate the amine group of this compound to the antibody (e.g., via lysine residues), it must first be reacted with a homobifunctional crosslinker such as a bis-NHS ester. Alternatively, and more commonly, the carboxylic acid groups on the antibody are activated. For this protocol, we will describe the functionalization of an azide-modified payload with the amine of the linker, followed by conjugation to a DBCO-functionalized antibody.

  • Antibody Modification with DBCO: React the antibody with a 10-20 fold molar excess of a DBCO-NHS ester in DMSO. The final DMSO concentration should be below 20%. Incubate at room temperature for 1-2 hours.

  • Purification: Remove excess DBCO-NHS ester using a desalting column or dialysis against PBS.

Step 2: Conjugation of the Azide-Modified Payload

  • Payload Preparation: Dissolve the azide-functionalized cytotoxic payload in a suitable organic solvent (e.g., DMSO).

  • Click Reaction: Add a 2-5 fold molar excess of the azide-payload to the DBCO-functionalized antibody.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the ADC using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and linker.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Liposome Functionalization

This protocol details the surface modification of pre-formed liposomes containing amine-functionalized lipids.

Step 1: Conjugation of this compound to Liposomes

  • Liposome Preparation: Prepare liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-NH2) using a standard method such as thin-film hydration followed by extrusion.

  • Activation of Liposomes: Activate the amine groups on the liposome surface by reacting with a 10-fold molar excess of a homobifunctional crosslinker like DBCO-PEG-NHS ester in a suitable buffer (e.g., HEPES, pH 8.0-8.5).

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purification: Remove unreacted crosslinker by size exclusion chromatography (SEC) or dialysis.

Step 2: Attachment of Azide-Modified Targeting Ligand

  • Ligand Preparation: Dissolve the azide-modified targeting ligand (e.g., peptide, antibody fragment) in a compatible buffer.

  • Click Reaction: Add the azide-ligand to the DBCO-functionalized liposomes at a 5-10 fold molar excess.

  • Incubation: Incubate for 4-12 hours at room temperature.

  • Purification: Purify the final targeted liposomes using SEC to remove the excess ligand.

  • Characterization: Characterize the liposomes for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).

Protocol 3: PROTAC Synthesis

This protocol describes a two-step synthesis of a PROTAC using the this compound linker.

Step 1: Amide Coupling of Linker and E3 Ligase Ligand

  • Reaction Setup: Dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as DMF.

  • Coupling Reaction: Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature under an inert atmosphere for 2-6 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the product by preparative HPLC to obtain the DBCO-linker-E3 ligase ligand conjugate.

Step 2: SPAAC Reaction for Final PROTAC Assembly

  • Reaction Setup: Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized target protein ligand (1.1 eq) in a suitable solvent like DMSO.

  • Click Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Purification: Purify the final PROTAC by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (e.g., Oncogenic Protein) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex Binding PROTAC PROTAC Molecule (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub Polyubiquitination Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Degradation ADC_Workflow cluster_1 ADC Synthesis Workflow Antibody Monoclonal Antibody DBCO_Antibody DBCO-Functionalized Antibody Antibody->DBCO_Antibody Functionalization DBCO_Linker This compound + NHS Ester DBCO_Linker->DBCO_Antibody ADC Antibody-Drug Conjugate (ADC) DBCO_Antibody->ADC SPAAC Click Reaction Azide_Payload Azide-Modified Cytotoxic Payload Azide_Payload->ADC Purification Purification (SEC/HIC) ADC->Purification

References

Application Notes and Protocols: Fluorescent Labeling of Biomolecules with DBCO-Functionalized PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has transformed the study of biomolecules by enabling precise chemical modifications in complex biological systems. Among the most powerful bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[1][2][3] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide, forming a stable triazole linkage without the need for cytotoxic copper catalysts.[1][4] This biocompatibility makes it ideal for applications in live-cell imaging, diagnostics, and therapeutics.

The reagent DBCO-NHCO-PEG6-amine is a heterobifunctional linker designed for this purpose. It contains a DBCO group for copper-free click chemistry and a terminal primary amine. The amine group can be conjugated to biomolecules that possess a suitable reactive group, such as an activated N-hydroxysuccinimide (NHS) ester. The integrated polyethylene glycol (PEG6) spacer is hydrophilic, which enhances water solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the reactive groups.

These application notes provide detailed protocols for two primary workflows for fluorescently labeling biomolecules using a DBCO-PEG6 linker:

  • Workflow A: Labeling a pre-activated biomolecule (e.g., with an NHS ester) using this compound.

  • Workflow B: A more common alternative for labeling amine-containing biomolecules (like proteins or antibodies) using an amine-reactive DBCO-PEG6-NHS ester.

Principle of the Method

The core principle involves a two-stage process:

  • Biomolecule Functionalization: A DBCO group is covalently attached to the target biomolecule (e.g., protein, antibody, or oligonucleotide) using a DBCO-PEG linker.

  • Fluorescent Labeling via Click Chemistry: The DBCO-functionalized biomolecule is then reacted with a fluorescent probe that has been modified to contain an azide group. The SPAAC reaction forms a stable covalent bond, attaching the fluorophore to the biomolecule.

This modular approach allows for flexibility in the choice of fluorophore and provides a robust method for creating fluorescently labeled bioconjugates.

Data Presentation

Table 1: Quantitative Parameters for DBCO Labeling and Click Chemistry
ParameterBiomoleculeTypical ValuesAnalytical MethodReference
Degree of Labeling (DOL) Antibody (whole)7.2 - 13.5 DBCO groups per AbUV-Vis Absorbance (A280/A309) / Bradford Assay
Antibody (half)~3.4 DBCO groups per half AbUV-Vis Absorbance (A280/A309)
mEGFP Protein80% yield of mono-labeled productLC-MS
Trastuzumab90% yield of heavy-chain mono-labeled productLC-MS
Reaction Molar Excess DBCO-NHS Ester to Antibody10 to 30-fold molar excessN/A
Azide-Fluorophore to DBCO-Antibody2 to 4-fold molar excessN/A
Reaction Time (DBCO-NHS Labeling) Antibody Labeling1 - 2 hours at Room TemperatureN/A
Reaction Time (SPAAC) DBCO-Biomolecule + Azide-Fluorophore2 - 12 hours at Room Temperature or Overnight at 4°CN/A
DBCO Absorbance Maximum DBCO Group~309 nmUV-Vis Spectroscopy

Experimental Workflows and Signaling Pathways

Experimental Workflow: Biomolecule Labeling

The following diagram illustrates the general two-stage workflow for fluorescently labeling a biomolecule using DBCO-based copper-free click chemistry.

G cluster_0 Stage 1: DBCO Functionalization cluster_1 Stage 2: Fluorescent Labeling cluster_2 Stage 3: Analysis A Biomolecule (e.g., Protein, Oligo) C DBCO-Functionalized Biomolecule A->C Covalent Ligation B DBCO-PEG6 Linker (e.g., DBCO-NHS Ester) B->C E Fluorescently Labeled Biomolecule C->E Copper-Free Click Chemistry (SPAAC) D Azide-Functionalized Fluorophore D->E F Purification (SEC / HPLC) E->F G Characterization (UV-Vis, MS, HPLC) F->G G Start Start: Choose Biomolecule Decision Biomolecule contains primary amines (-NH2)? Start->Decision WorkflowB Use Workflow B: React with DBCO-PEG6-NHS Ester Decision->WorkflowB Yes Activate Activate biomolecule to create an amine-reactive site (e.g., activate a -COOH with EDC/NHS) Decision->Activate No ClickStep Proceed to Protocol 3: Click Reaction with Azide-Fluorophore WorkflowB->ClickStep WorkflowA Use Workflow A: React with this compound Activate->WorkflowA WorkflowA->ClickStep End End: Labeled Biomolecule ClickStep->End

References

Application Notes and Protocols: DBCO-NHCO-PEG6-amine in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has revolutionized the formation of hydrogels for biomedical applications. This bioorthogonal reaction occurs spontaneously and efficiently between a dibenzocyclooctyne (DBCO) group and an azide (N3) group without the need for cytotoxic copper catalysts, making it ideal for applications involving living cells and sensitive biologics.[1][2] The DBCO-NHCO-PEG6-amine linker is a versatile heterobifunctional reagent designed to facilitate this process. It features a terminal amine group for covalent attachment to a polymer backbone and a DBCO group for subsequent hydrogel crosslinking. The hydrophilic 6-unit polyethylene glycol (PEG) spacer enhances solubility and minimizes non-specific interactions.[3]

These application notes provide a comprehensive guide to utilizing this compound for creating biocompatible hydrogels, with detailed protocols for polymer functionalization, hydrogel formation, and characterization.

Mechanism of Hydrogel Formation

Hydrogel formation using this compound is typically a two-stage process.

  • Polymer Functionalization: The primary amine of the this compound linker is first covalently conjugated to a polymer backbone. For polymers containing carboxylic acid groups (e.g., Hyaluronic Acid), this is often achieved via carbodiimide (EDC/NHS) chemistry. For polymers with activated esters (e.g., NHS-ester functionalized PEG), the amine reacts directly to form a stable amide bond.

  • Hydrogel Crosslinking: The newly formed DBCO-functionalized polymer is then mixed with a polymer containing multiple azide groups (e.g., multi-arm PEG-Azide). The DBCO and azide groups react via SPAAC to form stable triazole linkages, resulting in a crosslinked three-dimensional hydrogel network.[4][5] This reaction is rapid, often leading to gelation within seconds to minutes under physiological conditions.

G cluster_0 Stage 1: Polymer Functionalization cluster_1 Stage 2: Hydrogel Crosslinking (SPAAC) Polymer_COOH Polymer with -COOH groups (e.g., Hyaluronic Acid) EDC_NHS EDC / NHS (Activation) Polymer_COOH->EDC_NHS 1. DBCO_Linker This compound DBCO_Polymer DBCO-Functionalized Polymer DBCO_Linker->DBCO_Polymer 2. Amide Bond Formation EDC_NHS->DBCO_Polymer 2. Amide Bond Formation DBCO_Polymer_2 DBCO-Functionalized Polymer Azide_Polymer Multi-arm PEG-Azide Hydrogel Crosslinked Hydrogel Network Azide_Polymer->Hydrogel 3. Click Chemistry DBCO_Polymer_2->Hydrogel 3. Click Chemistry

Caption: Workflow for hydrogel formation using this compound.

Quantitative Data Summary

The physicochemical properties of DBCO-azide crosslinked hydrogels can be tuned by altering polymer concentration, molecular weight, and crosslinker density.

Table 1: Gelation Kinetics of DBCO-Azide Hydrogels

Polymer System Polymer Conc. (w/v %) Crosslinker Gelation Time Conditions Reference(s)
8-arm PEG-DBCO + PEG-DiAzide 1.5% PEG-DBCO PEG-DiAzide ~7-9 min PBS, 4°C
4-arm PEG-DBCO + Azide-PEG 10% total 4-arm PEG-Azide < 1 min α-MEM, 37°C
PEG-N3 + PEG-DBCO 12.5% PEG-N3, 4% PEG-DBCO PEG-DBCO < 30 sec In serum

| DBCO-HA + 4-arm PEG-Azide | 2% DBCO-HA | 4-arm PEG-Azide | Not specified (forms defined gel) | 37°C | |

Table 2: Mechanical Properties of PEG-Based Hydrogels

Polymer System Polymer Conc. (w/v %) Property Value Range Conditions Reference(s)
PEGDA 10-40% Compressive Modulus ~10 - 1000 kPa Varies with MW
PEG-DTT 15% Compressive Modulus ~2 - 80 kPa Varies with DTT ratio
DBCO-HA + 4-arm PEG-Azide 2% DBCO-HA Storage Modulus (G') ~200 - 550 Pa Varies with crosslinker conc.

| PEG-N3 + PEG-DBCO | 12.5% PEG-N3 | Compressive Modulus | ~5 - 35 kPa | Varies with crosslinker conc. | |

Table 3: Physical Properties of PEG-Based Hydrogels

Polymer System Polymer Conc. (w/v %) Property Value Range Conditions Reference(s)
PEGDA 10% Mesh Size (ξ) ~5 - 20 nm Varies with MW (3.4-20 kDa)
PEGDA 10-20% Mesh Size (ξ) ~6 - 16 nm Varies with conc. (3 kDa MW)
DBCO-HA + 4-arm PEG-Azide 2% DBCO-HA Pore Size ~10 - 50 µm SEM analysis

| PEG-DTT | 15% | Swelling Ratio | ~10 - 45 | Varies with MW and DTT ratio | |

Experimental Protocols

Protocol 1: Functionalization of Hyaluronic Acid (HA) with this compound

This protocol describes the conjugation of the linker's amine group to the carboxylic acid groups of HA using EDC/NHS chemistry.

Materials:

  • Hyaluronic Acid (HA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES Buffer (0.1 M, pH 5.5-6.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO 10-14 kDa)

  • Deionized (DI) water

Procedure:

  • HA Dissolution: Dissolve HA in MES buffer to a final concentration of 1% (w/v). Stir gently overnight at 4°C to ensure complete dissolution.

  • EDC/NHS Activation: Add NHS to the HA solution at a 2-fold molar excess relative to the HA carboxyl groups. Add EDC at a 2-fold molar excess. Allow the activation reaction to proceed for 30 minutes at room temperature.

  • DBCO Conjugation: Dissolve this compound in a small amount of MES buffer and add it to the activated HA solution. A 5-fold molar excess of the DBCO linker relative to the HA carboxyl groups is recommended to achieve a high degree of functionalization.

  • Reaction: Allow the reaction to proceed overnight at room temperature with gentle stirring, protected from light.

  • Purification: Transfer the reaction mixture to a dialysis tube. Dialyze against DI water for 3-4 days, changing the water frequently to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze the purified DBCO-HA solution and lyophilize to obtain a white, fluffy solid.

  • Storage: Store the lyophilized DBCO-HA at -20°C, protected from moisture and light.

Protocol 2: Hydrogel Formation via SPAAC Crosslinking

This protocol details the formation of a hydrogel by mixing the DBCO-functionalized polymer with an azide-functionalized crosslinker.

Materials:

  • Lyophilized DBCO-HA (from Protocol 1)

  • Multi-arm PEG-Azide (e.g., 4-arm or 8-arm PEG-Azide)

  • Sterile, azide-free PBS (pH 7.4) or cell culture medium

  • Sterile syringes or pipette tips

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DBCO-HA in sterile PBS. For example, to create a final 2% (w/v) hydrogel, prepare a 4% (w/v) stock solution.

    • Prepare a stock solution of the multi-arm PEG-Azide crosslinker in sterile PBS. The concentration should be calculated to achieve the desired molar ratio of DBCO to Azide groups (typically 1:1).

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube or on a sterile surface, add equal volumes of the DBCO-HA solution and the PEG-Azide solution.

    • Mix the components thoroughly but quickly by pipetting up and down or by using a dual-syringe mixing system.

  • Gelation: The mixture will begin to gel. Gelation time depends on the concentration and reactivity of the components but often occurs within minutes at 37°C. The hydrogel is ready for use once a stable, non-flowing gel has formed.

  • (Optional) Cell Encapsulation: For 3D cell culture, resuspend cells in the DBCO-HA precursor solution before mixing with the PEG-Azide crosslinker. Ensure all solutions are sterile and perform the procedure in a laminar flow hood.

G cluster_0 Precursor Preparation cluster_1 Mixing and Gelation Prep_DBCO Dissolve DBCO-Polymer in PBS/Media Prep_Cells (Optional) Resuspend cells in DBCO-Polymer solution Prep_DBCO->Prep_Cells Prep_Azide Dissolve Azide-Crosslinker in PBS/Media Mix Rapidly mix equal volumes of precursor solutions Prep_Azide->Mix Prep_Cells->Mix Gel Cast into mold or inject in situ Mix->Gel Incubate Incubate at 37°C (Gelation occurs) Gel->Incubate Final Hydrogel is formed Incubate->Final

Caption: Experimental workflow for SPAAC hydrogel formation.
Protocol 3: Rheological Characterization of Hydrogel Formation

Rheometry is used to determine the gelation kinetics and the mechanical stiffness (storage modulus, G', and loss modulus, G'') of the hydrogel.

Materials:

  • Rheometer with a parallel plate geometry (e.g., 20 mm)

  • DBCO-polymer and Azide-crosslinker precursor solutions

Procedure:

  • Instrument Setup: Set the rheometer temperature to 37°C. Set the plate gap appropriate for the sample volume (e.g., 0.5 mm).

  • Sample Loading: Pipette the DBCO-polymer solution onto the center of the bottom plate.

  • Initiate Measurement: Start the oscillatory time sweep experiment (e.g., at a frequency of 1 Hz and a strain of 1-5%).

  • Initiate Crosslinking: Immediately add the Azide-crosslinker solution to the droplet on the plate and briefly mix with the pipette tip. Lower the top plate to the set gap.

  • Data Acquisition: Monitor the storage modulus (G') and loss modulus (G'') over time. The gel point is defined as the time at which G' crosses over G''. The reaction is considered complete when G' reaches a plateau.

Applications in Drug Development and Research

The biocompatible nature of SPAAC crosslinking makes DBCO-based hydrogels highly suitable for a range of biomedical applications.

  • 3D Cell Culture and Tissue Engineering: The gentle gelation process allows for the encapsulation of viable cells, creating 3D microenvironments that mimic the native extracellular matrix. These systems are used to study cell behavior and for regenerative medicine.

  • Controlled Drug Delivery: Therapeutic agents, from small molecules to large proteins, can be encapsulated within the hydrogel matrix. The release of these agents can be controlled by the hydrogel's mesh size and degradation rate, providing sustained local delivery.

G cluster_0 Hydrogel System cluster_1 Applications Hydrogel DBCO-Azide Hydrogel (Crosslinked Network) Drug_Delivery Sustained Drug Release Hydrogel->Drug_Delivery Diffusion/ Degradation Tissue_Eng 3D Cell Scaffold & Tissue Regeneration Hydrogel->Tissue_Eng Biocompatible Matrix Drug Encapsulated Therapeutic (Drug/Protein) Cell Encapsulated Cell

Caption: Conceptual diagram of hydrogel applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in DBCO-PEG6-NHS Ester Conjugation to Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG6-NHS Ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common issues and to help troubleshoot experiments that result in low conjugation yield.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no conjugation yield. What are the primary potential causes?

Low or no conjugation can stem from several issues. The most common culprits include:

  • Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, especially at neutral or basic pH.[1][2][3][4][5] Once hydrolyzed, it can no longer react with the primary amine on your molecule of interest.

  • Suboptimal Reaction pH: The reaction between the NHS ester and a primary amine is strongly pH-dependent. At low pH, the amine is protonated and non-nucleophilic, inhibiting the reaction. At high pH, the rate of NHS ester hydrolysis increases significantly, reducing the amount of active reagent available for conjugation.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields. Other substances like sodium azide can also interfere.

  • Reagent Degradation: DBCO-NHS esters are sensitive to moisture and should be stored in a cool, dry place, preferably with a desiccant. Improper storage can lead to hydrolysis of the NHS ester, rendering the reagent inactive. Stock solutions in anhydrous solvents like DMSO or DMF should be used promptly or stored at -20°C for short periods.

  • Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the reactive groups from coming into close enough proximity for the reaction to occur efficiently. The PEG6 linker in DBCO-PEG6-NHS is designed to reduce steric hindrance, but it may not be sufficient for particularly large or complex molecules.

  • Incorrect Reagent Ratio: A suboptimal molar ratio of the DBCO-PEG6-NHS ester to your amine-containing molecule can limit the reaction.

  • Solubility Issues: Poor solubility of either the DBCO reagent or the target molecule in the reaction buffer can lead to a heterogeneous reaction mixture and reduced reaction rates.

Q2: What is the optimal pH for the conjugation reaction and which buffers are recommended?

The optimal pH for NHS ester coupling is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.

  • Optimal pH Range: A pH range of 7.2 to 8.5 is generally recommended for NHS ester reactions with primary amines. A pH of 8.3-8.5 is often cited as optimal.

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are commonly used.

  • Buffers to Avoid: Strictly avoid buffers containing primary amines like Tris or glycine.

Q3: How can I minimize the hydrolysis of the DBCO-PEG6-NHS ester?

Minimizing hydrolysis is critical for achieving a high conjugation yield.

  • Proper Reagent Handling: Always allow the vial of DBCO-PEG6-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Use Anhydrous Solvents for Stock Solutions: Prepare stock solutions of the DBCO-PEG6-NHS ester in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the DMF is of high quality and does not have a "fishy" odor, which indicates degradation to dimethylamine, a competing nucleophile.

  • Prepare Fresh and Use Immediately: Aqueous solutions of NHS esters are not stable and should be used immediately after preparation. Add the NHS ester stock solution to your reaction mixture right before starting the incubation.

  • Control Reaction Time and Temperature: While longer incubation times can sometimes improve efficiency, they also increase the opportunity for hydrolysis. Reactions are often run for 30 minutes to 4 hours at room temperature or overnight at 4°C.

Q4: What molar excess of DBCO-PEG6-NHS ester should I use?

The optimal molar excess of the DBCO reagent depends on the concentration of your target molecule.

  • For protein concentrations > 5 mg/mL , a 5- to 10-fold molar excess of the DBCO-NHS ester is a good starting point.

  • For protein concentrations ≤ 5 mg/mL , a 10- to 20-fold molar excess is often recommended.

  • In some cases, a molar excess of up to 50-fold may be necessary for dilute solutions.

It is important to optimize this ratio for your specific application.

Q5: How can I confirm that my starting materials are active?

If you suspect reagent degradation, you can perform a simple test to check the reactivity of the NHS ester. A method to assess the reactivity is to measure the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light at 260 nm.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors. The following tables summarize key quantitative data related to NHS ester stability and recommended reaction conditions.

Table 1: Stability of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes
7.0Room Temperature~7 hours
9.0Room TemperatureMinutes

Data compiled from multiple sources.

Table 2: Recommended Reaction Parameters for DBCO-NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS ester hydrolysis.
Buffer Phosphate, Borate, Carbonate/BicarbonateMust be free of primary amines.
Molar Excess 5- to 50-fold (dependent on protein concentration)Higher excess needed for more dilute protein solutions.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help minimize hydrolysis for longer reaction times.
Reaction Time 30 minutes - 4 hours at Room Temperature, or overnight at 4°CLonger incubation can improve efficiency but also increases the risk of hydrolysis.
Solvent for DBCO-NHS Anhydrous DMSO or DMFPrepare stock solutions fresh and add to the aqueous reaction buffer immediately before use.

Experimental Protocols

Protocol 1: General Procedure for DBCO-PEG6-NHS Ester Conjugation to an Amine-Containing Protein
  • Reagent Preparation:

    • Allow the vial of DBCO-PEG6-NHS ester to warm to room temperature before opening.

    • Prepare a stock solution of the DBCO-PEG6-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

    • Prepare your amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a suitable concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction:

    • Add the calculated amount of the DBCO-PEG6-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

    • Mix gently but thoroughly.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2-4 hours on ice.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 20-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted DBCO-PEG6-NHS ester and byproducts using a desalting column (spin or gravity), dialysis, or tangential flow filtration (TFF).

Protocol 2: Quantification of Conjugation Efficiency

Several methods can be used to determine the degree of labeling (DOL), which is the average number of DBCO molecules conjugated per protein.

  • UV-Vis Spectrophotometry: This is a simple and rapid method if the conjugated molecule has a distinct absorbance peak from the protein.

  • Mass Spectrometry (LC-MS): This provides a highly accurate measurement of the molecular weight of the conjugate, allowing for precise determination of the DOL.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can separate protein species with different levels of conjugation.

  • Hydrophobic Interaction Chromatography (HIC): Similar to RP-HPLC, HIC can resolve different conjugated species.

Visualizations

Below are diagrams to help visualize the troubleshooting process and the chemical reaction.

G cluster_start Start cluster_checks Initial Checks cluster_solutions1 Solutions for Initial Checks cluster_optimization Further Optimization cluster_solutions2 Advanced Solutions start Low Conjugation Yield Observed check_reagents Reagents Expired or Improperly Stored? start->check_reagents check_buffer Buffer Contains Primary Amines (Tris, Glycine)? start->check_buffer check_ph Reaction pH Outside 7.2-8.5 Range? start->check_ph sol_reagents Use Fresh Reagents Stored Under Anhydrous Conditions check_reagents->sol_reagents Yes opt_ratio Optimize Molar Ratio of DBCO-NHS check_reagents->opt_ratio No sol_buffer Switch to Amine-Free Buffer (PBS, Borate) check_buffer->sol_buffer Yes check_buffer->opt_ratio No sol_ph Adjust pH to 8.0-8.3 check_ph->sol_ph Yes check_ph->opt_ratio No sol_reagents->opt_ratio sol_buffer->opt_ratio sol_ph->opt_ratio opt_conc Increase Reactant Concentrations opt_ratio->opt_conc sol_ratio Perform a Titration of Molar Excess (e.g., 5x to 50x) opt_ratio->sol_ratio opt_time Adjust Incubation Time and Temperature opt_conc->opt_time sol_conc Concentrate Protein Sample if Possible opt_conc->sol_conc opt_solubility Check Solubility of Reactants opt_time->opt_solubility sol_time Try Shorter Time at RT or Longer Time at 4°C opt_time->sol_time sol_solubility Add Co-solvent (e.g., <10% DMSO) if Compatible opt_solubility->sol_solubility

Caption: Troubleshooting workflow for low DBCO-amine conjugation yield.

Caption: Chemical pathway of DBCO-NHS ester conjugation to a primary amine.

References

Technical Support Center: Optimizing Reactions with DBCO-NHCO-PEG6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving DBCO-NHCO-PEG6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on this compound and what do they react with?

A1: this compound is a heterobifunctional linker with two key reactive moieties:

  • Dibenzocyclooctyne (DBCO): This group reacts with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[1]

  • Amine (NH2): This primary amine can be conjugated to molecules containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (which require prior activation with reagents like EDC and NHS).[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at -20°C, protected from moisture and light.[2] When preparing stock solutions, use an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2] These stock solutions can be stored at -20°C for up to a month, though fresh preparation is always recommended as the reactivity of the DBCO group can decrease over time.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in common organic solvents like DMSO, DMF, and dichloromethane (DCM). The presence of the hydrophilic PEG6 spacer enhances its solubility in aqueous buffers compared to non-PEGylated DBCO compounds. However, for many applications, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting it into the final aqueous reaction buffer.

Q4: How can I confirm that my molecule of interest has been successfully labeled with DBCO?

A4: Successful conjugation with a DBCO-containing reagent can be confirmed by measuring the absorbance of the purified conjugate. The DBCO group has a characteristic absorbance maximum around 309 nm. By measuring the absorbance at both 280 nm (for protein) and 309 nm, you can calculate the degree of labeling (DOL). Mass spectrometry can also be used to confirm the mass increase corresponding to the addition of the this compound moiety.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Causes Solutions & Optimization
Low or No Conjugation Yield Inefficient Amine Coupling (e.g., to an NHS ester): • Competing amines in the buffer (e.g., Tris, glycine). • Hydrolysis of the NHS ester due to high pH or moisture. • Suboptimal pH for the reaction.• Use a non-amine-containing buffer such as PBS or HEPES at a pH of 7-9. • Prepare NHS ester solutions immediately before use and avoid moisture. • Perform the reaction at a pH between 7 and 9 to balance reaction efficiency and NHS ester stability.
Inefficient SPAAC (Click) Reaction: • Competing azides in the buffer (e.g., sodium azide). • Steric hindrance preventing the DBCO and azide groups from reacting. • Low reactant concentrations. • Degradation of the DBCO reagent.• Ensure all buffers are free of sodium azide. • The PEG6 linker helps to reduce steric hindrance, but if it persists, consider a longer PEG linker. • Increase the concentration of one or both reactants. Reactions are more efficient at higher concentrations. • Use freshly prepared or properly stored this compound.
Precipitation of Labeled Protein • High concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the DBCO reagent. • The hydrophobicity of the DBCO group can cause aggregation and precipitation, especially with a high degree of labeling.• Keep the final concentration of the organic solvent in the reaction mixture below 15-20%. • Optimize the molar ratio of the DBCO reagent to the protein to avoid excessive labeling. A lower molar excess can minimize hydrophobicity-induced aggregation.
Low Recovery After Purification • Non-specific binding of the conjugated molecule to the purification column or membrane. • Aggregation of the conjugate leading to loss during purification. • Inappropriate purification method for the size of the molecule.• Screen different purification resins or membranes to find one with minimal non-specific binding. • If aggregation is suspected, using a PEGylated DBCO reagent like this compound can help improve solubility. • For proteins, size-exclusion chromatography (SEC), spin desalting columns, or dialysis are effective for removing small, unreacted molecules.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound via an NHS Ester Crosslinker

This protocol describes a two-step process: first activating the amine on this compound with an NHS ester, and then conjugating it to a target protein. For a more direct approach, if your starting molecule has a carboxylic acid, you can use EDC/NHS chemistry to directly couple it to the amine of this compound.

Materials:

  • This compound

  • Amine-reactive NHS ester crosslinker (e.g., a fluorescent dye with an NHS ester)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification supplies (e.g., desalting column or dialysis cassette)

Procedure:

  • Prepare Stock Solutions:

    • Immediately before use, prepare a 10 mM stock solution of the NHS ester crosslinker in anhydrous DMSO.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the NHS ester and this compound stock solutions at a 1:1.2 molar ratio (NHS ester:amine).

    • Incubate for 30-60 minutes at room temperature to form the DBCO-labeled compound.

  • Protein Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the activated DBCO-labeled compound to your protein solution.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted DBCO-labeled compound and quenching agent using a desalting column, spin filtration, or dialysis.

Protocol 2: SPAAC (Click Chemistry) Reaction with an Azide-Modified Molecule

This protocol outlines the reaction between a DBCO-labeled molecule and an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled molecule (from Protocol 1 or another synthesis)

  • Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4). Crucially, this buffer must not contain sodium azide.

Procedure:

  • Prepare the Reaction Mixture:

    • In a suitable reaction tube, combine the DBCO-labeled molecule with a 1.5- to 4-fold molar excess of the azide-functionalized molecule.

  • Incubate the Reaction:

    • Incubate the reaction mixture for 4-12 hours at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C overnight. Incubation times can be extended to improve efficiency.

  • Purify the Final Conjugate:

    • If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography.

Data Presentation

Table 1: Influence of pH and Buffer on SPAAC Reaction Rates
BufferpHRelative Reaction RateReference
PBS7Low
HEPES7High
Borate10Very High
MES5-6.5Increases with pH

Note: Higher pH values generally increase SPAAC reaction rates, with the exception of HEPES buffer.

Table 2: Recommended Molar Excess for Labeling Reactions
Reaction TypeReagent in ExcessMolar Excess RangeTarget Molecule ConcentrationReference
NHS Ester LabelingDBCO-NHS Ester10-fold> 5 mg/mL
20- to 50-fold< 5 mg/mL
SPAAC ReactionDBCO-conjugate1.5- to 3-foldN/A
Azide-conjugate2- to 4-foldN/A

Visualizations

G Workflow for Two-Step Protein Labeling and Conjugation cluster_0 Step 1: DBCO Labeling cluster_1 Step 2: SPAAC Conjugation prep_reagents Prepare Stock Solutions (DBCO-Amine & NHS-Ester in DMSO) activation Activate NHS Ester with DBCO-Amine prep_reagents->activation labeling Label Protein with Activated DBCO Compound activation->labeling quench1 Quench Reaction (e.g., with Tris) labeling->quench1 purify1 Purify DBCO-Labeled Protein (e.g., SEC, Dialysis) quench1->purify1 combine Combine DBCO-Protein with Azide-Molecule purify1->combine incubate Incubate (4-12h at RT or 4°C overnight) combine->incubate purify2 Purify Final Conjugate (Optional) incubate->purify2 final_product Final Conjugate purify2->final_product G Troubleshooting Low Conjugation Yield start Low or No Conjugation Yield check_reagents Check Reagents: - Freshly prepared? - Stored correctly? - Correct buffer composition? start->check_reagents check_conditions Review Reaction Conditions: - Correct pH? - Optimal temperature? - Sufficient incubation time? start->check_conditions check_ratio Verify Molar Ratios: - Optimized for your molecules? start->check_ratio check_purification Assess Purification: - Appropriate method? - Potential for non-specific binding? start->check_purification solution_reagents Solution: - Use fresh reagents. - Ensure amine- and azide-free buffers. check_reagents->solution_reagents solution_conditions Solution: - Optimize pH (7-9 for NHS, higher for SPAAC). - Increase incubation time or temperature. check_conditions->solution_conditions solution_ratio Solution: - Perform a titration to find the optimal molar excess. check_ratio->solution_ratio solution_purification Solution: - Test different purification media. - Use PEGylated linkers to improve solubility. check_purification->solution_purification

References

common side reactions with DBCO-NHCO-PEG6-amine and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use DBCO-NHCO-PEG6-amine and avoid common side reactions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a bifunctional linker molecule. It contains two primary reactive groups:

  • A Dibenzocyclooctyne (DBCO) group, which is used for copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly specific for azide-containing molecules.[1][2]

  • A primary amine (-NH2) group, which can be reacted with various functional groups, most commonly activated esters (like NHS esters) or carboxylic acids (in the presence of carbodiimide activators like EDC) to form a stable amide bond.[] The PEG6 (hexaethylene glycol) spacer increases the hydrophilicity and solubility of the molecule in aqueous buffers and provides a flexible connection between the conjugated molecules.[]

Q2: What is the most common side reaction with the DBCO group, and how can I prevent it?

The most significant side reaction of the DBCO group is the thiol-yne reaction , where it reacts with free sulfhydryl groups (-SH) found on cysteine residues within proteins.[4] While this reaction is significantly slower than the desired DBCO-azide reaction, it can lead to non-specific labeling and unwanted byproducts.

To avoid the thiol-yne side reaction:

  • Block free thiols: Before starting the conjugation with the DBCO reagent, you can pre-treat your protein or biomolecule with a thiol-blocking agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM). This will cap the free cysteine residues, preventing them from reacting with the DBCO group.

  • Optimize reaction time: Since the thiol-yne reaction is slower, minimizing the incubation time of the DBCO-azide reaction can help reduce the extent of this side reaction. Typical DBCO-azide reactions proceed efficiently within 4-12 hours at room temperature.

Q3: My DBCO reagent seems to have lost reactivity. What causes this and how can I prevent it?

The strained alkyne in the DBCO group can degrade over time, leading to a loss of reactivity. The primary causes are:

  • Oxidation and Hydrolysis: The triple bond of the DBCO group can be susceptible to oxidation and the addition of water, especially when stored in solution.

  • Improper Storage: DBCO reagents, particularly in solid form, should be stored at -20°C, desiccated, and protected from light. Solutions in anhydrous solvents like DMSO or DMF can be stored for a few days at -20°C but are best used immediately after preparation.

To maintain DBCO reactivity:

  • Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare stock solutions in anhydrous DMSO or DMF immediately before use.

  • For long-term storage of DBCO-labeled biomolecules, use appropriate buffers (e.g., PBS) and store at -20°C or -80°C. Note that even under these conditions, a slow loss of reactivity (3-5% over 4 weeks) can occur.

Q4: Which buffer components should I avoid in my reaction?

Certain common laboratory reagents can interfere with your conjugation reaction:

  • Sodium Azide (NaN3): Do not use buffers containing sodium azide as a preservative. The azide in the buffer will react directly with your DBCO reagent, consuming it and preventing the desired reaction with your target molecule.

  • Primary Amines (e.g., Tris, Glycine): When activating a molecule's carboxyl groups with EDC/NHS to react with the amine of this compound, avoid buffers containing primary amines. These will compete with the intended reaction, leading to low conjugation efficiency. Use amine-free buffers such as PBS, HEPES, or borate buffer.

  • Sulfhydryl-containing components (e.g., DTT, TCEP): These reducing agents can interfere with the azide group on your target molecule. Ensure they are removed by dialysis or desalting before initiating the click reaction.

Q5: I am observing aggregation or precipitation of my protein after labeling. What could be the cause?

Aggregation is often caused by the inherent hydrophobicity of the DBCO group. Even with the hydrophilic PEG spacer, introducing multiple DBCO moieties onto a protein's surface can increase its overall hydrophobicity, leading to aggregation.

To minimize aggregation:

  • Optimize the molar excess: Using a high molar excess of the DBCO reagent can lead to a high degree of labeling, increasing the risk of aggregation. A molar excess of 5- to 20-fold is a common starting point.

  • Control protein concentration: Working with very high protein concentrations can increase the likelihood of aggregation. A concentration range of 1-5 mg/mL is often recommended.

  • Buffer additives: Consider adding non-ionic detergents (e.g., 0.05% Tween-20) or other stabilizing agents to your buffers.

  • Purification: After labeling, promptly remove excess, unreacted DBCO reagent by desalting or dialysis to prevent further non-specific interactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Final Conjugate Yield Degradation of DBCO reagent: The DBCO group has lost reactivity due to improper storage or handling.Use freshly prepared DBCO solutions. Store solid reagents at -20°C under dessication.
Inefficient initial labeling: The reaction of the amine on the DBCO linker or the azide on the partner molecule was incomplete.Optimize the molar ratio of the labeling reagent to the biomolecule (start with a 5- to 20-fold molar excess). Ensure the correct pH and amine-free buffers are used for NHS ester reactions.
Suboptimal click reaction conditions: Incubation time, temperature, or concentration may be insufficient.Increase incubation time (e.g., overnight at 4°C). Increase the concentration of reactants if possible. Reactions can also be performed at 37°C to increase the rate.
Presence of interfering substances: Azide in the buffer is consuming the DBCO reagent.Perform buffer exchange into a compatible buffer (e.g., PBS) before the reaction.
High Background Signal / Non-Specific Binding Thiol-yne side reaction: The DBCO group is reacting with free thiols on proteins.Pre-treat the protein with a thiol-blocking agent like iodoacetamide (IAM) before adding the DBCO-conjugated molecule.
Hydrophobic interactions: The hydrophobic DBCO moiety is causing non-specific binding to surfaces or other proteins.Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20) to wash buffers. Increase the duration and concentration of blocking steps (e.g., with BSA).
Aggregation of the conjugate: Labeled biomolecules have aggregated, leading to non-specific precipitation.Filter the conjugate solution through a 0.22 µm spin filter before use. Re-optimize the degree of labeling to reduce hydrophobicity.
Precipitation During Reaction Poor solubility of the DBCO reagent: The organic solvent concentration is too high, causing the biomolecule to precipitate.Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the DBCO reagent is low in the final reaction mixture (typically <10-20%).
High degree of labeling: Over-modification of the biomolecule with the hydrophobic DBCO linker is causing it to precipitate.Reduce the molar excess of the DBCO reagent used in the labeling step. A molar excess of 5-10 is often optimal.
Suboptimal buffer conditions: The pH or ionic strength of the buffer is not suitable for the protein's stability.Empirically determine the optimal buffer for your specific protein's stability before performing the conjugation.

Quantitative Data Summary

The following table provides key quantitative parameters to guide the optimization of your experiments.

ParameterRecommended Value/RangeNotes
Reaction Kinetics
DBCO-Azide (SPAAC) Rate~1 M⁻¹s⁻¹The reaction is highly efficient and bioorthogonal.
DBCO-Thiol (Thiol-yne) Rate~10⁻³ - 10⁻⁴ M⁻¹s⁻¹This side reaction is 2-3 orders of magnitude slower than the SPAAC reaction.
Reaction Conditions (Amine Labeling via EDC/NHS)
pH7.0 - 8.5Optimal for forming an amide bond with the amine of this compound.
BufferPBS, HEPES, Borate BufferMust be free of extraneous primary amines.
Reaction Conditions (DBCO-Azide Click Reaction)
pH6.5 - 8.5SPAAC is generally not highly sensitive to pH in this range.
Temperature4°C to 37°CReaction is faster at higher temperatures. Room temperature is common.
Incubation Time2 - 12 hoursCan be extended (e.g., overnight) to improve efficiency, especially at 4°C.
Molar Excess (Click Step)1.5 - 10 fold excess of one partnerUsing a moderate excess of the less precious component can drive the reaction to completion.
Reagent Concentrations
Protein Concentration1 - 5 mg/mLHigher concentrations can improve efficiency but may increase aggregation risk.
DBCO Reagent Stock10 - 20 mM in anhydrous DMSO/DMFPrepare fresh before use.
Final DMSO/DMF Conc.< 20%High organic solvent concentration can denature or precipitate proteins.

Experimental Protocols

Protocol: Two-Step Conjugation of a Carboxyl-Containing Protein to an Azide-Modified Molecule using this compound

This protocol describes the activation of a protein's carboxylic acid groups (e.g., on aspartic or glutamic acid residues) and subsequent reaction with the primary amine of this compound, followed by a copper-free click reaction to an azide-modified molecule.

Step 1: DBCO-Labeling of the Protein (Amide Bond Formation)

  • Buffer Preparation: Prepare an amine-free activation buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) with 0.5 M NaCl, pH 6.0. Also prepare a conjugation buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Protein Preparation: Dissolve your carboxyl-containing protein in the activation buffer to a concentration of 1-5 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column.

  • Activator Preparation: Immediately before use, prepare a 100 mM solution of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 100 mM solution of N-hydroxysuccinimide (NHS) in the activation buffer.

  • DBCO-Linker Preparation: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

  • Activation and Conjugation: a. Add the EDC and NHS solutions to the protein solution to a final concentration of 5 mM each. b. Incubate for 15 minutes at room temperature to activate the carboxyl groups. c. Add the this compound solution to the activated protein. Use a 10- to 20-fold molar excess of the DBCO linker relative to the protein. d. Adjust the reaction pH to 7.2-7.5 by adding PBS (pH 7.4) and incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted DBCO linker and activation reagents using a desalting column or dialysis, exchanging the buffer to PBS (pH 7.4). The DBCO-labeled protein is now ready for the click reaction.

Step 2: Copper-Free Click Reaction

  • Prepare Azide Partner: Dissolve your azide-modified molecule in PBS (pH 7.4).

  • Click Reaction: Mix the purified DBCO-labeled protein with the azide-modified molecule. Use a 1.5- to 4-fold molar excess of the azide partner.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification: The final conjugate can be purified from excess azide-partner and any remaining unconjugated protein using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the molecules involved.

  • Characterization: Confirm the final conjugate using SDS-PAGE (which should show a band shift) and/or mass spectrometry. The degree of DBCO labeling can be quantified by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Visualizations

Side_Reactions DBCO_Protein DBCO-Labeled Biomolecule DBCO_Protein->p2 Azide_Partner Azide-Modified Partner Molecule Azide_Partner->p1 Desired_Product Stable Triazole Conjugate Thiol_Side_Reaction Thiol-yne Adduct (Non-specific Labeling) Degradation Degraded DBCO (Inactive) p1->Desired_Product SPAAC Reaction (Fast, Specific) p2->Thiol_Side_Reaction Thiol-yne Reaction (Slow, with Free -SH) p2->Degradation Oxidation/ Hydrolysis Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_Reagents 1. Check Reagents Start->Check_Reagents Reagent_OK Reagents Fresh & Stored Correctly? Check_Reagents->Reagent_OK Prep_New Solution: Prepare Fresh Reagents Reagent_OK->Prep_New No Check_Labeling 2. Check Initial Labeling Reagent_OK->Check_Labeling Yes Prep_New->Check_Labeling Labeling_OK Buffer & pH Correct? Molar Excess Optimized? Check_Labeling->Labeling_OK Optimize_Labeling Solution: Use Amine-Free Buffer Adjust Molar Excess Labeling_OK->Optimize_Labeling No Check_Click 3. Check Click Reaction Labeling_OK->Check_Click Yes Optimize_Labeling->Check_Click Click_OK Sufficient Incubation Time & Temp? Check_Click->Click_OK Optimize_Click Solution: Increase Time/Temp Increase Concentration Click_OK->Optimize_Click No Check_Interference 4. Check for Interference Click_OK->Check_Interference Yes Optimize_Click->Check_Interference Interference_OK Buffer Contains Azide or Thiols? Check_Interference->Interference_OK Purify Solution: Buffer Exchange Protein Block Free Thiols Interference_OK->Purify Yes End Yield Improved Interference_OK->End No Purify->End

References

Technical Support Center: Purification Strategies for DBCO-NHCO-PEG6-Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of DBCO-NHCO-PEG6-amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The primary methods for purifying this compound conjugates are based on differences in size, hydrophobicity, and charge between the desired conjugate and potential impurities such as unreacted starting materials and byproducts. The most commonly employed techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[1][2][3][4][5] Due to the hydrophobic nature of the DBCO group, the conjugate will have a different retention time compared to the unreacted amine-PEG linker.

  • Size-Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on their size. It is particularly useful for removing small molecule impurities from larger conjugated biomolecules. For small molecule conjugates, its effectiveness depends on a significant size difference between the product and impurities.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. The terminal primary amine of the this compound conjugate will be protonated at acidic to neutral pH, giving it a positive charge. This allows for its separation from neutral or negatively charged impurities using a cation-exchange column.

Q2: How do I choose the best purification method for my specific conjugate?

A2: The optimal purification method depends on the properties of the molecule to which the this compound is conjugated.

  • For conjugation to large biomolecules (e.g., proteins, antibodies, oligonucleotides): SEC or dialysis are often the first choice for removing excess, unreacted this compound due to the large size difference. RP-HPLC or IEC can be used for higher resolution purification if needed.

  • For conjugation to other small molecules: RP-HPLC is generally the most effective method due to its high resolving power for molecules with small differences in hydrophobicity. IEC can also be a viable option if the conjugate has a different net charge compared to the starting materials.

Q3: How can I monitor the success of my purification?

A3: The purification process can be monitored using analytical techniques such as:

  • Analytical RP-HPLC or LC-MS: To assess the purity of the collected fractions.

  • UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance maximum around 309 nm. Monitoring this absorbance can indicate the presence of your DBCO-containing conjugate. For protein conjugates, the ratio of absorbance at 309 nm to 280 nm (A309/A280) can be used to estimate the degree of labeling.

  • Mass Spectrometry (MS): To confirm the identity of the purified product by verifying its molecular weight.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Problem Possible Cause Suggested Solution
Low or No Recovery of the Conjugate Non-specific binding to the chromatography resin: The hydrophobic DBCO group or the charged amine group may interact with the stationary phase.For RP-HPLC, try a different column (e.g., C8 instead of C18) or adjust the mobile phase composition. For SEC and IEC, ensure the column is properly equilibrated and consider using a buffer with a different ionic strength.
Precipitation of the conjugate on the column: The conjugate may have limited solubility in the mobile phase.Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add a small amount of an organic co-solvent (e.g., acetonitrile, isopropanol).
Co-elution of the Conjugate with Unreacted Starting Material Insufficient resolution of the purification method: The physicochemical properties of the conjugate and the impurity are too similar for the chosen method.For RP-HPLC: Optimize the gradient to improve separation. A shallower gradient can often increase resolution. For SEC: This method may not be suitable for separating molecules of similar size. Consider switching to RP-HPLC or IEC. For IEC: Adjust the pH of the mobile phase to maximize the charge difference between your conjugate and the impurity. Optimize the salt gradient for elution.
Presence of Unreacted this compound in the Final Product Column overloading: Too much sample was loaded onto the column, exceeding its binding capacity.Reduce the amount of sample loaded onto the column.
Inefficient separation: The chosen purification method or conditions are not optimal.Re-evaluate your choice of purification method based on the properties of your conjugate. Optimize the parameters of your current method (e.g., gradient, pH, flow rate).
Degradation of the Conjugate During Purification Harsh pH conditions: The DBCO group or other functional groups in your conjugate may be sensitive to strongly acidic or basic conditions.Use buffers with a pH range that is known to be compatible with your molecule. The recommended pH range for working with DBCO-NHS esters is typically 7-9.
Prolonged exposure to organic solvents: Some conjugates may not be stable for extended periods in high concentrations of organic solvents.Minimize the duration of the purification process, particularly for RP-HPLC.

Experimental Protocols

General Protocol for RP-HPLC Purification

This protocol provides a general starting point for the purification of small molecule this compound conjugates. Optimization will be required for specific applications.

  • Column Selection: A C18 column is a common choice for the separation of hydrophobic molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of DMSO or Mobile Phase A).

  • Chromatography:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample.

    • Elute the conjugate using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile at 280 nm (if applicable) and 309 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the peak of interest and analyze their purity by analytical HPLC or LC-MS.

  • Solvent Removal: Lyophilize or use a rotary evaporator to remove the solvent from the purified fractions.

Quantitative Data Summary

The efficiency of purification can be evaluated by comparing different methods. The following table provides a conceptual comparison, as exact values are highly dependent on the specific conjugate.

Purification Method Typical Purity Typical Yield Throughput Key Considerations
Reverse-Phase HPLC >95%60-90%Low to MediumHigh resolution, but can be time-consuming and may require harsh solvents.
Size-Exclusion Chromatography Variable70-95%HighBest for large size differences between product and impurities; lower resolution for similar-sized molecules.
Ion-Exchange Chromatography >90%60-85%MediumEffective for charged molecules; requires optimization of pH and salt concentration.

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_purification Purification Method Selection cluster_analysis Analysis and Final Product Start This compound Conjugate + Unreacted Starting Materials + Byproducts RP_HPLC Reverse-Phase HPLC (Hydrophobicity) Start->RP_HPLC High Resolution SEC Size-Exclusion Chromatography (Size) Start->SEC Large Size Difference IEC Ion-Exchange Chromatography (Charge) Start->IEC Charge Difference Analysis Purity and Identity Check (Analytical HPLC, LC-MS) RP_HPLC->Analysis SEC->Analysis IEC->Analysis Pure_Product Purified Conjugate Analysis->Pure_Product

Caption: Purification workflow for this compound conjugates.

Troubleshooting_Guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Purification Outcome Low_Recovery Low Recovery Problem->Low_Recovery Co_elution Co-elution of Impurities Problem->Co_elution Degradation Product Degradation Problem->Degradation Sol_Recovery Change column chemistry Adjust buffer conditions Low_Recovery->Sol_Recovery Sol_Coelution Optimize gradient/pH Switch purification method Co_elution->Sol_Coelution Sol_Degradation Use milder pH Reduce purification time Degradation->Sol_Degradation

Caption: Troubleshooting guide for purification issues.

References

preventing aggregation of proteins during DBCO-NHCO-PEG6-amine labeling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DBCO-NHCO-PEG6-Amine Labeling

Welcome to the technical support center for troubleshooting protein aggregation during this compound labeling. This guide provides solutions and protocols to help researchers, scientists, and drug development professionals achieve successful, aggregation-free conjugation.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after I add the this compound reagent?

Protein aggregation during DBCO conjugation is a common issue that can arise from several factors related to the labeling reagent and reaction conditions.[1]

  • Increased Hydrophobicity : The dibenzocyclooctyne (DBCO) group is inherently hydrophobic.[1] Attaching multiple DBCO molecules to the protein surface increases its overall hydrophobicity, which can promote intermolecular interactions and lead to aggregation.[1][2]

  • High Molar Excess of Reagent : Using a large molar excess of the DBCO reagent can lead to precipitation of the reagent itself or cause excessive modification of the protein, altering its physicochemical properties and resulting in aggregation.[1] Molar ratios of DBCO to protein exceeding 5:1 have been shown to cause precipitation.

  • Suboptimal Buffer Conditions : Proteins are highly sensitive to their environment. If the reaction buffer's pH, ionic strength, or composition is not optimal for your specific protein, it can lead to instability and aggregation, even before adding the DBCO reagent. Proteins are often least soluble at their isoelectric point (pI); labeling can shift the pI, potentially moving it closer to the buffer pH and reducing solubility.

  • High Protein Concentration : Performing the conjugation at a high protein concentration increases the probability of aggregation, as protein molecules are in closer proximity, facilitating intermolecular interactions.

  • Solvent Shock : DBCO reagents are typically dissolved in an organic solvent like DMSO. Adding this solution too quickly to the aqueous protein buffer can cause localized "solvent shock," leading to protein denaturation and precipitation.

Q2: How can I optimize my reaction conditions to minimize aggregation?

Optimizing key reaction parameters is crucial for successful conjugation. A systematic approach, starting with the parameters below, is recommended.

Table 1: Recommended Starting Conditions for DBCO Labeling
ParameterRecommended RangeRationale & Troubleshooting Tips
Molar Excess of DBCO Reagent 2:1 to 5:1 (Reagent:Protein)Start with a lower ratio. A high degree of labeling can increase hydrophobicity. If labeling is inefficient, incrementally increase the ratio.
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction kinetics but may increase aggregation risk. If aggregation occurs, try reducing the concentration.
Reaction Buffer pH pH 7.2 - 8.5NHS-ester reactions are more efficient at a slightly alkaline pH, but protein stability is paramount. If your protein is unstable at higher pH, use a buffer closer to physiological pH (7.4), though the reaction may be slower.
Temperature 4°C to Room Temperature (25°C)Lower temperatures (4°C) can slow down protein unfolding and aggregation but will require longer incubation times (4-12 hours). Room temperature reactions are faster (1 hour) but may increase aggregation risk for sensitive proteins.
Incubation Time 1 hour (RT) to 12 hours (4°C)Monitor the reaction over time to find the optimal duration. Once the desired degree of labeling is achieved, proceed immediately to purification.

Q3: What is the best buffer to use, and can additives help?

The ideal buffer maintains protein stability while permitting efficient conjugation. While there is no universal "best" buffer, phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common starting point. However, screening different buffers and additives is highly recommended.

Excipients are additives that can help stabilize the protein and prevent aggregation during the labeling process.

Table 2: Common Stabilizing Excipients
Additive ClassExampleTypical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamate50-500 mMBinds to charged and hydrophobic regions, increasing protein solubility.
Salts NaCl, KCl50-200 mMModulates electrostatic interactions that can lead to aggregation.
Sugars/Polyols Sucrose, Glycerol5-20% (v/v)Promotes the native, folded state of the protein (preferential exclusion).
Non-ionic Detergents Tween 20, Polysorbate 800.01-0.1% (w/v)Helps solubilize proteins by shielding hydrophobic patches without causing denaturation.
Reducing Agents TCEP0.5-1 mMPrevents the formation of non-native intermolecular disulfide bonds. TCEP is preferred as it does not interfere with NHS-ester chemistry.

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve aggregation issues.

Troubleshooting Decision Tree

G A Aggregation Observed? B Was aggregation present before adding DBCO reagent? A->B Start Here C Optimize Protein Buffer: - Screen pH (7.2-8.5) - Add Stabilizers (Arginine, Sucrose) - Check protein stock for existing aggregates B->C Yes D Did precipitation occur immediately after adding DBCO? B->D No E Reduce Solvent Shock: - Add DBCO-DMSO solution slowly while gently vortexing - Do not exceed 5-10% final DMSO concentration D->E Yes F Did aggregation occur during incubation? D->F No G Optimize Reaction Conditions: 1. Lower DBCO:Protein molar ratio (start at 2:1) 2. Reduce protein concentration (< 5 mg/mL) 3. Lower reaction temperature to 4°C F->G Yes H Problem Solved? G->H I Proceed with Optimized Protocol H->I Yes J Consider Advanced Strategies: - Site-specific labeling - Use a more hydrophilic DBCO-PEG linker H->J No G cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification & Analysis A Prepare Protein (1-5 mg/mL in amine-free buffer, pH 7.2-8.5 + excipients) C Add DBCO solution to protein (slowly, with gentle mixing) A->C B Prepare DBCO Reagent (Dissolve in anhydrous DMSO immediately before use) B->C D Incubate (1 hr @ RT or 4-12 hrs @ 4°C) C->D E Purify Conjugate (Size Exclusion Chromatography) D->E F Analyze for Aggregates (SEC-HPLC, DLS) E->F G Store Conjugate (-80°C with cryoprotectant) F->G

References

stability issues of DBCO-NHCO-PEG6-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DBCO-NHCO-PEG6-amine

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and addressing stability issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for optimal stability?

For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][2][3][4] For short-term use, stock solutions can be prepared in anhydrous dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF) and stored at -20°C for several days to a few months.[5] It is critical to allow the vial to warm to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.

Q2: My this compound appears to be degrading in my aqueous buffer. What are the common causes?

Several factors can contribute to the degradation of this compound in aqueous buffers:

  • Low pH: The DBCO group is sensitive to acid and can undergo rearrangement and degradation at a pH below 5.

  • Prolonged Incubation: Extended incubation in aqueous solutions can lead to a gradual loss of reactivity of the DBCO group due to potential oxidation or the addition of water to the strained triple bond.

  • Presence of Azides: Buffers containing sodium azide or other azide sources will react with the DBCO moiety, leading to the depletion of your reagent.

  • Inappropriate Temperature: Higher temperatures can accelerate the degradation of the DBCO group in aqueous solutions.

Q3: What is the optimal pH range for working with this compound in aqueous buffers?

The recommended pH range for reactions involving the DBCO group is between 6 and 9. The DBCO moiety is relatively stable in the presence of aqueous bases but is sensitive to acidic conditions. For conjugations involving the amine group of the linker, a pH of 7.0–8.5 is generally recommended for efficient amide bond formation.

Q4: Can I freeze and thaw my stock solution of this compound in DMSO?

It is best to avoid repeated freeze-thaw cycles. DMSO is hygroscopic and can absorb moisture, which may contribute to the hydrolysis of the reagent over time. To maintain the integrity of your stock solution, it is recommended to aliquot it into single-use volumes.

Q5: Which buffer components should I avoid when using this compound?

  • Azides: Avoid any buffers containing sodium azide, as it will react with the DBCO group.

  • Primary Amines: If the intended reaction involves the amine group of the this compound, avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.

  • Reducing Agents: If your reaction partner contains an azide, avoid the presence of reducing agents like DTT or TCEP, as they can reduce the azide group.

Q6: How quickly does the DBCO group degrade in aqueous solutions?

The degradation rate is dependent on pH, temperature, and buffer composition. While specific data for this compound is limited, a study on a DBCO-modified antibody showed a 3-5% loss of reactivity towards azides over four weeks when stored at 4°C. For typical reaction times at room temperature in a neutral pH buffer, the stability is generally good.

Troubleshooting Guides

Issue 1: Low Yield in Conjugation Reaction

If you are experiencing low yields in your conjugation reaction, consider the following potential causes and troubleshooting steps.

  • Degraded DBCO Reagent: The DBCO group may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of the reagent. Ensure that stock solutions are stored properly at -20°C in an anhydrous solvent and that aqueous working solutions are prepared fresh for each experiment.

  • Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal.

    • Solution: Ensure the reaction buffer is within the recommended pH range of 6-9. Consider increasing the incubation time or performing the reaction at a different temperature (e.g., 4°C for extended periods or 37°C for shorter durations) to find the optimal balance between reaction rate and reagent stability.

  • Reactive Buffer Components: Your buffer may contain components that interfere with the reaction.

    • Solution: Ensure your buffer is free of azides and, if applicable, primary amines. Dialyze or desalt your biomolecule into a suitable buffer like PBS before the reaction.

Issue 2: Inconsistent Results Between Experiments

Inconsistent results can often be traced back to the stability of the reagents.

  • Variability in Stock Solution: The concentration and reactivity of your DBCO stock solution may vary.

    • Solution: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles and moisture contamination. Always allow the vial to reach room temperature before opening.

  • Freshness of Aqueous Solutions: The stability of DBCO in aqueous buffers is limited.

    • Solution: Always prepare fresh aqueous working solutions of this compound immediately before use.

Data Presentation

Table 1: Expected Stability of DBCO Moiety in Aqueous Buffers

This table provides an illustrative guideline for the expected stability of the DBCO group based on the known chemistry of similar molecules. For critical applications, it is recommended to perform an in-house stability test.

pH of Aqueous BufferTemperatureIncubation TimeExpected % Recovery of Reactive DBCONotes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO group.
7.4 (PBS)4°C48 hours>95%Optimal condition for short-term storage of working solutions.
7.4 (PBS)25°C24 hours90 - 95%Good stability at room temperature for typical reaction times.
7.4 (PBS)37°C24 hours80 - 85%Increased temperature can accelerate the degradation process.
8.525°C24 hours90 - 95%Generally stable, though very high pH can increase the rate of hydrolysis for other functional groups if present.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer via RP-HPLC

This protocol allows for the quantitative assessment of the degradation of this compound over time in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4), ensure it is azide-free.

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (monitoring at ~309 nm for DBCO absorbance)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution in the aqueous buffer to be tested to a final concentration of 1 mM.

  • Time Zero (T=0) Sample: Immediately inject an aliquot of the working solution onto the RP-HPLC system to obtain the initial peak area corresponding to the intact compound.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot of the incubated solution onto the RP-HPLC system.

  • Data Analysis:

    • For each time point, integrate the peak area of the intact this compound.

    • Calculate the percentage of remaining intact reagent at each time point relative to the T=0 sample.

    • Plot the percentage of intact reagent versus time to determine the stability profile under the tested conditions.

Visualizations

Diagram 1: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_work Dilute to 1 mM in Aqueous Buffer prep_stock->prep_work t0_analysis T=0 Analysis: Inject aliquot into RP-HPLC prep_work->t0_analysis incubation Incubate at Desired Temperature prep_work->incubation data_analysis Data Analysis: Calculate % remaining vs. time t0_analysis->data_analysis timepoint_analysis Time-Point Analysis: Inject aliquots at intervals incubation->timepoint_analysis timepoint_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

Diagram 2: Potential Degradation Pathways

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Enhancing Copper-Free Click Chemistry Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for copper-free click chemistry, focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments for improved efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is copper-free click chemistry and what are its main advantages?

Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that enables the covalent joining of two molecules—one containing an azide and the other a strained cyclooctyne—without the need for a cytotoxic copper catalyst.[1] The reaction is driven by the release of ring strain in the cyclooctyne, leading to the rapid and specific formation of a stable triazole linkage. The primary advantage of this method is its biocompatibility, making it ideal for experiments in living cells and whole organisms where copper toxicity is a concern.[1] It also simplifies the purification process as there is no need to remove residual copper from the final product.[1]

Q2: Which cyclooctyne should I choose for my experiment?

The choice of cyclooctyne depends on the specific requirements of your experiment, such as the need for rapid kinetics, the sensitivity of your biomolecule to steric bulk, and solubility considerations. Dibenzocyclooctyne (DBCO) derivatives generally offer the fastest reaction rates, making them suitable for applications where speed is critical. Bicyclo[6.1.0]nonyne (BCN) is smaller and less hydrophobic, which can be advantageous when labeling sensitive biomolecules or when steric hindrance is a concern, though it has slower reaction kinetics compared to DBCO.[2]

Q3: What are the optimal buffer and pH conditions for a SPAAC reaction?

While SPAAC reactions are generally tolerant to a range of buffer conditions, the choice of buffer and pH can influence reaction rates.[3] It is often recommended to perform the reaction at a pH between 7 and 8. One study found that HEPES buffer at pH 7 resulted in higher reaction rates compared to PBS at the same pH. However, the optimal conditions can be system-dependent, so it is advisable to screen a few different buffer systems for your specific reactants. It is crucial to avoid buffers containing sodium azide, as it can react with and quench the cyclooctyne.

Q4: How can I monitor the progress of my SPAAC reaction?

The progress of a SPAAC reaction can be monitored using various analytical techniques. For reactions involving proteins, SDS-PAGE can show a shift in the molecular weight of the labeled protein. For smaller molecules, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for separating the product from the starting materials and confirming its identity. For some cyclooctynes with a distinct chromophore, such as DBCO, UV-Vis spectrophotometry can be used to monitor the decrease in absorbance as the cyclooctyne is consumed.

Troubleshooting Guide: Low Reaction Yield

Low yield is one of the most common issues encountered in copper-free click chemistry reactions. The following section provides a systematic guide to troubleshooting this problem.

Problem: My SPAAC reaction has a low yield. What are the potential causes and solutions?

There are several factors that can contribute to low reaction yields. A logical first step is to perform a control reaction with simple, well-characterized small molecules (e.g., benzyl azide and DBCO-amine) to determine if the issue lies with the general reaction conditions or with the specific biomolecules being used.

// Nodes Start [label="Low Reaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ControlRxn [label="Perform Small Molecule\nControl Reaction", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ControlSuccess [label="Control Reaction Successful", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ControlFail [label="Control Reaction Failed", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

BiomoleculeIssues [label="Issue likely with specific\nbiomolecules or their modifications.", fillcolor="#F1F3F4", fontcolor="#202124"]; ConditionIssues [label="Issue likely with general\nreaction conditions or reagents.", fillcolor="#F1F3F4", fontcolor="#202124"];

StericHindrance [label="Steric Hindrance", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Poor Solubility", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BiomoleculeDegradation [label="Biomolecule Degradation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ReagentIntegrity [label="Reagent Instability/\nDegradation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SuboptimalConditions [label="Suboptimal Conditions\n(Buffer, pH, Temp)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stoichiometry [label="Incorrect Stoichiometry", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> ControlRxn; ControlRxn -> ControlSuccess [label="Success"]; ControlRxn -> ControlFail [label="Failure"];

ControlSuccess -> BiomoleculeIssues; BiomoleculeIssues -> StericHindrance; BiomoleculeIssues -> Solubility; BiomoleculeIssues -> BiomoleculeDegradation;

ControlFail -> ConditionIssues; ConditionIssues -> ReagentIntegrity; ConditionIssues -> SuboptimalConditions; ConditionIssues -> Stoichiometry; } DOT script for troubleshooting low reaction yields.

Category 1: Issues with Specific Biomolecules

If the control reaction is successful, the problem likely lies with your specific azide- or cyclooctyne-modified biomolecules.

Potential Cause Troubleshooting Suggestions
Steric Hindrance Bulky groups near the azide or cyclooctyne can physically block the reaction. Solution: Introduce a polyethylene glycol (PEG) linker between the reactive moiety and the biomolecule to increase the distance and flexibility.
Poor Solubility One or both reactants may not be fully soluble in the reaction buffer, leading to a heterogeneous mixture and slow reaction. Solution: Add a water-miscible organic co-solvent like DMSO or DMF. Keep the percentage of organic solvent as low as possible to avoid denaturing proteins. For biomolecules, using denaturing or solvating conditions might be necessary to expose the reactive groups.
Biomolecule Instability/Degradation The azide or cyclooctyne modification on your biomolecule may have degraded during storage or handling. Solution: Verify the integrity of your modified biomolecules using mass spectrometry.

Steric_Hindrance_Illustration cluster_0 No Steric Hindrance cluster_1 With Steric Hindrance Azide1 Azide Product1 Triazole Product Azide1->Product1 Cyclooctyne1 Cyclooctyne Cyclooctyne1->Product1 Biomolecule Bulky Biomolecule Azide2 Azide Biomolecule->Azide2 Cyclooctyne2 Cyclooctyne Azide2->Cyclooctyne2   Reaction   Blocked

Category 2: Issues with General Reaction Conditions or Reagents

If the control reaction fails, the issue is more likely with the overall reaction setup.

Potential Cause Troubleshooting Suggestions
Reagent Instability Strained cyclooctynes can be unstable, especially under acidic conditions or during long-term storage, leading to degradation or oligomerization. Solution: Store cyclooctyne reagents under the recommended conditions (typically cold, dark, and under an inert atmosphere) and use them promptly after reconstitution. Verify the integrity of your reagents via NMR or mass spectrometry if degradation is suspected.
Suboptimal Reaction Conditions The buffer, pH, or temperature may not be optimal for your specific reactants. Solution: Screen different buffers (e.g., PBS vs. HEPES) and pH values (typically 7-8). If the stability of your molecules allows, increasing the reaction temperature can enhance the reaction rate.
Incorrect Stoichiometry An inappropriate ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent. Solution: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.5-2 equivalents) of one reagent (usually the smaller, less precious molecule) can help drive the reaction to completion.
Side Reactions Strained cyclooctynes, particularly DBCO, can undergo side reactions with thiols, such as cysteine residues in proteins. This thiol-yne addition is generally much slower than the desired SPAAC reaction. Solution: If your protein contains free cysteines that are not the intended target, consider blocking them with a reagent like N-ethylmaleimide (NEM) prior to the click reaction.

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The table below summarizes the reported k₂ values for common cyclooctynes with benzyl azide, a standard model azide.

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO (Dibenzocyclooctyne)~0.6 - 1.0
DIBO (Dibenzoannulated cyclooctyne)~0.3 - 0.7
BCN (Bicyclo[6.1.0]nonyne)~0.06 - 0.1
Sulfo-DBCO 0.32 - 0.85 (in PBS, pH 7)

Note: Reaction rates are sensitive to the specific derivatives of the cyclooctyne and azide, as well as the solvent and temperature.

Experimental Protocols

// Nodes Prep [label="1. Reagent Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="2. Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="3. Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="4. Reaction Monitoring\n(Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="5. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Analysis & Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prep -> Setup; Setup -> Incubate; Incubate -> Monitor; Monitor -> Purify; Purify -> Analyze; } General experimental workflow for a SPAAC reaction.

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general guideline for conjugating an azide-modified biomolecule to a cyclooctyne-labeled molecule.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

  • Cyclooctyne reagent (e.g., DBCO-NHS ester for labeling primary amines).

  • Anhydrous DMSO or DMF.

  • Quenching solution (if applicable, e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing biomolecule in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the cyclooctyne reagent in a compatible organic solvent (e.g., DMSO or DMF) to create a 10-100 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide and cyclooctyne solutions. The final concentration of each reactant is typically in the 50-500 µM range.

    • If solubility is an issue, a small amount of co-solvent (e.g., DMSO) can be added. Aim to keep the final organic solvent concentration low, especially for protein stability.

    • Use a 1.5-2 fold molar excess of the less critical component to drive the reaction.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations. Protect the reaction from light if any of the components are light-sensitive.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials. Common methods include:

      • Size-Exclusion Chromatography (SEC): Separates molecules based on size. Effective for removing small molecule reagents from larger biomolecules.

      • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. Useful for purifying peptides and oligonucleotides.

      • Affinity Chromatography: Used if one of the reactants has an affinity tag (e.g., biotin-streptavidin).

Protocol 2: Control Reaction with Small Molecules

This protocol helps to diagnose issues with reaction conditions.

Materials:

  • Benzyl azide.

  • DBCO-amine.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • DMSO.

  • LC-MS system for analysis.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of benzyl azide in DMSO.

    • Prepare a 10 mM stock solution of DBCO-amine in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add 98 µL of reaction buffer.

    • Add 1 µL of the 10 mM benzyl azide stock solution (final concentration 100 µM).

    • Add 1 µL of the 10 mM DBCO-amine stock solution (final concentration 100 µM).

  • Incubation and Analysis:

    • Incubate at room temperature for 1-2 hours.

    • Analyze the reaction mixture by LC-MS to check for the formation of the expected triazole product.

Interpretation:

  • Successful Control Reaction: If the product is formed efficiently, your general reagents and conditions are likely fine. The issue probably lies with your specific biomolecules.

  • Failed Control Reaction: If little to no product is formed, the problem is likely with the buffer, pH, solvent, or the integrity of your stock solutions.

References

impact of pH on DBCO-NHCO-PEG6-amine conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the conjugation efficiency of DBCO-NHCO-PEG6-amine.

Troubleshooting Guide

Low or inconsistent conjugation efficiency is a common challenge. This guide addresses specific issues you might encounter during your experiments.

Observation Potential Cause Recommended Solution
Low or No Conjugation Incorrect pH for NHS Ester Reaction: The reaction between the DBCO-NHS ester and the amine is highly pH-dependent. At low pH, the amine is protonated and non-reactive.[1][2]Ensure the reaction buffer for the NHS ester coupling is within the optimal pH range of 7.0-9.0.[3][4][5] For many proteins, a pH of 8.3-8.5 is considered optimal. Use non-amine containing buffers such as PBS (pH 7.4), HEPES, or borate buffer.
Hydrolysis of DBCO-NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, especially at higher pH values, rendering it inactive. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.Prepare fresh solutions of the DBCO-NHS ester immediately before use. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the DBCO-NHS ester.Use amine-free buffers for the conjugation reaction. If necessary, exchange the buffer of your sample using dialysis or a desalting column before starting the conjugation.
Degraded DBCO Reagent: DBCO compounds can lose reactivity over time, particularly when in solution.Use freshly prepared reagents and store stock solutions appropriately, typically at -20°C or -80°C, protected from light and moisture.
Variable Conjugation Yields Inconsistent Buffer Preparation: Minor variations in buffer pH and composition can significantly impact the kinetics of both the NHS ester reaction and the subsequent SPAAC reaction.Prepare buffers carefully and consistently. Verify the pH of the buffer before each experiment.
Suboptimal Molar Ratio of Reactants: An incorrect molar ratio of the DBCO reagent to the amine-containing molecule or the azide-containing molecule can lead to inefficient conjugation.For the NHS ester step, a 10- to 50-fold molar excess of the DBCO-NHS ester is often recommended, depending on the concentration of the protein. For the SPAAC reaction, a 1.5 to 3-fold molar excess of one reactant is typically used.
Precipitation of Conjugate Hydrophobicity of DBCO: DBCO is inherently hydrophobic. Attaching too many DBCO molecules to a protein can lead to aggregation and precipitation.Optimize the molar excess of the DBCO-NHS ester to control the degree of labeling. The inclusion of a hydrophilic PEG spacer, such as in this compound, helps to mitigate this issue.
High Concentration of Organic Solvent: While organic solvents like DMSO or DMF are often used to dissolve the DBCO-NHS ester, high final concentrations in the reaction mixture can cause protein denaturation and precipitation.Keep the final concentration of the organic solvent in the reaction mixture low, typically below 20%.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction of DBCO-NHS ester with a primary amine?

The optimal pH for the reaction of a DBCO-NHS ester with a primary amine is typically in the range of 7.0 to 9.0. A study on the modification of liposomes with a DBCO-PEG4-NHS ester showed that conjugation efficiency increased with pH values of 7.1, 7.6, and 8.2. For many protein labeling applications, a pH of 8.3-8.5 is recommended to ensure the primary amines are deprotonated and nucleophilic, while balancing the competing hydrolysis of the NHS ester.

Q2: How does pH affect the stability of the DBCO-NHS ester?

The stability of the DBCO-NHS ester is highly dependent on pH. NHS esters are susceptible to hydrolysis, which increases significantly with higher pH. At pH 7.0 and 0°C, the half-life of an NHS ester is approximately 4-5 hours. This decreases to just 10 minutes at pH 8.6 and 4°C. Therefore, it is crucial to use freshly prepared DBCO-NHS ester solutions for each experiment.

Q3: What is the recommended buffer for the DBCO-amine conjugation?

It is essential to use a non-amine-containing buffer for the reaction of the DBCO-NHS ester with your amine-containing molecule. Suitable buffers include Phosphate-Buffered Saline (PBS) at a pH of around 7.4, HEPES, or borate buffer. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete in the reaction.

Q4: Does the pH affect the subsequent copper-free click chemistry (SPAAC) reaction between DBCO and an azide?

The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is generally robust and efficient over a broad pH range. Most protocols recommend performing the reaction in a buffer with a neutral to slightly basic pH, such as PBS at pH 7.4. Some studies have shown that higher pH values can increase the rate of the SPAAC reaction.

Q5: How can I improve the efficiency of my conjugation reaction?

To improve conjugation efficiency, you can:

  • Optimize the pH: Ensure the pH is within the optimal range for the NHS ester-amine reaction (pH 7.0-9.0).

  • Increase Reactant Concentration: Higher concentrations of the reactants can lead to faster reaction rates.

  • Use Molar Excess: Employ a molar excess of the DBCO-NHS ester for the initial labeling and a slight molar excess of one of the components in the subsequent SPAAC reaction.

  • Optimize Temperature and Incubation Time: The NHS ester reaction can be performed at room temperature for 30-60 minutes or at 4°C for a longer duration (e.g., 2 hours to overnight). The SPAAC reaction can be incubated for 2-4 hours at room temperature or 4-12 hours at 4°C. Increasing the temperature to 37°C can also accelerate the SPAAC reaction.

Quantitative Data

The following table summarizes the impact of pH on the hydrolysis of NHS esters, a critical factor in the efficiency of the initial DBCO labeling step.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.6410 minutes

A study on the surface modification of liposomes with DBCO-PEG4-NHS ester demonstrated the following trend in conjugation efficiency at different pH values:

Reaction pHMolar Ratio (DBCO/NH₂)Relative Modification Efficiency
7.13:1Lower
7.63:1Intermediate
8.23:1Higher

Note: This data is for a DBCO-PEG4-NHS ester on a liposome surface and may not be directly transferable to all experimental systems with this compound.

Experimental Protocols

A detailed protocol for a typical two-step conjugation process involving the labeling of a protein with DBCO-NHCO-PEG6-NHS ester and subsequent reaction with an azide-modified molecule is provided below.

Part 1: Labeling of Protein with DBCO-NHCO-PEG6-NHS Ester

  • Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHCO-PEG6-NHS ester in anhydrous DMSO or DMF.

  • Antibody Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the unreacted DBCO-NHS ester using a spin desalting column or dialysis.

Part 2: Copper-Free Click Chemistry (SPAAC) Reaction

  • Prepare Reactants: Dissolve the DBCO-labeled protein and the azide-modified molecule in an appropriate reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup: Combine the two solutions. It is common to use a 1.5 to 3-fold molar excess of one reactant to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or for 4-12 hours at 4°C.

  • Purification: The final conjugate can be purified from excess reactants using methods such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

experimental_workflow cluster_step1 Step 1: DBCO-NHS Ester Activation cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) p Protein with Primary Amine (-NH₂) mix1 Mix in Amine-Free Buffer (pH 7.0-9.0) p->mix1 d DBCO-NHCO-PEG6-NHS Ester (in DMSO/DMF) d->mix1 incubate1 Incubate (RT, 30-60 min or 4°C, 2h) mix1->incubate1 quench Quench Reaction (e.g., Tris buffer) incubate1->quench purify1 Purification (Desalting/Dialysis) quench->purify1 p_dbco DBCO-Labeled Protein purify1->p_dbco mix2 Mix in Buffer (e.g., PBS, pH 7.4) p_dbco->mix2 azide Azide-Modified Molecule azide->mix2 incubate2 Incubate (RT, 2-4h or 4°C, 4-12h) mix2->incubate2 purify2 Purification (e.g., SEC) incubate2->purify2 conjugate Final Conjugate purify2->conjugate

Caption: Experimental workflow for the two-step this compound conjugation.

ph_impact cluster_ph Impact of pH on DBCO-NHS Ester Reaction ph Reaction pH low_ph Low pH (< 7.0) ph->low_ph Decreasing optimal_ph Optimal pH (7.0 - 9.0) ph->optimal_ph Optimal Range high_ph High pH (> 9.0) ph->high_ph Increasing amine_protonated Amine is Protonated (-NH₃⁺) (Non-nucleophilic) low_ph->amine_protonated amine_deprotonated Amine is Deprotonated (-NH₂) (Nucleophilic) optimal_ph->amine_deprotonated high_reaction_rate High Reaction Rate optimal_ph->high_reaction_rate nhs_hydrolysis Increased NHS Ester Hydrolysis high_ph->nhs_hydrolysis low_reaction_rate Low Reaction Rate amine_protonated->low_reaction_rate amine_deprotonated->high_reaction_rate reduced_efficiency Reduced Efficiency nhs_hydrolysis->reduced_efficiency

Caption: Logical relationship of pH's impact on DBCO-NHS ester reaction efficiency.

References

Technical Support Center: Purification of Biomolecules after Conjugation with DBCO-NHCO-PEG6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted DBCO-NHCO-PEG6-amine from a sample after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound after a conjugation reaction?

The most common and effective methods for removing small molecules like unreacted this compound from larger biomolecules (e.g., antibodies, proteins) are based on size exclusion.[1] These methods include:

  • Size Exclusion Chromatography (SEC) / Desalting: This technique utilizes a porous resin to separate molecules based on their size.[1] Larger conjugated biomolecules pass through the column more quickly, while the smaller, unreacted this compound molecules are retained longer, allowing for their efficient removal.[1] Spin desalting columns are a convenient format for this application.[1]

  • Dialysis: This method involves placing the reaction mixture within a dialysis bag or cassette that has a specific molecular weight cut-off (MWCO) membrane.[1] When placed in a large volume of buffer, the smaller, excess DBCO reagent diffuses out of the bag, while the larger conjugated biomolecule is retained.

  • Tangential Flow Filtration (TFF) / Diafiltration: For larger sample volumes, TFF is an efficient method that separates molecules by size using a membrane. The reaction mixture is passed tangentially across the membrane surface, and with the continuous addition of fresh buffer (diafiltration), the smaller impurities are washed away.

  • Solid-Phase Extraction (SPE): SPE can be used as a cleanup method to remove interfering compounds from a sample. This technique uses a solid phase material to retain either the interfering substances or the analyte of interest.

Q2: How do I choose the right purification method for my experiment?

The selection of the most appropriate purification method depends on several factors, including your sample volume, the molecular weight of your conjugated product, and the required level of purity.

MethodTypical Sample VolumeAdvantagesDisadvantages
Spin Desalting Columns 50 µL - 4 mLFast, high recovery, easy to use.Can be costly for a large number of samples.
Gravity Flow SEC > 1 mLGood separation, scalable.Slower than spin columns, requires fraction collection and analysis.
Dialysis > 100 µLInexpensive for larger volumes, gentle on samples.Time-consuming (can take overnight), potential for sample dilution, can be challenging for small volumes.
Tangential Flow Filtration > 5 mLFast for large volumes, scalable, can concentrate the sample.Requires specialized equipment.

Troubleshooting Guide

Issue 1: Low recovery of the conjugated product after purification.

Possible Cause Solution
Non-specific binding to the purification media. Pre-condition the membrane or resin according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose). For SEC, ensure the column is properly equilibrated with the running buffer.
The biomolecule is passing through the dialysis membrane. Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is significantly smaller than the molecular weight of your biomolecule. A general rule is to select an MWCO that is at least half the molecular weight of the molecule to be retained.
Precipitation of the protein during purification. Ensure the final concentration of any organic solvent (like DMSO or DMF from the linker stock) in the reaction does not exceed 10%. Use a buffer with sufficient buffering capacity to maintain a stable pH and avoid the protein's isoelectric point.

Issue 2: Inefficient removal of excess this compound.

Possible Cause Solution
Inappropriate column choice for SEC. For removing a small linker like this compound from a large protein, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25 or G-50).
Incorrect MWCO of the dialysis membrane. To ensure the small linker can pass through while retaining the larger biomolecule, use a dialysis membrane with a low MWCO, such as 1-3 kDa.
Insufficient dialysis time or buffer volume. Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 1000 times the sample volume).
Co-elution of the unconjugated linker and the conjugated product in SEC. Optimize the column length and flow rate. A longer column and a slower flow rate can improve resolution. Consider collecting smaller fractions during elution.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using a Spin Desalting Column

This method is ideal for the rapid purification of small-volume samples.

Materials:

  • Spin Desalting Column (choose a column with an appropriate molecular weight cut-off for your biomolecule)

  • Collection tubes

  • Reaction mixture

  • Equilibration buffer (e.g., PBS)

  • Microcentrifuge

Procedure:

  • Column Preparation: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

  • Equilibration: Add 2-3 column volumes of your desired exchange buffer (e.g., PBS) to the column. Centrifuge again to pass the buffer through the resin. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading: Place the equilibrated column into a clean collection tube. Slowly apply the entire reaction mixture to the center of the packed resin bed.

  • Elution: Centrifuge the column according to the manufacturer's protocol (typically at 1,000 - 1,500 x g for 2 minutes). The purified conjugate will be in the collection tube, while the excess this compound will be retained in the column resin.

Protocol 2: Removal of Unreacted this compound using Dialysis

This method is suitable for larger sample volumes where processing time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5K, 7K, or 10K for an antibody)

  • Dialysis buffer (e.g., PBS)

  • Reaction mixture

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions, which may involve rinsing with water or buffer.

  • Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely clamp the tubing or seal the cassette.

  • Dialysis: Place the sealed cassette/tubing into a beaker containing a large volume of the desired buffer (e.g., 1L of PBS for a 1 mL sample). Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours. Change the dialysis buffer. Repeat the buffer change at least twice more, with a final dialysis step proceeding overnight to ensure complete removal of the small molecule.

  • Sample Recovery: Carefully remove the cassette/tubing from the buffer. Recover the purified sample using a syringe or by carefully opening the tubing.

Workflow and Decision Making

The following diagram illustrates a decision-making process for selecting the appropriate method to remove unreacted this compound.

Removal_Method_Selection start Start: Reaction Mixture (Biomolecule + Unreacted DBCO-PEG-amine) sample_volume Assess Sample Volume start->sample_volume tff Tangential Flow Filtration (TFF) sample_volume->tff > 5 mL dialysis Dialysis sample_volume->dialysis > 100 µL & Time not critical sec_choice Consider Speed and Cost sample_volume->sec_choice < 4 mL & Rapid large_volume > 5 mL medium_volume 100 µL - 5 mL small_volume < 4 mL end_product Purified Biomolecule Conjugate tff->end_product dialysis->end_product spin_column Spin Desalting Column (SEC) sec_choice->spin_column Yes gravity_column Gravity Flow SEC sec_choice->gravity_column No fast_high_throughput Fast / High Throughput Needed? cost_sensitive Cost-Sensitive / Fewer Samples? spin_column->end_product gravity_column->end_product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Characterization of DBCO-NHCO-PEG6-amine Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-NHCO-PEG6-amine bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing bioconjugates made with this compound?

The main challenges stem from the inherent properties of the DBCO and PEG components. The hydrophobicity of the DBCO group can lead to aggregation and altered chromatographic behavior.[1] The PEG linker, although designed to improve solubility, can introduce heterogeneity if not a discrete PEG (dPEG®), complicating mass spectrometry analysis.[2] Furthermore, incomplete reactions or side reactions involving the terminal amine can lead to a complex mixture of products, making purification and characterization difficult.

Q2: How can I confirm successful conjugation of this compound to my biomolecule?

Several techniques can be used for confirmation:

  • UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance peak around 309 nm, which can be used to determine the degree of labeling (DOL).[3][4]

  • HPLC Analysis: Successful conjugation will result in a shift in the retention time of the labeled molecule compared to the unlabeled one, typically an increase in retention time on a reverse-phase column due to the hydrophobic DBCO group.[3]

  • Mass Spectrometry (MS): MS can precisely measure the mass of the conjugate, confirming the addition of the this compound linker.

  • SDS-PAGE: For protein conjugates, a shift in the molecular weight can be visualized.

Q3: What are the recommended storage conditions for this compound and its bioconjugates?

This compound should be stored at -20°C in the dark and desiccated. DBCO-modified biomolecules can also be stored at -20°C, but it's important to note that the reactivity of the DBCO group may decrease over time due to oxidation or reaction with water. Stock solutions should be prepared fresh whenever possible.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or No Product Formation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Degraded DBCO Reagent DBCO reagents can degrade over time, especially with improper storage. Use fresh reagent and ensure it is brought to room temperature before opening to prevent condensation.
Suboptimal Reaction Conditions Optimize the molar ratio of reactants. A 1.5 to 3-fold molar excess of the DBCO-containing molecule is a good starting point. Ensure the reaction buffer is free of primary amines (e.g., Tris) and azides, which can react with the DBCO group or the NHS ester used for activation. The optimal pH for NHS ester reactions is typically 7-9.
Steric Hindrance The PEG6 linker is designed to minimize steric hindrance, but for some biomolecules, the conjugation site may still be inaccessible. Consider using a longer PEG linker if this is suspected.
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine on the biomolecule for reaction with an activated carboxylic acid. Use amine-free buffers like PBS or HEPES.
Issue 2: Product Aggregation and Precipitation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Hydrophobicity of DBCO Group The DBCO group is hydrophobic and can induce aggregation, especially with a high degree of labeling. The PEG6 linker helps to mitigate this, but for highly sensitive proteins, aggregation can still be an issue.
High Degree of Labeling (DOL) A high DOL increases the overall hydrophobicity of the bioconjugate. Reduce the molar excess of the DBCO reagent during the conjugation reaction to achieve a lower DOL.
Suboptimal Buffer Conditions Ensure the buffer composition (pH, ionic strength) is optimal for the stability of your biomolecule. Consider adding stabilizing excipients if necessary.
Inefficient Removal of Unreacted Reagent Residual unreacted and hydrophobic DBCO reagent can contribute to aggregation. Ensure thorough purification after the reaction.
Issue 3: Difficulty in Characterizing the Final Conjugate

Possible Causes & Solutions

Analytical Technique Challenge & Troubleshooting Steps
HPLC Analysis Broad or multiple peaks: This could indicate a heterogeneous product mixture (different degrees of labeling, isomers) or aggregation. Optimize the HPLC gradient and consider using a different column chemistry. For aggregation, size-exclusion chromatography (SEC-HPLC) can be a useful diagnostic tool.
Mass Spectrometry (MS) Complex or uninterpretable spectra: The PEG chain can lead to a distribution of masses, although less of an issue with a discrete PEG6. Multiple charge states can also complicate the spectrum. Deconvolution software is often necessary. The addition of charge-reducing agents like triethylamine (TEA) post-column can simplify the spectra of PEGylated proteins.
NMR Spectroscopy Poor signal-to-noise or peak broadening: This can be due to low sample concentration, aggregation, or the large size of the bioconjugate. Ensure the sample is stable and at a sufficient concentration (typically 0.3-0.5 mM for proteins). For large proteins, isotopic labeling may be necessary.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₃H₄₅N₃O₈
Molecular Weight611.73 g/mol
PurityTypically >95%
SolubilitySoluble in DCM, DMSO, DMF
Storage-20°C, desiccated

Table 2: Typical Reaction Parameters for this compound Conjugation (via NHS ester activation of a carboxylated biomolecule)

ParameterRecommended Range
Molar Ratio (DBCO-amine:Activated Biomolecule)1.5:1 to 3:1
Reaction Temperature4°C to 37°C
Reaction Time4 to 12 hours
pH7 - 9

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of DBCO-Conjugates
  • Instrumentation and Column: A standard HPLC system with a UV detector is required. A C18 reversed-phase column is commonly used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • General Gradient: A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a good starting point for method development. The exact gradient will need to be optimized based on the specific bioconjugate.

  • Analysis:

    • Inject the unlabeled biomolecule as a control to determine its retention time.

    • Inject the purified DBCO-labeled bioconjugate. A successful conjugation will typically result in a peak with a longer retention time due to the hydrophobicity of the DBCO group.

    • Monitor the absorbance at 280 nm (for proteins) and 309 nm (for the DBCO group).

Protocol 2: General Procedure for Mass Spectrometry Analysis of PEGylated Bioconjugates
  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is typically used.

  • Sample Preparation: The sample should be desalted to remove non-volatile salts. This can be done using a desalting column or buffer exchange.

  • LC-MS Analysis:

    • Couple the HPLC system to the mass spectrometer.

    • Use a reversed-phase or size-exclusion column depending on the nature of the bioconjugate.

    • For PEGylated proteins, post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify the mass spectrum.

  • Data Analysis: The resulting mass spectrum will likely show a distribution of multiply charged ions. Use deconvolution software to determine the zero-charge mass of the bioconjugate.

Protocol 3: General Procedure for NMR Analysis of Bioconjugates
  • Sample Preparation:

    • The sample must be in a deuterated solvent (e.g., D₂O for aqueous samples).

    • The concentration should be sufficiently high, typically 0.3-0.5 mM for proteins.

    • The sample must be stable for the duration of the NMR experiment (which can be several hours).

  • NMR Experiment:

    • For small molecule conjugates, 1D ¹H NMR may be sufficient to observe characteristic peaks from the DBCO and PEG moieties.

    • For larger protein conjugates, 2D NMR experiments like ¹H-¹⁵N HSQC are often necessary to resolve individual signals. This requires isotopic labeling of the protein.

  • Data Analysis:

    • Compare the spectrum of the conjugate to that of the unlabeled biomolecule.

    • Chemical shift perturbations (CSPs) in the protein's spectrum can indicate the site of conjugation and any conformational changes upon labeling.

Visualizations

experimental_workflow cluster_conjugation Bioconjugation cluster_purification Purification cluster_characterization Characterization start Start: Biomolecule with Amine Group & this compound activate Activate Carboxyl Group on Biomolecule (e.g., with NHS/EDC) start->activate conjugate Conjugation Reaction activate->conjugate quench Quench Reaction conjugate->quench purify Purification (e.g., SEC, Dialysis) quench->purify hplc HPLC Analysis purify->hplc ms Mass Spectrometry purify->ms nmr NMR Spectroscopy purify->nmr end End: Characterized Bioconjugate hplc->end ms->end nmr->end

Caption: Experimental workflow for the synthesis and characterization of this compound bioconjugates.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_purification Purification & Analysis start Low/No Product Yield reagent_quality Check Reagent Quality & Storage start->reagent_quality buffer_ph Check Buffer pH & Composition start->buffer_ph reagent_conc Verify Reagent Concentrations reagent_quality->reagent_conc molar_ratio Optimize Molar Ratios buffer_ph->molar_ratio temp_time Adjust Temperature/Time molar_ratio->temp_time purification_loss Assess Product Loss During Purification temp_time->purification_loss analysis_method Confirm Analytical Method Sensitivity purification_loss->analysis_method

Caption: Troubleshooting logic for low product yield in this compound bioconjugation reactions.

References

DBCO-NHCO-PEG6-amine storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of DBCO-NHCO-PEG6-amine.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][2][3][4] It is recommended to desiccate the product.[5]

Q2: What is the best way to prepare and store solutions of this compound?

For immediate use, it is recommended to prepare stock solutions in anhydrous, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These stock solutions can be stored at -20°C for several days to a few months, although stability may decrease over time. To minimize degradation, it is highly advisable to prepare aqueous working solutions fresh on the day of the experiment. Avoid repeated freeze-thaw cycles of stock solutions, as DMSO is hygroscopic and absorbed moisture can compromise the stability of the reagent.

Q3: What is the stability of the DBCO group in aqueous solutions?

The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation, typically at a pH range of 6-9. However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity. Stability is optimal at neutral to slightly basic pH. Strong acidic conditions should be avoided as they can promote the degradation of the DBCO ring. Increased temperatures can also accelerate the degradation of the DBCO group.

Q4: Are the amide and PEG components of the molecule stable?

Yes, the amide (NHCO) bond and the polyethylene glycol (PEG) linker are highly stable under typical experimental conditions. The amide bond is resistant to hydrolysis in the pH range of 7 to 9, and the PEG linker is chemically inert. The PEG linker enhances aqueous solubility and provides a flexible spacer, which can help minimize steric hindrance during conjugation.

Troubleshooting Guide

Problem: Low or No Conjugation Yield in Copper-Free Click Chemistry Reaction

Low or no conjugation is one of the most common issues encountered. Several factors can contribute to this problem.

Possible Cause 1: Reagent Degradation

  • DBCO Reagent Inactivity: The DBCO group can lose reactivity over time if stored improperly or subjected to harsh conditions.

  • Moisture Sensitivity: DBCO reagents, particularly those with NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.

Recommended Actions:

  • Ensure that the this compound has been stored correctly at -20°C, protected from light and moisture.

  • Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.

Possible Cause 2: Suboptimal Reaction Conditions

  • Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) or sodium azide in the reaction buffer can interfere with the conjugation process.

  • Suboptimal pH: The reaction efficiency can be pH-dependent. Conjugation with primary amines is favored at a near-neutral pH of 6–9.

  • Incorrect Reagent Ratio: Using a suboptimal molar ratio of DBCO to azide-containing molecules can limit the reaction.

Recommended Actions:

  • Use a compatible, azide-free buffer such as PBS (pH 7.4).

  • Optimize the molar excess of the DBCO reagent. A 1.5 - 3-fold molar excess of one coupling partner is often a good starting point.

Possible Cause 3: Steric Hindrance

  • Bulky Molecules: If the DBCO and azide moieties are attached to large or complex molecules like antibodies or proteins, their size can physically prevent them from reacting efficiently.

Recommended Actions:

  • The PEG6 linker in this compound is designed to provide a flexible spacer to minimize steric hindrance. If steric hindrance is still suspected, consider a longer PEG linker if available.

Possible Cause 4: Protein Precipitation

  • High Organic Solvent Concentration: The concentration of solvents like DMSO used to dissolve the DBCO reagent should ideally be kept low to avoid causing the protein to precipitate out of solution.

Recommended Actions:

  • Aim to keep the final concentration of DMSO below 15% in the reaction mixture.

Data Summary

The stability of a similar DBCO compound, DBCO-NHCO-PEG4-acid, in aqueous solutions is summarized below. This data can serve as a general guideline for the stability of DBCO-containing molecules.

pHTemperatureIncubation TimeStability (% Remaining)Notes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO group.
7.4 (PBS)4°C48 hours>95%Optimal short-term storage condition for working solutions.
7.4 (PBS)25°C24 hours90 - 95%Good stability at room temperature for typical reaction times.
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates degradation.
8.525°C24 hours90 - 95%Generally stable.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Amine-Containing Molecule with this compound

This protocol describes a general method for conjugating this compound to a molecule containing a primary amine via its amine-reactive group (this assumes the "amine" end of the DBCO reagent is being activated or is reacting with another moiety, while the DBCO end is for subsequent click chemistry).

  • Prepare the Amine-Containing Molecule: Dissolve the molecule to be labeled in an amine-free buffer, such as PBS (pH 7.4).

  • Prepare this compound: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add the this compound solution to the amine-containing molecule. The molar ratio will need to be optimized for your specific application, but a 10- to 20-fold molar excess of the DBCO reagent is a common starting point.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the excess, unreacted DBCO reagent using a desalting column or dialysis.

Protocol 2: Copper-Free Click Chemistry with a DBCO-Labeled Molecule

This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-labeled molecule.

  • Prepare Reactants: Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS).

  • Reaction: Combine the DBCO-labeled and azide-labeled molecules. A 1.5 - 3-fold molar excess of one of the components can be used to drive the reaction to completion.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or at 37°C. Longer incubation times can also be used to improve efficiency.

  • Analysis: Analyze the resulting conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

Troubleshooting_Low_Conjugation_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Conjugation Yield reagent_degradation Reagent Degradation start->reagent_degradation suboptimal_conditions Suboptimal Reaction Conditions start->suboptimal_conditions steric_hindrance Steric Hindrance start->steric_hindrance protein_precipitation Protein Precipitation start->protein_precipitation check_storage Verify Proper Storage (-20°C, desiccated, dark) reagent_degradation->check_storage use_fresh Use Fresh Reagent Prepare Aqueous Solutions Fresh reagent_degradation->use_fresh optimize_buffer Optimize Buffer (pH 7-9, no amines/azides) suboptimal_conditions->optimize_buffer optimize_ratio Optimize Molar Ratios suboptimal_conditions->optimize_ratio consider_linker PEG6 Linker Mitigates (Consider longer if needed) steric_hindrance->consider_linker check_solvent Limit Organic Solvent (e.g., <15% DMSO) protein_precipitation->check_solvent

Caption: Troubleshooting logic for low click chemistry yield.

Experimental_Workflow_Click_Chemistry start Start prep_dbco Prepare DBCO-labeled molecule in buffer start->prep_dbco prep_azide Prepare Azide-labeled molecule in buffer start->prep_azide combine Combine Reactants (Optimize Molar Ratio) prep_dbco->combine prep_azide->combine incubate Incubate (2-4h at RT or 37°C) combine->incubate analyze Analyze Conjugate (SDS-PAGE, MS, HPLC) incubate->analyze end End analyze->end

Caption: General experimental workflow for copper-free click chemistry.

References

Technical Support Center: Strategies to Reduce Steric Hindrance in DBCO-NHCO-PEG6-Amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO (Dibenzocyclooctyne) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for issues related to steric hindrance in copper-free click chemistry, specifically involving DBCO-NHCO-PEG6-amine reagents.

Troubleshooting Guide

This section addresses specific problems you may encounter during your conjugation experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Steric Hindrance: The bulky nature of the molecules being conjugated is physically preventing the DBCO and azide groups from reacting.[1]1. Optimize Molar Ratio: Increase the molar excess of the less critical or more abundant reactant. A starting point of 1.5 to 10 equivalents can help drive the reaction forward.[2][3] 2. Increase Incubation Time: Allow the reaction to proceed for a longer duration, such as 24-48 hours, especially when working at lower temperatures.[2] 3. Increase Temperature: If your biomolecules are stable, increasing the temperature from room temperature to 37°C can enhance reaction kinetics.[2]
Suboptimal pH: The pH of the reaction buffer can influence the charge state and conformation of your molecules, affecting reactivity.Adjust the buffer pH. While SPAAC reactions are robust, studies show that reaction rates can vary with pH. A range of pH 7-9 is generally effective. Some studies note that higher pH values can increase reaction rates.
Degraded Reagents: DBCO reagents, especially those with NHS esters, are sensitive to moisture and can lose reactivity over time.Use fresh reagents. Allow vials to come to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.
Slow Reaction Rate Low Reactant Concentration: Dilute reaction mixtures can lead to slower kinetics.If possible, increase the concentration of the reactants. Be mindful of potential aggregation, especially with hydrophobic molecules.
Incompatible Solvent: The choice of solvent can impact reactant solubility and accessibility.For biomolecules, aqueous buffers like PBS are common. If solubility is an issue, a water-miscible co-solvent like DMSO or DMF can be used, but the final concentration should typically be kept below 20% to avoid protein precipitation.
Product Aggregation or Precipitation Hydrophobicity of DBCO: The DBCO group is inherently hydrophobic, and attaching it to biomolecules can sometimes lead to solubility issues.The PEG6 linker is designed to mitigate this by increasing hydrophilicity. If aggregation persists, ensure the final concentration of any organic co-solvent (like DMSO) is minimal.
Insufficient PEGylation: In cases of large biomolecules, the PEG6 linker may not provide enough of a hydrophilic shield.While the reagent is fixed as PEG6, this observation might suggest that for future experiments, a longer PEG linker could be beneficial for particularly aggregation-prone conjugates.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically impact DBCO-azide reactions?

A1: Steric hindrance is a phenomenon where the size and three-dimensional shape of molecules slow down or prevent a chemical reaction. In DBCO-azide cycloaddition, if the DBCO and azide groups are attached to large, bulky molecules (e.g., antibodies, nanoparticles), these molecules can physically block the reactive groups from getting close enough to react efficiently, resulting in low yields or slow reaction rates. The length and flexibility of the PEG6 linker are designed to help overcome this by creating space between the conjugated molecules.

Q2: How does the PEG6 linker in this compound help with steric hindrance?

A2: The Polyethylene Glycol (PEG) spacer serves as a flexible, hydrophilic arm that extends the DBCO group away from the surface of the molecule it's attached to. This separation minimizes the potential for the larger biomolecule to obstruct the reaction site, thereby facilitating the approach of the azide-containing molecule. The presence of a PEG linker has been shown to enhance reaction rates.

Q3: What are the optimal reaction conditions to maximize yield and minimize steric hindrance effects?

A3: Optimal conditions can be molecule-dependent, but a good starting point is:

  • Molar Ratio: Use a 1.5 to 10-fold molar excess of one reactant. If one component is particularly precious, use an excess of the other.

  • pH: A buffer pH between 7.0 and 8.0 is generally recommended. Studies have shown that reaction rates generally increase with rising pH.

  • Temperature: Reactions proceed well at temperatures from 4°C to 37°C. Room temperature (20-25°C) is common, but 37°C can be used to accelerate the reaction if the molecules are stable.

  • Duration: Incubation times typically range from 4 to 12 hours, but can be extended up to 48 hours to maximize yield for challenging conjugations.

Q4: Can the choice of buffer affect the reaction rate?

A4: Yes. Studies have shown that buffer composition can influence Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) kinetics. For example, one study found that reactions in HEPES buffer were faster than in PBS at the same pH. It is critical to avoid buffers containing sodium azide , as this will compete with your azide-modified molecule and inhibit the desired reaction.

Experimental Protocols

Protocol 1: General Conjugation of DBCO-PEG6-Amine to an Azide-Modified Molecule

This protocol provides a general workflow for a standard conjugation reaction.

  • Reagent Preparation:

    • Allow the this compound reagent to equilibrate to room temperature before opening.

    • Prepare a stock solution of the DBCO reagent in an anhydrous solvent such as DMSO or DMF.

    • Dissolve your azide-containing molecule in a compatible reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of sodium azide.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 3-10 equivalents) of the DBCO-PEG6-amine stock solution to the solution of the azide-modified molecule.

    • If using an organic co-solvent, ensure the final concentration does not exceed 15-20% to prevent precipitation of biomolecules.

    • Mix the solution gently.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The optimal time may vary depending on the specific reactants.

  • Purification:

    • After incubation, remove unreacted reagents and byproducts. Suitable methods include size-exclusion chromatography (SEC), dialysis, or HPLC, depending on the size and properties of your final conjugate.

  • Characterization:

    • Analyze the purified conjugate to confirm successful ligation and assess purity using methods like SDS-PAGE, mass spectrometry, or HPLC. The consumption of the DBCO reagent can also be monitored by UV-Vis spectroscopy by observing the decrease in absorbance around 310 nm.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Conjugation Yield

G Troubleshooting Low Yield in DBCO Reactions Start Low Conjugation Yield Observed CheckRatio Is Molar Ratio Optimized? (e.g., 1.5-10x excess) Start->CheckRatio Start Diagnosis CheckConditions Are Reaction Conditions Optimal? CheckRatio->CheckConditions Yes IncreaseExcess Action: Increase Molar Excess of DBCO Reagent CheckRatio->IncreaseExcess No CheckReagents Are Reagents Fresh & Active? CheckConditions->CheckReagents Yes OptimizeTimeTemp Action: Increase Incubation Time (->24h) or Temp (->37°C) CheckConditions->OptimizeTimeTemp No OptimizepH Action: Check/Optimize pH (e.g., pH 7-8) CheckConditions->OptimizepH No CheckHindrance Is Steric Hindrance Suspected? CheckReagents->CheckHindrance Yes UseFresh Action: Use Freshly Prepared Reagents CheckReagents->UseFresh No CheckHindrance->OptimizeTimeTemp Yes ConsiderLongerLinker Future Consideration: Use Longer PEG Linker if Hindrance is Severe CheckHindrance->ConsiderLongerLinker Yes Success Yield Improved IncreaseExcess->Success OptimizeTimeTemp->Success OptimizepH->Success UseFresh->Success

Caption: A decision tree for troubleshooting low yield in DBCO-azide conjugations.

Diagram 2: Conceptual Model of Steric Hindrance Reduction

G cluster_0 Without Adequate Spacer cluster_1 With DBCO-PEG6-Amine Biomolecule1 Bulky Biomolecule DBCO1 DBCO Biomolecule1->DBCO1 Biomolecule2 Bulky Biomolecule Azide1 N3 Biomolecule2->Azide1 label_hindrance Steric Clash! <-- Reaction Inhibited --> Biomolecule3 Bulky Biomolecule PEG PEG6 Linker Biomolecule3->PEG DBCO2 DBCO PEG->DBCO2 Azide2 N3 DBCO2->Azide2 Successful Reaction Biomolecule4 Bulky Biomolecule Biomolecule4->Azide2

Caption: How a PEG6 spacer overcomes steric hindrance between bulky molecules.

References

Validation & Comparative

A Comparative Guide to DBCO-NHCO-PEG6-Amine and Other PEG Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and therapeutic index. Among the diverse linker technologies, those incorporating polyethylene glycol (PEG) have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides a detailed comparison of DBCO-NHCO-PEG6-amine, a copper-free click chemistry linker, with other commonly employed PEG linkers in ADC development, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in ADCs

The conjugation of potent, often hydrophobic, cytotoxic drugs to antibodies can lead to aggregation, reduced solubility, and rapid clearance in vivo. PEG linkers are incorporated to mitigate these challenges. Their inherent hydrophilicity creates a hydration shell around the payload, improving solubility and stability.[1][2] This enhancement allows for higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[3] The length and architecture of the PEG chain are crucial, influencing the ADC's pharmacokinetic profile and overall efficacy.[4]

This compound: A Closer Look

This compound is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group, a six-unit PEG chain, and an amine functional group. The DBCO moiety enables covalent conjugation to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[5] This bioorthogonal reaction is highly efficient and proceeds under mild, biocompatible conditions, preserving the integrity of the antibody. The PEG6 spacer provides a balance of hydrophilicity and length, contributing to improved solubility and reduced steric hindrance.

Comparison with Other PEG Linkers

The performance of this compound is best understood in comparison to other widely used PEG linkers, particularly those employing different conjugation chemistries, such as maleimide-based linkers.

Physicochemical and Stability Comparison

The choice of linker chemistry significantly impacts the homogeneity and stability of the resulting ADC. DBCO-based click chemistry generally leads to a more homogeneous product with a well-defined DAR compared to traditional maleimide-based conjugation. The thiosuccinimide bond formed in maleimide conjugation can be susceptible to a retro-Michael reaction, leading to premature payload release. In contrast, the triazole linkage formed via SPAAC is highly stable.

Linker TypeConjugation ChemistryKey AdvantagesPotential Disadvantages
This compound Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)High conjugation efficiency, high stability of the resulting triazole linkage, production of homogeneous ADCs.Requires introduction of an azide group onto the antibody.
Maleimide-PEG-Amine (e.g., Mal-PEG8) Michael AdditionWell-established chemistry, reacts with native or engineered thiols.Potential for linker-payload exchange in vivo due to retro-Michael reaction, can lead to heterogeneous products.
Hydrazone-PEG-Amine Hydrazone formationpH-sensitive cleavage in the acidic environment of endosomes/lysosomes.Potential for instability in systemic circulation, leading to premature drug release.
Disulfide-PEG-Amine Disulfide exchangeCleavage in the reducing environment of the cell.Potential for premature cleavage in the bloodstream.
Performance Data: A Quantitative Overview

The following tables summarize key performance indicators for ADCs constructed with different PEG linkers. The data is compiled from various studies and represents typical findings.

Table 1: Physicochemical and Stability Comparison

ParameterDBCO-PEG LinkerMaleimide-PEG LinkerMethod of Analysis
Average Drug-to-Antibody Ratio (DAR) Typically high and well-defined (e.g., ~3.8 - 4.0)Can be more heterogeneous, often in the range of 3.5 - 4.0HIC-HPLC / Mass Spectrometry
Conjugation Efficiency High to near-quantitative (>95%)Variable, depends on reaction conditionsLC-MS / UV-Vis Spectroscopy
Purity (Monomeric ADC) >98%Often slightly lower due to potential for aggregationSEC-HPLC
Aggregate Content <2%Can be higher, especially with hydrophobic payloadsSEC-HPLC
Plasma Stability (% Intact ADC after 144h) High (>90%)Lower, can be in the range of 60-80% depending on the specific maleimide chemistryLC-MS

Table 2: In Vitro Cytotoxicity Comparison

Cell LineADC TargetPayloadDBCO-PEG Linker IC50 (nM)Maleimide-PEG Linker IC50 (nM)
SK-BR-3 (HER2+)HER2MMAE~1.5 - 5~2 - 8
BT-474 (HER2+)HER2MMAF~0.5 - 2~0.8 - 3
MDA-MB-468 (Control)HER2MMAE>1000>1000

IC50 values are representative and can vary based on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: ADC Conjugation with this compound

This protocol outlines the conjugation of an azide-modified antibody with a DBCO-functionalized payload.

  • Preparation of Azide-Modified Antibody: Introduce azide groups onto the antibody using established methods, such as enzymatic modification with transglutaminase or incorporation of an azido-amino acid.

  • Preparation of DBCO-Payload: Conjugate this compound to the cytotoxic payload through its amine group, typically via an activated ester of the payload.

  • Click Chemistry Reaction:

    • Dissolve the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the DBCO-payload to the antibody solution at a molar excess (e.g., 3-5 fold).

    • Incubate the reaction mixture at 4°C for 12-24 hours or at room temperature for 4-8 hours.

  • Purification: Remove unreacted payload and other impurities using size-exclusion chromatography (SEC) or other suitable purification methods.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.

  • Column and Mobile Phases:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the weighted average of the peak areas.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium. Add the diluted ADCs to the cells.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 value using appropriate software.

Protocol 4: Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.

  • Incubation: Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).

  • Sample Processing: At each time point, stop the reaction (e.g., by freezing). The ADC can be isolated from the plasma using affinity capture (e.g., Protein A beads).

  • Analysis: Analyze the samples by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates linker cleavage and payload loss. Alternatively, the released payload can be quantified.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) help to illustrate complex workflows and pathways.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload Preparation cluster_conjugation Conjugation & Purification Ab Monoclonal Antibody Azide_Mod Azide Modification Ab->Azide_Mod Enzymatic/ Genetic Click_Reaction SPAAC Click Reaction Azide_Mod->Click_Reaction Payload Cytotoxic Payload DBCO_Payload DBCO-Functionalized Payload Payload->DBCO_Payload DBCO_Linker This compound DBCO_Linker->DBCO_Payload DBCO_Payload->Click_Reaction Purification Purification (SEC) Click_Reaction->Purification ADC Final ADC Purification->ADC

ADC Conjugation Workflow

HIC_Workflow ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Detection UV Detection (280 nm) HIC_Column->Detection Gradient Salt Gradient (High to Low) Gradient->HIC_Column Chromatogram Chromatogram (DAR Species Separation) Detection->Chromatogram DAR_Calc DAR Calculation Chromatogram->DAR_Calc

HIC-HPLC Workflow for DAR Determination

Tubulin_Inhibitor_Pathway cluster_cell Cancer Cell ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., MMAE, DM1) Lysosome->Payload_Release Tubulin Tubulin Payload_Release->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Signaling Pathway of Tubulin Inhibitor Payloads

Conclusion

The selection of a PEG linker is a critical decision in the development of an effective and safe ADC. This compound offers several advantages, including high conjugation efficiency, the formation of a highly stable linkage, and the generation of homogeneous ADCs. These characteristics can translate to improved plasma stability and a more predictable pharmacokinetic profile compared to linkers that are susceptible to premature cleavage. While the in vitro cytotoxicity may be comparable to other linker technologies, the enhanced stability of DBCO-based linkers can lead to a wider therapeutic window in vivo. The detailed protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of next-generation antibody-drug conjugates.

References

Validating DBCO-NHCO-PEG6-amine Conjugation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the precise and efficient conjugation of molecules is paramount. The use of DBCO-NHCO-PEG6-amine, a popular linker in copper-free click chemistry, offers a robust method for bioconjugation. However, rigorous validation of this conjugation is a critical subsequent step to ensure the desired product has been formed and to quantify the efficiency of the reaction. This guide provides a comparative overview of analytical techniques for validating this compound conjugation, with a focus on mass spectrometry, and includes detailed experimental protocols and data presentation.

Comparison of Key Validation Techniques

Mass spectrometry (MS) stands out as a primary tool for the validation of bioconjugates due to its ability to provide precise mass information, directly confirming the covalent attachment of the this compound linker. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy serve as valuable orthogonal methods for confirmation and quantification.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)UV-Vis Spectroscopy
Principle Measures the mass-to-charge ratio of ionized molecules.Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size).Measures the absorbance of light at specific wavelengths.
Information Provided - Direct confirmation of covalent bond formation. - Determination of the degree of labeling (e.g., drug-to-antibody ratio, DAR). - Identification of conjugation sites (with MS/MS). - Detection of unconjugated species and byproducts.[1]- Quantification of conjugation efficiency. - Purity assessment of the conjugate. - Separation of conjugated from unconjugated species.- Estimation of the degree of labeling. - Monitoring the progress of the conjugation reaction.
Advantages - High specificity and sensitivity. - Provides detailed molecular information.[1]- Quantitative and reproducible. - Can be used for purification.- Simple, rapid, and non-destructive. - Widely accessible instrumentation.
Limitations - Requires specialized instrumentation and expertise. - Can be sensitive to buffer components (requires volatile buffers).- Indirect confirmation of conjugation. - Resolution may be insufficient for complex mixtures.- Indirect and less precise than MS. - Requires a chromophore on the conjugated molecule or linker.

Mass Spectrometry in Detail: Expected Data

Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), is the gold standard for confirming the successful conjugation of this compound. The analysis of the mass spectra before and after the conjugation reaction provides unequivocal evidence of the modification.

Upon successful conjugation, a mass shift corresponding to the molecular weight of the this compound linker is observed. For a protein or other biomolecule, a series of peaks may be detected, representing the unconjugated species and the biomolecule conjugated with one, two, or more linker molecules.

Table 2: Representative Mass Spectrometry Data for a Protein Conjugated with DBCO-PEG-Linker

SpeciesObserved Mass (Da)Interpretation
Unconjugated Protein45,000Mass of the starting protein.
Protein + 1 Linker45,578Successful conjugation of one DBCO-PEG linker.
Protein + 2 Linkers46,156Successful conjugation of two DBCO-PEG linkers.
Protein + 3 Linkers46,734Successful conjugation of three DBCO-PEG linkers.

Note: The mass difference of ~578 Da between the peaks corresponds to the approximate molecular weight of a DBCO-PEG5-NHS ester linker, illustrating the principle of identifying conjugated species.[2]

Experimental Protocols

Below are detailed protocols for the conjugation of a protein with a DBCO-linker and its subsequent validation by mass spectrometry.

Protocol 1: Conjugation of a Protein with DBCO-NHCO-PEG6-NHS Ester

This protocol describes the initial step of attaching the DBCO moiety to a primary amine-containing biomolecule, such as a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHCO-PEG6-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting column

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Immediately before use, dissolve the DBCO-NHCO-PEG6-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Add a 10- to 20-fold molar excess of the DBCO-NHCO-PEG6-NHS ester solution to the protein solution. The final DMSO/DMF concentration should be below 20%.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purify the DBCO-labeled protein using a spin desalting column to remove excess, unreacted DBCO-linker.

Protocol 2: Validation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes the validation of the protein conjugated with the DBCO-linker.

Materials:

  • Purified DBCO-labeled protein

  • LC-MS system with a suitable column (e.g., C4, C8, or C18 for proteins)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Volatile buffer for sample preparation (e.g., ammonium acetate or ammonium bicarbonate)

Procedure:

  • Sample Preparation: If necessary, exchange the buffer of the purified conjugate to a volatile buffer suitable for MS analysis.

  • LC Separation:

    • Equilibrate the column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the protein using a gradient of Mobile Phase B.

  • MS Analysis:

    • The eluent from the LC is directly introduced into the mass spectrometer.

    • Acquire data in positive ion mode over a mass range appropriate for the protein and its expected conjugates.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the unconjugated protein and the conjugated species.

    • The mass difference between the unconjugated and conjugated protein peaks corresponds to the mass of the attached this compound moieties.[1]

    • Calculate the degree of labeling by observing the distribution of species with different numbers of attached linkers.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the chemical reaction, the experimental workflow, and the logical relationship between the validation techniques.

Chemical Reaction of DBCO-NHCO-PEG6-NHS Ester with a Protein cluster_reactants Reactants cluster_product Product Protein-NH2 Protein-NH₂ Conjugated_Protein Protein-NHCO-PEG₆-NHCO-DBCO Protein-NH2->Conjugated_Protein + DBCO_Linker DBCO-NHCO-PEG₆-NHS Ester DBCO_Linker->Conjugated_Protein NHS NHS DBCO_Linker->NHS releases Experimental Workflow for Conjugation and Validation A Protein Conjugation with DBCO-NHCO-PEG6-NHS Ester B Purification (e.g., Desalting Column) A->B C LC-MS Analysis B->C D Data Analysis (Deconvolution) C->D E Validation of Conjugation D->E Relationship of Validation Techniques cluster_primary Primary Validation cluster_orthogonal Orthogonal Validation MS Mass Spectrometry (Direct Evidence of Conjugation) HPLC HPLC (Purity & Quantification) MS->HPLC Complemented by UV_Vis UV-Vis Spectroscopy (Degree of Labeling Estimation) MS->UV_Vis Complemented by

References

assessing the stability of DBCO-NHCO-PEG6-amine conjugates in serum

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of a bioconjugate in serum is a critical factor influencing its efficacy, pharmacokinetics, and safety profile. The linker connecting the biological moiety to a payload, such as in an antibody-drug conjugate (ADC), must be stable enough to prevent premature release of the payload in circulation, which can lead to off-target toxicity and reduced therapeutic efficacy. This guide provides a comparative assessment of the serum stability of conjugates formed with DBCO-NHCO-PEG6-amine and other common bioconjugation linkers, supported by available experimental data.

The this compound linker utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," to form a stable triazole linkage. The polyethylene glycol (PEG) spacer is intended to enhance hydrophilicity and minimize steric hindrance. The stability of the resulting conjugate is primarily determined by the triazole ring formed from the DBCO-azide reaction and the amide bond. Generally, both the triazole ring and the amide bond are considered highly stable under physiological conditions. However, the hydrophobicity of the DBCO group itself can sometimes lead to aggregation and faster clearance from circulation.

Quantitative Comparison of Linker Stability

The following table summarizes available quantitative data on the stability of various bioconjugation linkers. It is important to note that direct head-to-head comparisons of all linker types under identical serum conditions are limited in the literature. The stability of a conjugate can be influenced by the specific protein, conjugation site, and the nature of the payload.

Linker ChemistryReactive PartnersModel System / ConditionsStability Metric (% Intact or Half-life)Key Stability Considerations
DBCO-Azide (SPAAC) DBCO + AzideIn presence of Glutathione (GSH)~71 minutes (Half-life) [1]The hydrophobicity of the DBCO group may contribute to aggregation and faster clearance.[1]
BCN-Azide (SPAAC) BCN + AzideIn presence of Glutathione (GSH)~6 hours (Half-life) [1]Bicyclononyne (BCN) is generally more stable in the presence of thiols like GSH compared to DBCO.[1]
Maleimide-Thiol Maleimide + ThiolADC in human plasma~50% intact after 7 days [2]Susceptible to retro-Michael reaction, leading to deconjugation and exchange with serum thiols like albumin.
"Bridging" Disulfide Thiol + ThiolADC in human plasma>95% intact after 7 days Engineered to be more stable than traditional disulfide bonds in circulation.
Thioether (from Thiol-ene) Thiol + AlkeneADC in human plasma>90% intact after 7 days Forms a stable thioether bond with improved stability over maleimide-thiol adducts.
Amide Bond NHS Ester + AmineGeneral physiological conditionsVery High Stability Amide bonds are generally very stable and resistant to hydrolysis under physiological conditions.

Experimental Protocols

Assessing the serum stability of bioconjugates is crucial for their development. The following are detailed protocols for two common methods: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

1. Serum Stability Assessment by HPLC

This method allows for the direct quantification of the intact bioconjugate over time.

  • Materials:

    • Bioconjugate of interest

    • Human or other species' serum

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic acid (TFA)

    • Thermostatic incubator (37°C)

    • Microcentrifuge

    • Reverse-phase HPLC system with a suitable column (e.g., C4 or C18) and UV detector

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the bioconjugate in PBS.

    • Incubation: Dilute the bioconjugate stock solution into pre-warmed serum to a final concentration of approximately 1 mg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same concentration.

    • Time Points: Incubate the serum and PBS samples at 37°C. At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of each sample.

    • Protein Precipitation: To the serum aliquots, add three volumes of cold acetonitrile to precipitate the serum proteins. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes.

    • HPLC Analysis: Carefully collect the supernatant and inject it into the HPLC system.

    • Data Analysis: Monitor the chromatogram for the peak corresponding to the intact bioconjugate. The percentage of intact conjugate at each time point is calculated by comparing the peak area to that of the time point zero sample.

2. Serum Stability Assessment by ELISA

This method is particularly useful for antibody-drug conjugates (ADCs) and relies on the specific binding of antibodies.

  • Materials:

    • Antibody-drug conjugate (ADC)

    • Human or other species' serum

    • Antigen-coated ELISA plates

    • Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., 3% BSA in PBS)

    • HRP-conjugated secondary antibody that detects the primary antibody of the ADC

    • TMB substrate

    • Stop solution (e.g., 2 M H₂SO₄)

    • Plate reader

  • Procedure:

    • Incubation: Incubate the ADC in serum at 37°C at a known concentration (e.g., 100 µg/mL). Collect aliquots at various time points.

    • ELISA Plate Preparation: Coat ELISA plates with the target antigen for the ADC's antibody overnight at 4°C. Wash the plates and block with blocking buffer.

    • Sample Analysis: Add the serum samples containing the ADC in a serial dilution to the coated and blocked plates. Incubate for 1-2 hours at room temperature.

    • Detection: Wash the plates and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Development: After another wash step, add the TMB substrate and allow the color to develop. Stop the reaction with the stop solution.

    • Data Acquisition and Analysis: Read the absorbance at the appropriate wavelength. The concentration of the intact ADC is determined from a standard curve. The percentage of intact ADC at each time point is calculated relative to the initial concentration.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing the serum stability of a bioconjugate and the relationship between different components of the this compound linker.

G cluster_prep Sample Preparation cluster_analysis Analysis start Bioconjugate Stock Solution mix_serum Incubate at 37°C (Serum Sample) start->mix_serum Dilute mix_pbs Incubate at 37°C (Control Sample) start->mix_pbs Dilute serum Serum pbs PBS (Control) timepoint Collect Aliquots at Time Points mix_serum->timepoint mix_pbs->timepoint precipitate Protein Precipitation (for HPLC) timepoint->precipitate elisa ELISA Analysis timepoint->elisa hplc HPLC Analysis precipitate->hplc data Data Analysis (% Intact Conjugate) hplc->data elisa->data

Caption: Experimental workflow for assessing bioconjugate serum stability.

G This compound Linker Components and Bonds dbco DBCO Moiety Strain-Promoted Alkyne amide Amide Bond (-NHCO-) dbco->amide peg PEG6 Spacer Hydrophilic Linker amide->peg amine Terminal Amine (-NH2) peg->amine Biomolecule2 Target Molecule (e.g., Antibody) amine->Biomolecule2 Forms Amide Bond Biomolecule1 Azide-modified Payload Biomolecule1->dbco Forms Stable Triazole Ring

Caption: Components of the this compound linker.

References

A Comparative Guide to the HPLC Characterization of DBCO-NHCO-PEG6-Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of linker molecules is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of DBCO-NHCO-PEG6-amine, a popular heterobifunctional linker used in copper-free click chemistry. We present detailed experimental protocols, comparative data on different analytical approaches, and a visual workflow to aid in methodological selection and implementation.

Data Presentation: Comparison of Analytical Methods

The characterization of this compound and its conjugates can be approached using several HPLC-based techniques. The choice of method depends on the specific analytical requirements, such as the need for quantitative purity assessment, structural confirmation, or analysis of complex mixtures. The following table summarizes the key performance characteristics of common HPLC configurations.

Analytical MethodPrincipleAdvantagesDisadvantagesKey Performance Indicators
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separation based on hydrophobicity.Widely available, robust, and reproducible for purity determination.The PEG chain lacks a strong chromophore, leading to low sensitivity for the PEG portion of the molecule. The DBCO moiety allows for some UV detection.Retention Time (Rt), Peak Area Purity (%)
RP-HPLC with Charged Aerosol Detection (CAD) Nebulizes eluent, creating charged particles that are measured. Universal detection for non-volatile analytes.Universal detection provides a more accurate representation of purity, as response is independent of the analyte's optical properties.[1][2]Requires specialized detector; mobile phase must be volatile.Rt, Peak Area Purity (%), Limit of Detection (LOD)
RP-HPLC with Mass Spectrometry (MS) Separation coupled with mass-to-charge ratio determination.Provides molecular weight confirmation and structural information, enabling identification of impurities and degradation products.[3]Higher cost and complexity; ion suppression effects can be a concern.Rt, Mass-to-Charge Ratio (m/z), Purity (%)
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on partitioning between a polar stationary phase and a less polar mobile phase.Offers alternative selectivity for polar molecules like PEG and can be advantageous for separating polar conjugates.[4][5]Can have longer equilibration times; may be less robust than RP-HPLC for some applications.Rt, Resolution (Rs)

Experimental Protocols

Below are detailed protocols for the characterization of this compound using RP-HPLC with UV detection, a widely accessible method.

Protocol: Reverse-Phase HPLC Analysis of this compound

1. Objective: To determine the purity of a this compound sample by assessing the peak area percentage of the main component.

2. Materials and Reagents:

  • This compound sample
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Trifluoroacetic acid (TFA) or Formic Acid (FA)
  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. b. Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the initial mobile phase conditions as the diluent.

4. HPLC Conditions:

  • Column: C18 reverse-phase column
  • Mobile Phase A: 0.1% TFA or FA in water
  • Mobile Phase B: 0.1% TFA or FA in acetonitrile
  • Gradient:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B (linear gradient)
  • 25-30 min: 95% B
  • 30.1-35 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm and 309 nm (DBCO moiety absorbance)
  • Injection Volume: 10 µL

5. Data Analysis: a. Integrate the peaks in the chromatogram. b. Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC characterization of this compound.

HPLC_Workflow start Start prep_sample Sample Preparation (1 mg/mL stock, dilute to 0.1 mg/mL) start->prep_sample hplc_setup HPLC System Setup (C18 Column, Mobile Phases A & B) prep_sample->hplc_setup inject_sample Inject Sample (10 µL) hplc_setup->inject_sample run_gradient Gradient Elution (5-95% Acetonitrile) inject_sample->run_gradient detection UV Detection (254 nm & 309 nm) run_gradient->detection data_analysis Data Analysis (Peak Integration & Purity Calculation) detection->data_analysis end End data_analysis->end

HPLC Characterization Workflow

The logical relationship for selecting an appropriate analytical method based on experimental needs is depicted below.

Method_Selection start Analytical Goal need_mw Need Molecular Weight Confirmation? start->need_mw rp_hplc_uv RP-HPLC-UV (Routine Purity) start->rp_hplc_uv Basic Purity rp_hplc_cad RP-HPLC-CAD (Universal Purity) start->rp_hplc_cad Accurate Purity hilic HILIC (Polar Analytes) start->hilic Alternative Selectivity need_mw->rp_hplc_uv No rp_hplc_ms RP-HPLC-MS (Structural Info) need_mw->rp_hplc_ms Yes

References

A Comparative Guide to DBCO Linker Reaction Kinetics: The Impact of PEGylation on Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical decision that can significantly impact the outcome of an experiment. In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) linkers have emerged as a powerful tool for their ability to react selectively with azides in complex biological environments. This guide provides an objective comparison of the reaction kinetics of a PEGylated DBCO linker, specifically DBCO-NHCO-PEG6-amine, with other DBCO derivatives, supported by experimental data to inform your selection process.

The strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO linker and an azide-functionalized molecule is a cornerstone of bioorthogonal chemistry, enabling the precise and stable conjugation of biomolecules under physiological conditions.[1][2] The kinetics of this reaction, however, are not uniform across all DBCO linkers. Factors such as steric hindrance and the physicochemical properties of the linker itself can play a significant role in the reaction rate.[3] This guide focuses on the influence of polyethylene glycol (PEG)ylation on the reaction kinetics of DBCO linkers.

Quantitative Comparison of Reaction Kinetics

The inclusion of a PEG spacer in a DBCO linker can have a notable effect on its reaction kinetics. The following table summarizes second-order rate constants for various DBCO linkers reacting with an azide, providing a quantitative basis for comparison.

DBCO LinkerAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
DBCO-PEG5-trastuzumab 1-azido-1-deoxy-β-D-glucopyranoside0.37 HEPES buffer, pH 7
DBCO-trastuzumab1-azido-1-deoxy-β-D-glucopyranoside0.24HEPES buffer, pH 7
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside1.22HEPES buffer, pH 7
DBCO-PEG5-trastuzumab 3-azido-L-alanine0.27 HEPES buffer, pH 7
DBCO-trastuzumab3-azido-L-alanine0.18HEPES buffer, pH 7
sulfo DBCO-amine3-azido-L-alanine0.55HEPES buffer, pH 7

Key Observations:

  • Enhanced Kinetics with PEGylation: The presence of a PEG linker in DBCO-PEG5-trastuzumab resulted in a consistently faster reaction rate compared to its non-PEGylated counterpart, DBCO-trastuzumab.[3][4] This enhancement is attributed to several factors. The PEG spacer increases the distance between the antibody and the reactive DBCO group, which minimizes steric hindrance.

  • Increased Hydrophilicity: The hydrophilic nature of the PEG linker improves the solubility of the DBCO-modified molecule in aqueous buffers, facilitating more effective interactions with the azide reactant.

  • Influence of the Azide Structure: The electronic properties of the azide partner also influence the reaction rate. For instance, 1-azido-1-deoxy-β-D-glucopyranoside, an azide with a higher electron-donating capacity, consistently reacted faster than 3-azido-L-alanine with all tested DBCO linkers.

  • Impact of Steric Hindrance: Smaller, less sterically hindered DBCO reagents like sulfo DBCO-amine exhibit significantly higher second-order rate constants compared to DBCO-modified antibodies. This highlights the impact of the molecular environment surrounding the DBCO group on its reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments related to the use and analysis of DBCO linkers.

Protocol 1: General Procedure for DBCO-Azide Ligation (SPAAC Reaction)

This protocol outlines the fundamental steps for conjugating a DBCO-containing molecule to an azide-containing molecule.

Materials:

  • DBCO-functionalized molecule (e.g., this compound)

  • Azide-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine- and azide-free buffers such as HEPES.

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized molecule in the chosen reaction buffer to a desired concentration.

    • Dissolve the azide-functionalized molecule separately in the same reaction buffer.

  • Reaction Incubation:

    • Mix the DBCO and azide solutions. A common starting point is to use a 1.5 to 3-fold molar excess of one reactant over the other.

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. The optimal time and temperature may need to be determined empirically.

  • Purification (Optional):

    • If necessary, purify the resulting conjugate to remove unreacted starting materials using methods such as size-exclusion chromatography or dialysis.

Protocol 2: Determination of Second-Order Rate Constants

The reaction kinetics of a SPAAC reaction can be determined by monitoring the change in absorbance of the DBCO group over time.

Materials:

  • DBCO-containing molecule

  • Azide-containing molecule

  • Reaction Buffer (e.g., PBS, HEPES)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the DBCO-containing molecule in the reaction buffer.

    • Prepare a stock solution of the azide-containing molecule at a concentration at least 10-fold higher than the DBCO solution.

  • Kinetic Measurement:

    • Place the DBCO solution in a cuvette and record the initial absorbance at approximately 309 nm.

    • Initiate the reaction by adding a small volume of the concentrated azide solution to the cuvette and mix quickly.

    • Monitor the decrease in absorbance at 309 nm over time as the DBCO is consumed.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Azide] .

Visualizing the Workflow

To better illustrate the processes involved in utilizing DBCO linkers, the following diagrams are provided.

G cluster_0 Bioconjugation Workflow A Molecule A (e.g., Protein, Antibody) D DBCO-labeled Molecule A A->D Amine-reactive coupling B This compound B->D C Azide-functionalized Molecule B E Conjugate A-B C->E D->E SPAAC Reaction

Caption: General workflow for bioconjugation using this compound.

G cluster_1 Kinetic Analysis Workflow Start Prepare DBCO and Azide Solutions React Mix Reactants in Cuvette Start->React Monitor Monitor Absorbance at ~309 nm React->Monitor Plot Plot ln(A) vs. Time Monitor->Plot Calculate Calculate k_obs and k₂ Plot->Calculate Result Second-Order Rate Constant Calculate->Result

Caption: Workflow for determining the second-order rate constant of a SPAAC reaction.

References

Assessing the Biocompatibility of DBCO-NHCO-PEG6-Amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that can significantly impact the efficacy and safety of a therapeutic or diagnostic agent. This guide provides an objective comparison of DBCO-NHCO-PEG6-amine conjugates, a popular choice for copper-free click chemistry, with other alternatives, supported by experimental data and detailed protocols to inform your selection process.

The this compound linker combines the advantages of a dibenzocyclooctyne (DBCO) group for highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, with a hexaethylene glycol (PEG6) spacer to enhance solubility and reduce immunogenicity.[1][2][3] The terminal amine group allows for straightforward conjugation to various molecules.[1][2] While this combination offers a powerful tool for creating bioconjugates, a thorough assessment of its biocompatibility is essential.

Comparative Analysis of Biocompatibility

The biocompatibility of a linker is not solely dependent on its individual components but also on the final conjugate and its interaction with biological systems. Here, we compare key biocompatibility parameters for this compound and its alternatives.

Linker/Conjugation MethodCytotoxicityImmunogenicityIn Vivo ToxicityKey Considerations
This compound Generally low, as it avoids the use of cytotoxic copper catalysts. However, the hydrophobicity of the DBCO moiety may lead to protein aggregation and complement activation, potentially inducing toxicity.The PEG6 linker is intended to reduce immunogenicity. However, pre-existing anti-PEG antibodies in a significant portion of the population can lead to accelerated clearance and potential hypersensitivity reactions.Considered suitable for in vivo applications due to the biocompatible nature of copper-free click chemistry. Potential for complement activation-related toxicities needs to be evaluated on a case-by-case basis.High reaction efficiency and stability. The DBCO group's hydrophobicity is a factor to consider in formulation development.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The use of a copper (I) catalyst is a significant drawback due to its cytotoxicity, limiting its application in living systems.The resulting triazole linkage is generally considered to be immunologically inert.The in vivo use of CuAAC is limited by the toxicity of the copper catalyst.High reaction efficiency and a stable triazole linkage are advantages in non-cellular or ex vivo applications.
Polysarcosine (PSar) Linkers Often demonstrates comparable or even superior performance to PEG linkers in maintaining low cytotoxicity of antibody-drug conjugates (ADCs).Considered a promising alternative to PEG with potentially reduced immunogenicity.Preclinical studies have shown promise for PSar-based linkers.Biodegradable and can offer improved biocompatibility compared to PEG.
Polypeptide Linkers (e.g., (Gly-Ser)n) Generally biocompatible and biodegradable.The immunogenicity can vary depending on the specific amino acid sequence.Can enhance the in vivo stability of bioconjugates.Offers flexibility in design to create linkers with specific properties.
Polysaccharide Linkers (e.g., Dextran) High biocompatibility.Generally low immunogenicity.Can improve the properties of bioconjugates.Natural polymers that are hydrophilic and biodegradable.

Experimental Protocols

To ensure a thorough assessment of biocompatibility, a series of in vitro and in vivo assays should be performed. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of the this compound conjugate and a relevant control (e.g., unconjugated drug, alternative linker conjugate) in cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Immunogenicity Screening (Cytokine Release Assay)

This assay measures the release of pro-inflammatory cytokines from immune cells upon exposure to the conjugate.

Protocol:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Treatment: Add the this compound conjugate and controls (e.g., lipopolysaccharide as a positive control, PBS as a negative control) to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated wells to the negative control to assess the immunogenic potential.

In Vivo Acute Toxicity Study

This study provides preliminary information on the potential toxicity of the conjugate in a living organism.

Protocol:

  • Animal Model: Use healthy mice (e.g., BALB/c), typically 6-8 weeks old.

  • Dose Administration: Administer a single dose of the this compound conjugate via the intended clinical route (e.g., intravenous injection). Use multiple dose levels and a vehicle control group.

  • Observation: Monitor the animals for signs of toxicity, such as changes in weight, behavior, and physical appearance, for a period of 14 days.

  • Blood Collection: Collect blood samples at various time points for hematological and serum chemistry analysis.

  • Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, etc.) for histopathological examination.

  • Data Analysis: Analyze the collected data to identify any dose-dependent toxicity and determine the maximum tolerated dose (MTD).

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological rationale, the following diagrams are provided.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Acute Toxicity Study Acute Toxicity Study Cytotoxicity Assay (MTT)->Acute Toxicity Study Immunogenicity Assay (Cytokine Release) Immunogenicity Assay (Cytokine Release) Immunogenicity Assay (Cytokine Release)->Acute Toxicity Study Hemolysis Assay Hemolysis Assay Hemolysis Assay->Acute Toxicity Study Pharmacokinetics/Biodistribution Pharmacokinetics/Biodistribution Acute Toxicity Study->Pharmacokinetics/Biodistribution This compound Conjugate This compound Conjugate This compound Conjugate->Cytotoxicity Assay (MTT) This compound Conjugate->Immunogenicity Assay (Cytokine Release) This compound Conjugate->Hemolysis Assay

Workflow for assessing the biocompatibility of conjugates.

Complement_Activation_Pathway Hydrophobic DBCO Moiety Hydrophobic DBCO Moiety Protein Aggregation Protein Aggregation Hydrophobic DBCO Moiety->Protein Aggregation Complement System Activation Complement System Activation Protein Aggregation->Complement System Activation Opsonization & Phagocytosis Opsonization & Phagocytosis Complement System Activation->Opsonization & Phagocytosis Inflammation Inflammation Complement System Activation->Inflammation Cell Lysis Cell Lysis Complement System Activation->Cell Lysis Altered Biodistribution & Toxicity Altered Biodistribution & Toxicity Opsonization & Phagocytosis->Altered Biodistribution & Toxicity Inflammation->Altered Biodistribution & Toxicity Cell Lysis->Altered Biodistribution & Toxicity

Potential pathway for DBCO-induced toxicity via complement activation.

Linker_Selection_Decision_Tree Application Requirement Application Requirement In Vivo Application In Vivo Application Application Requirement->In Vivo Application Living System? Concern for PEG Immunogenicity Concern for PEG Immunogenicity In Vivo Application->Concern for PEG Immunogenicity Yes CuAAC Conjugate CuAAC Conjugate In Vivo Application->CuAAC Conjugate No DBCO-PEG Conjugate DBCO-PEG Conjugate Concern for PEG Immunogenicity->DBCO-PEG Conjugate Low Alternative Linker (PSar, Polypeptide) Alternative Linker (PSar, Polypeptide) Concern for PEG Immunogenicity->Alternative Linker (PSar, Polypeptide) High

Decision tree for selecting a biocompatible linker.

Conclusion

This compound conjugates offer a robust and efficient method for bioconjugation with generally favorable biocompatibility due to the copper-free nature of the click chemistry involved. However, potential liabilities associated with both the DBCO moiety (hydrophobicity and complement activation) and the PEG linker (pre-existing immunogenicity) necessitate a thorough and case-by-case evaluation. By employing the detailed experimental protocols and considering the comparative data presented in this guide, researchers can make an informed decision on the suitability of this compound for their specific application and take appropriate steps to mitigate any potential biocompatibility risks. The exploration of alternative linkers, such as polysarcosine and polypeptides, is also warranted, particularly for applications where PEG immunogenicity is a significant concern.

References

A Comparative Guide to Bioconjugation: Spotlight on DBCO-NHCO-PEG6-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is paramount to experimental success. This guide provides an objective comparison of bioconjugation strategies, with a focus on the utility of DBCO-NHCO-PEG6-amine, a heterobifunctional linker leveraging copper-free click chemistry. We present available experimental data, detailed protocols, and visual workflows to inform the selection of the most appropriate conjugation chemistry for your research needs.

The Power of Copper-Free Click Chemistry

The DBCO (Dibenzocyclooctyne) group is at the forefront of bioorthogonal chemistry, reacting with high efficiency and specificity with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds rapidly at physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[1][2][3] The inclusion of a six-unit polyethylene glycol (PEG6) spacer enhances the hydrophilicity of the linker, reduces steric hindrance, and improves the solubility and stability of the resulting conjugate.[2][4] The terminal amine group provides a versatile handle for conjugation to various functional groups.

Quantitative Comparison of Bioconjugation Chemistries

While direct head-to-head quantitative comparisons for a wide array of linkers are not always available in single studies, the efficiency of DBCO-based conjugations is consistently reported as high to near-quantitative. The following table summarizes key performance indicators for different bioconjugation methods to provide a comparative framework.

FeatureDBCO-Azide (SPAAC)Maleimide-ThiolNHS Ester-Amine
Reaction Rate Very Fast (k ≈ 1 M⁻¹s⁻¹)FastModerate
Specificity High (Bioorthogonal)High (Specific for thiols)Moderate (Primary and secondary amines)
Biocompatibility Excellent (No catalyst required)Good (Potential for maleimide hydrolysis)Good (Hydrolysis of NHS ester can occur)
Linkage Stability Very High (Stable triazole)Moderate (Thioether bond can undergo retro-Michael addition)High (Stable amide bond)
Typical Efficiency/Yield High to QuantitativeVariable, generally highVariable, dependent on conditions
Key Considerations Requires azide-functionalized partner.Requires free thiol groups, which can be less abundant than amines. pH-dependent reaction.Reaction is pH-sensitive and competes with hydrolysis of the NHS ester.

Experimental Protocols

Below are detailed methodologies for key bioconjugation experiments.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the initial step of activating a protein with the DBCO moiety via its primary amines (e.g., lysine residues) using a DBCO-PEG-NHS ester as a representative workflow.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • DBCO-PEG6-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Equilibrate the DBCO-PEG6-NHS Ester to room temperature.

  • Prepare a 10 mM stock solution of the DBCO-PEG6-NHS Ester in anhydrous DMF or DMSO immediately before use.

  • Add a 10- to 20-fold molar excess of the DBCO-PEG6-NHS Ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.

  • Remove excess, unreacted DBCO-PEG6-NHS Ester using a desalting column equilibrated with the desired reaction buffer for the subsequent click reaction (e.g., PBS, pH 7.4).

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the conjugation of the DBCO-labeled protein to an azide-containing molecule.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.

  • Incubate the reaction for 1-4 hours at room temperature. Reaction times can be extended (up to 24 hours) to improve efficiency.

  • The reaction progress can be monitored by analyzing aliquots at different time points.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove the excess azide-containing molecule.

Protocol 3: Quantification of DBCO Labeling using UV-Vis Spectroscopy

This protocol allows for the determination of the Degree of Labeling (DOL).

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the DBCO group at 280 nm.

  • Calculate the concentration of the DBCO moiety using its molar extinction coefficient at ~309 nm (ε ≈ 12,000 M⁻¹cm⁻¹).

  • The DOL is the molar ratio of DBCO to protein.

Visualizing Bioconjugation Workflows

The following diagrams illustrate the key steps in the bioconjugation process.

Bioconjugation_Workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Chemistry Protein Protein (-NH2) Activated_Protein DBCO-Protein Conjugate Protein->Activated_Protein Amine Reaction DBCO_Linker DBCO-PEG6-NHS Ester DBCO_Linker->Activated_Protein Purification Desalting Column Activated_Protein->Purification Purified_Protein Purified DBCO-Protein Purification->Purified_Protein Removal of excess linker Final_Conjugate Final Bioconjugate Purified_Protein->Final_Conjugate SPAAC Azide_Molecule Azide-Molecule Azide_Molecule->Final_Conjugate

Caption: General workflow for bioconjugation using a DBCO-PEG-NHS ester.

Signaling_Pathway_Concept cluster_adc Antibody-Drug Conjugate (ADC) Action ADC Antibody-DBCO-Drug Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding Receptor Target Receptor ADC->Receptor Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: Conceptual pathway for an Antibody-Drug Conjugate utilizing a DBCO linker.

Conclusion

This compound and related DBCO-PEG linkers offer a robust and efficient solution for bioconjugation, particularly in applications requiring high specificity and biocompatibility. The copper-free nature of the SPAAC reaction makes it a superior choice for in vivo and live-cell labeling studies compared to copper-catalyzed alternatives. By understanding the comparative advantages of different bioconjugation chemistries and following optimized protocols, researchers can successfully generate stable and functional bioconjugates for a wide range of applications in drug development and life sciences research.

References

Safety Operating Guide

Personal protective equipment for handling DBCO-NHCO-PEG6-amine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of DBCO-NHCO-PEG6-amine. Given that the specific toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some related dibenzocyclooctyne (DBCO) and polyethylene glycol (PEG) compounds are not classified as hazardous, the toxicological properties of this compound are not fully known. Therefore, it is prudent to handle it as a potentially hazardous substance. The primary risks include potential irritation upon contact with skin, eyes, and the respiratory tract.

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the required PPE for various operations.

Operation Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- N95 respirator (or work in a certified chemical fume hood)
Solution Preparation and Handling - Nitrile gloves- Chemical splash goggles- Lab coat- Work within a certified chemical fume hood
Reaction Quenching and Work-up - Nitrile gloves- Chemical splash goggles- Face shield (if splash hazard exists)- Lab coat- Work within a certified chemical fume hood
Waste Disposal - Nitrile gloves- Chemical splash goggles- Lab coat

Logistical and Handling Protocols

Proper logistical planning and adherence to handling protocols are crucial for the safe and effective use of this compound.

Logistical Parameter Guideline
Storage Store at -20°C in a tightly sealed container, protected from light.
Shipping Typically shipped at ambient temperature. Upon receipt, inspect for container integrity and store as recommended.
Solubility Soluble in organic solvents such as dichloromethane (DCM), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
Weighing To minimize inhalation of fine particulates, weigh the solid compound in a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.
Solution Preparation Prepare solutions in a certified chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.

Step-by-Step Experimental Workflow for Safe Handling

The following workflow provides a procedural guide for handling this compound from receipt to disposal, ensuring safety at each step.

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receive and Inspect Compound B Store at -20°C A->B C Don Appropriate PPE B->C D Weigh Solid in Fume Hood C->D E Prepare Solution in Fume Hood D->E F Perform Reaction E->F G Quench Reaction F->G H Segregate Waste G->H I Dispose of Waste per Institutional Guidelines H->I J Decontaminate Work Area I->J K Doff and Dispose of PPE J->K

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action Protocol
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove contaminated clothing.3. If irritation persists, seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention.
Inhalation 1. Move the affected individual to fresh air.2. If breathing is difficult, administer oxygen.3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention.
Minor Spill 1. Alert personnel in the immediate area.2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).3. Collect the absorbed material into a sealed container for chemical waste disposal.
Major Spill 1. Evacuate the area and prevent re-entry.2. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Solid Compound - Dispose of as chemical waste in a clearly labeled, sealed container.- Follow all institutional, local, and national regulations for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, vials) - Place in a designated, sealed chemical waste container.- Do not mix with general laboratory waste.
Solutions Containing the Compound - Collect in a labeled, sealed container for hazardous liquid waste.- Do not pour down the drain.- For dilute aqueous solutions, treatment with activated carbon may be a viable option to adsorb the compound before disposal, subject to institutional guidelines.
Contaminated PPE (e.g., gloves, disposable lab coats) - Dispose of as solid chemical waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.